Product packaging for 5-Aminopyrimidine-4-carboxylic acid(Cat. No.:CAS No. 59950-53-7)

5-Aminopyrimidine-4-carboxylic acid

Cat. No.: B1281181
CAS No.: 59950-53-7
M. Wt: 139.11 g/mol
InChI Key: XRXXONFCDCIHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B1281181 5-Aminopyrimidine-4-carboxylic acid CAS No. 59950-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXXONFCDCIHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482789
Record name 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-53-7
Record name 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to Advanced Synthesis of 5-Aminopyrimidine-4-carboxylic Acid: From Core Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Its strategic placement of amino and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable synthon for creating complex molecular architectures. However, traditional synthetic routes often suffer from limitations such as harsh reaction conditions, low yields, and the use of hazardous materials. This technical guide provides an in-depth exploration of novel, efficient, and scalable synthetic strategies for this key intermediate, designed for researchers and professionals in pharmaceutical and chemical development. We will dissect two distinct and innovative methodologies, focusing on the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis to guide process optimization.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a fundamental component of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs for a wide range of diseases, including cancer and infectious diseases.[2] this compound, in particular, serves as a versatile intermediate. The amino group at the C5 position and the carboxylic acid at C4 provide orthogonal handles for derivatization, enabling the construction of complex libraries of compounds for drug discovery programs. The demand for greener, more efficient, and economically viable synthetic routes has driven innovation beyond classical methods, focusing on atom economy, reduced reaction times, and operational simplicity.

Method 1: Multi-Step Synthesis via a Cyanopyrimidine Intermediate

A robust and scalable approach to this compound involves a multi-step sequence starting from readily available precursors. This method, adapted from patented industrial processes, hinges on the construction of a stable 5-amino-4-cyanopyrimidine intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[3] This strategy offers excellent control over each transformation, leading to high purity of the final product.

Scientific Rationale and Causality

This synthetic pathway is designed in three logical stages: activation, cyclization, and hydrolysis.

  • Activation of Malononitrile: The synthesis begins with the reaction of malononitrile with a Vilsmeier-type reagent (e.g., formed from dimethylformamide and phosgene or thionyl chloride). This step generates a highly electrophilic intermediate, an aminomethylene malononitrile derivative, which is primed for cyclocondensation. The choice of a Vilsmeier reagent is critical as it provides the C2 carbon and the nitrogen atom required to form the pyrimidine ring with the subsequent reagent.

  • Cyclization with Formamidine: The activated intermediate is then reacted with formamidine. Formamidine acts as the N1-C6-N(amino) source. The cyclization proceeds via a nucleophilic attack of the formamidine nitrogen onto the electrophilic carbon of the activated malononitrile, followed by an intramolecular condensation and elimination to form the stable aromatic pyrimidine ring, yielding 5-amino-4-cyanopyrimidine.

  • Controlled Hydrolysis: The final step is the selective hydrolysis of the cyano group at C4 to a carboxylic acid.[4] This transformation must be carefully controlled to avoid potential degradation of the pyrimidine ring or unwanted side reactions. Both acidic and basic conditions can be employed, with the choice depending on the desired reaction rate and the stability of any other functional groups present.

The overall workflow for this multi-step synthesis is depicted below.

cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Malononitrile + Vilsmeier Reagent B Electrophilic Intermediate (Aminomethylene Malononitrile) A->B Activation C Formamidine D 5-Amino-4-cyanopyrimidine C->D Cyclization E Acid or Base (e.g., HCl or NaOH) F This compound E->F Hydrolysis G cluster_reactants Starting Materials cluster_intermediate In-situ Intermediate Formation cluster_products Final Products A Ethyl Cyanoacetate D Ethyl Ethoxymethylene- cyanoacetate A->D Condensation B Triethyl Orthoformate B->D Condensation C Formamidine E Ethyl 5-Aminopyrimidine- 4-carboxylate C->E Cyclization D->E Cyclization F 5-Aminopyrimidine- 4-carboxylic acid E->F Hydrolysis

References

Spectroscopic Characterization of 5-Aminopyrimidine-4-carboxylic acid: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, forming the basis of numerous biologically active molecules.[1][2] 5-Aminopyrimidine-4-carboxylic acid (Molecular Formula: C₅H₅N₃O₂, Molecular Weight: 139.11 g/mol ) is one such molecule of interest, presenting a unique combination of a heterocyclic aromatic ring, an amino group, and a carboxylic acid function.[3][4] Its potential as a building block in the synthesis of novel therapeutic agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment.

This guide provides an in-depth, field-proven perspective on the spectroscopic characterization of this compound. We will move beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation, equipping you with the expertise to confidently identify and characterize this molecule. Our approach is rooted in a multi-technique validation system, where data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy converge to provide a holistic and irrefutable structural portrait.

I. Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: The Vibrational Fingerprint

FTIR spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint. For this compound, we are looking for the tell-tale signatures of the N-H (amine), O-H and C=O (carboxylic acid), and the various bonds within the pyrimidine ring (C=C, C=N, C-H).

The choice to use a Potassium Bromide (KBr) pellet for sample preparation is deliberate for a solid sample like this. It provides a non-absorbing matrix, preventing solvent peaks from obscuring the regions of interest and allowing for the observation of intermolecular interactions, such as hydrogen bonding, which are critical to understanding the molecule's solid-state structure.[5]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Gently grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Data Interpretation: Decoding the Spectrum

The resulting spectrum should be analyzed for characteristic absorption bands. The presence of strong hydrogen bonding in the solid state, particularly involving the carboxylic acid and amino groups, will lead to significant broadening of certain peaks.

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
3400–3250N-H StretchPrimary AmineTwo distinct medium-intensity peaks are expected, corresponding to asymmetric and symmetric stretching.[5][6]
3300–2500O-H StretchCarboxylic AcidA very broad and strong absorption band, often overlapping with C-H stretching vibrations.[7][8][9] This breadth is a hallmark of the hydrogen-bonded dimer form.[10]
1760–1690C=O StretchCarboxylic AcidA strong, sharp peak. Its position within this range can indicate the degree of hydrogen bonding; for a dimer, it typically appears around 1710 cm⁻¹.[8][10]
~1650N-H Bend (Scissoring)Primary AmineA medium-intensity absorption, sometimes appearing as a shoulder on the C=O peak.[5]
1620–1570C=N StretchPyrimidine RingA strong to medium peak, characteristic of the heterocyclic ring system.[5][11]
1585–1400C=C Stretch (in-ring)Pyrimidine RingOne or more medium-intensity peaks associated with the aromatic character of the ring.[12]
1320–1210C-O StretchCarboxylic AcidA strong absorption band, coupled with O-H bending.[7]
900–675C-H Bend (out-of-plane)Aromatic RingStrong absorptions that can be indicative of the substitution pattern on the ring.[12]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: Probing the Nuclear Environment

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. It allows us to determine the number of unique nuclei, their connectivity, and their electronic surroundings.

The choice of solvent is the most critical parameter in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this molecule for three key reasons:

  • Solubility: It readily dissolves polar, hydrogen-bonding capable compounds like this compound.

  • Exchangeable Protons: Unlike D₂O, it allows for the observation of "labile" protons from the -OH and -NH₂ groups, which appear as distinct, albeit sometimes broad, signals.[13] These are crucial for full characterization.

  • Chemical Shift Range: Its residual solvent peak (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) does not typically overlap with the key signals of the analyte.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is sufficient. The spectral window should be set from at least 0 to 14 ppm to ensure the highly deshielded carboxylic acid proton is observed.[7]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled pulse sequence is standard, which results in each unique carbon appearing as a singlet. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Assembling the Structure

¹H NMR Spectrum

The proton spectrum will provide information on the number of different proton environments and their neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentMultiplicityIntegrationRationale and Field Insights
> 12.0-COOHBroad Singlet1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[14] Its signal is often broad and its disappearance upon adding a drop of D₂O confirms its identity.
~8.5 - 8.8H2 or H6 (Ring)Singlet1HThe two protons on the pyrimidine ring are in different electronic environments. They are expected to appear as singlets due to minimal or no coupling with each other (large distance and intervening nitrogen atoms). Their exact positions are influenced by the neighboring substituents.
~8.2 - 8.5H6 or H2 (Ring)Singlet1HSimilar to the other ring proton, appearing as a distinct singlet in the aromatic region.
~7.0 - 7.5-NH₂Broad Singlet2HThe amino group protons are also exchangeable and often appear as a broad signal. The chemical shift can be variable and is dependent on concentration and temperature. This signal will also disappear upon addition of D₂O.

¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show a single peak for each chemically distinct carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Field Insights
~165 - 175C=O (Carboxyl)The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[8][14]
~150 - 160C2, C4, C6 (Ring)The carbon atoms of the pyrimidine ring will appear in the aromatic region. Carbons bonded to nitrogen (C2, C4, C6) are typically more deshielded. The specific assignments require more advanced 2D NMR techniques but their presence in this region is confirmatory.[2][15]
~120 - 140C5 (Ring)The carbon atom attached to the amino group (C5) will also be in the aromatic region, with its chemical shift influenced by the electron-donating nature of the nitrogen.

III. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Weighing the Molecule and Its Fragments

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[16] We will use Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the molecule.[17] While this can sometimes prevent the observation of the molecular ion for fragile molecules, it provides a rich fragmentation pattern that acts as a structural fingerprint. This self-validating system allows us to confirm the molecular weight and piece together the structure from its fragments.

Workflow for Structural Elucidation

The following diagram illustrates how multiple spectroscopic techniques are integrated to build a complete structural picture of the target molecule.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 5-Aminopyrimidine- 4-carboxylic acid FTIR FTIR Spectroscopy Sample->FTIR Analysis NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis UV UV-Vis Spectroscopy Sample->UV Analysis Data1 Functional Groups (N-H, O-H, C=O) FTIR->Data1 Data2 Atomic Connectivity & Environment NMR->Data2 Data3 Molecular Weight & Fragmentation MS->Data3 Data4 Electronic Transitions (Conjugation) UV->Data4 Structure Confirmed Structure Data1->Structure Convergence Data2->Structure Convergence Data3->Structure Convergence Data4->Structure Convergence

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample using heat. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragment ions and neutral radicals.[18]

  • Analysis: Accelerate the positive ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation: Reading the Fragments

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

  • The Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[19] this compound has 3 nitrogen atoms, and its molecular weight is 139. The molecular ion peak (M⁺•) should therefore appear at m/z = 139 . This is a critical first check.

  • Isotope Peaks: A small M+1 peak will be visible due to the natural abundance of ¹³C.[18]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z ValueIon FormulaLoss from Molecular Ion (M⁺•)Rationale for Fragmentation
139[C₅H₅N₃O₂]⁺•-Molecular Ion (M⁺•) . The parent molecule with one electron removed. Its presence confirms the molecular weight.[19]
122[C₅H₄N₃O]⁺-OH (17)Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.
94[C₅H₄N₃]⁺-COOH (45)Alpha-cleavage resulting in the loss of the entire carboxylic acid radical is a highly favorable and expected fragmentation. This often results in a very prominent peak.[20]
67[C₃H₃N₂]⁺-COOH, -HCN (45, 27)Subsequent fragmentation of the pyrimidine ring after the initial loss of the carboxyl group. The loss of hydrogen cyanide (HCN) is characteristic of nitrogen-containing heterocyclic rings.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: Understanding Conjugation

UV-Vis spectroscopy provides information about the electronic structure of a molecule, specifically the π-electron system. It measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The pyrimidine ring is an aromatic, conjugated system that will exhibit characteristic π → π* transitions. The amino and carboxyl groups act as auxochromes, modifying these absorptions.

Experimental Protocol: Solution-Phase UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound of a known concentration (typically in the micromolar range).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation: Identifying λₘₐₓ

Carboxylic acids themselves have a weak n→π* transition that absorbs around 200-215 nm, which is often too low to be useful.[10][14] The primary absorptions for this compound will be dominated by the π → π* transitions of the substituted pyrimidine ring. We expect to see one or more strong absorption maxima (λₘₐₓ) in the 230-300 nm range, characteristic of a highly conjugated, substituted aromatic system. The exact λₘₐₓ and molar absorptivity (ε) provide a quantitative measure for purity assessment and concentration determination via the Beer-Lambert law.

Conclusion: A Symphony of Spectra

The robust characterization of this compound is not achieved by a single technique but by the convergence of evidence from a suite of spectroscopic methods. FTIR confirms the presence of the essential amine and carboxylic acid functional groups. NMR provides an unambiguous map of the proton and carbon skeleton, confirming the substitution pattern. Mass spectrometry acts as the final arbiter of molecular weight and offers corroborating structural evidence through fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these techniques provide a self-validating, comprehensive, and authoritative structural elucidation, ensuring the identity and purity of this valuable chemical building block for its journey into drug discovery and development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Aminopyrimidine-4-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of heterocyclic compounds is paramount. Aminopyrimidine carboxylic acids, a class of molecules with significant therapeutic potential, often present challenges in isomeric differentiation. This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-aminopyrimidine-4-carboxylic acid and its structural isomers. By delving into the theoretical underpinnings of NMR spectroscopy and providing detailed, field-tested experimental protocols, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology for unambiguous isomeric assignment.

Introduction: The Significance of Aminopyrimidine Carboxylic Acid Isomers in Medicinal Chemistry

Aminopyrimidine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. Their utility stems from their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. The specific substitution pattern of the amino and carboxylic acid groups on the pyrimidine ring drastically influences the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological activity.

The isomers of aminopyrimidine carboxylic acid, such as this compound, 4-aminopyrimidine-5-carboxylic acid, and 2-aminopyrimidine-5-carboxylic acid, can exhibit vastly different biological profiles. Therefore, the ability to unequivocally distinguish between these isomers is a critical step in the synthesis, quality control, and regulatory approval of new chemical entities. NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure in solution.

This guide will focus on the systematic ¹H and ¹³C NMR analysis of these isomers, providing a logical workflow from sample preparation to spectral interpretation.

Foundational Principles: Predicting NMR Spectra of Substituted Pyrimidines

The chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra of pyrimidine derivatives are governed by the electronic environment of each nucleus. The introduction of electron-donating groups (EDGs) like the amino group (-NH₂) and electron-withdrawing groups (EWGs) like the carboxylic acid group (-COOH) induces predictable changes in the shielding of the ring protons and carbons.

  • ¹H NMR Spectroscopy : The aromatic protons of the pyrimidine ring typically resonate in the region of δ 7.0-9.5 ppm. The -NH₂ group, being an EDG, increases electron density at the ortho and para positions, causing an upfield shift (lower δ value) of the corresponding protons. Conversely, the -COOH group, an EWG, decreases electron density, leading to a downfield shift (higher δ value). The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very downfield region, typically between 10-12 ppm.[1][2] The protons of the amino group also give rise to a broad signal.

  • ¹³C NMR Spectroscopy : The carbons of the pyrimidine ring resonate in the range of δ 110-170 ppm. Similar to the proton shifts, the -NH₂ group shields the attached and nearby carbons (upfield shift), while the -COOH group deshields them (downfield shift). The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the δ 160-180 ppm region.[3][4]

The predictable nature of these substituent effects forms the basis for the a priori estimation of the NMR spectra for each isomer, which is then confirmed by experimental data.

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield reliable and reproducible data for aminopyrimidine carboxylic acids.

Sample Preparation Protocol

Given the polar nature of aminopyrimidine carboxylic acids, solvent selection is critical for achieving complete dissolution, a prerequisite for high-resolution NMR.[5][6]

Materials:

  • 5-10 mg of the aminopyrimidine carboxylic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR).[6][7][8]

  • 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • High-quality 5 mm NMR tubes.[7]

  • Glass Pasteur pipette with a cotton or glass wool plug.[7][9]

  • Vortex mixer.

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This solvent is ideal due to its high polarity, which aids in dissolving both the amino and carboxylic acid functionalities, and its ability to engage in hydrogen bonding, which can sharpen the signals of exchangeable protons.[10]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Filtration and Transfer: If any solid particles remain, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.[7][8][9] This step is crucial to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[6][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Parameters

The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the NMR data.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Pulse Program Standard 1D pulse-acquireProton-decoupled 1DStandard for routine analysis.
Solvent DMSO-d₆DMSO-d₆Excellent solubility for polar analytes.[10]
Temperature 298 K298 KStandard ambient temperature.
Spectral Width 0-16 ppm0-200 ppmTo encompass all expected signals.
Acquisition Time (AQ) 3-4 s[10][11]~1-2 sBalances resolution and signal-to-noise.
Relaxation Delay (D1) 1-5 s1-2 sAllows for near-complete relaxation of protons.
Number of Scans (NS) 8-161024 or moreSufficient for good signal-to-noise for ¹H; higher number needed for the less sensitive ¹³C nucleus.[5]
Pulse Angle 30-45°30-45°Provides a good compromise between signal intensity and quantitative accuracy.[10]

Spectral Analysis and Isomeric Differentiation

The key to distinguishing between the isomers of aminopyrimidine carboxylic acid lies in the unique patterns of chemical shifts and coupling constants for each structure.

Predicted ¹H and ¹³C NMR Data for Isomers

The following tables summarize the predicted chemical shifts and multiplicities for the ring protons and carbons of the three isomers. These predictions are based on established substituent effects on the pyrimidine ring system.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

IsomerProtonPredicted δ (ppm)MultiplicityJ (Hz)
This compound H-2~8.8s-
H-6~8.5s-
-NH₂~7.5 (broad)s-
-COOH~12.0 (broad)s-
4-Aminopyrimidine-5-carboxylic acid H-2~8.6s-
H-6~8.2s-
-NH₂~7.8 (broad)s-
-COOH~13.0 (broad)s-
2-Aminopyrimidine-5-carboxylic acid H-4~8.9d~2-3
H-6~8.9d~2-3
-NH₂~7.2 (broad)s-
-COOH~12.5 (broad)s-

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

IsomerCarbonPredicted δ (ppm)
This compound C-2~158
C-4~155
C-5~125
C-6~160
-COOH~168
4-Aminopyrimidine-5-carboxylic acid C-2~157
C-4~162
C-5~115
C-6~159
-COOH~170
2-Aminopyrimidine-5-carboxylic acid C-2~163
C-4~158
C-5~120
C-6~158
-COOH~165
Key Differentiating Features
  • This compound : This isomer is expected to show two singlets for the ring protons (H-2 and H-6) in the ¹H NMR spectrum, as they lack adjacent protons for coupling. The relative positions of these singlets will be influenced by the adjacent amino and carboxyl groups.

  • 4-Aminopyrimidine-5-carboxylic acid : Similar to the 5,4-isomer, the ¹H NMR spectrum will also display two singlets for H-2 and H-6. However, the electronic effects of the substituents in different positions will result in distinct chemical shifts for these protons and the ring carbons compared to the 5,4-isomer. Specifically, the carbon at position 5 (C-5) is expected to be significantly more shielded (lower ppm value) due to the direct attachment of the electron-donating amino group.

  • 2-Aminopyrimidine-5-carboxylic acid : The most telling feature for this isomer will be the presence of two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to H-4 and H-6. These protons are coupled to each other, resulting in a characteristic splitting pattern. The magnitude of the coupling constant (J) will be small, typically around 2-3 Hz, which is characteristic of a four-bond coupling in pyrimidine rings.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient, 2D NMR techniques provide an additional layer of confidence in structural assignment.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, confirming the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like C-4 and C-5 in the 5,4- and 4,5-isomers) and for confirming the connectivity of the substituents to the pyrimidine ring. For instance, in this compound, the H-6 proton should show a correlation to the carboxylic carbon.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. For the 2-amino-5-carboxy isomer, a cross-peak between H-4 and H-6 would be observed, definitively confirming their connectivity.

Visualizing the Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter acq_1H Acquire 1H NMR filter->acq_1H acq_13C Acquire 13C NMR acq_1H->acq_13C acq_2D Acquire 2D NMR (optional) acq_13C->acq_2D analyze_1D Analyze 1D Spectra (Chemical Shifts, Multiplicity) acq_2D->analyze_1D analyze_2D Analyze 2D Spectra (HSQC, HMBC, COSY) analyze_1D->analyze_2D compare Compare with Predictions analyze_2D->compare assign Assign Isomeric Structure compare->assign

Caption: Workflow for the NMR analysis of aminopyrimidine carboxylic acid isomers.

Conclusion

The structural elucidation of aminopyrimidine carboxylic acid isomers is a critical task in drug development that can be reliably accomplished through a systematic ¹H and ¹³C NMR analysis. By understanding the fundamental principles of substituent effects on the pyrimidine ring and by adhering to robust experimental protocols, researchers can confidently differentiate between isomers. The integration of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity of the data. This guide provides the necessary theoretical framework and practical insights to empower scientists in this essential analytical endeavor.

References

An In-depth Technical Guide to X-ray Crystallography Studies of Aminopyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminopyrimidine Carboxylic Acids and the Power of X-ray Crystallography

Aminopyrimidine carboxylic acids represent a critical class of heterocyclic compounds that serve as fundamental building blocks in pharmaceutical and agricultural sciences. Their versatile structures are integral to the development of novel antiviral and anticancer agents, as well as herbicides and fungicides.[1][2] The precise three-dimensional arrangement of atoms within these molecules, and how they interact with each other in a crystalline solid, dictates their physicochemical properties and, consequently, their biological activity. Understanding this intricate architecture is paramount for rational drug design and the development of effective agrochemicals.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[3][4] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also the subtle nuances of intermolecular interactions, such as hydrogen bonding, which are crucial in the assembly of aminopyrimidine carboxylic acid structures.[5][6][7] This guide offers a comprehensive overview of the principles and practices of X-ray crystallography as applied to this important class of compounds, intended for researchers, scientists, and professionals in drug development.

Part 1: The Foundation - From Molecule to High-Quality Crystal

The journey to a crystal structure begins with the synthesis and purification of the target aminopyrimidine carboxylic acid. However, the most critical and often rate-limiting step is the growth of high-quality single crystals suitable for diffraction experiments.[8]

Crystallization Strategies for Aminopyrimidine Carboxylic Acids

The inherent properties of aminopyrimidine carboxylic acids, namely the presence of both hydrogen bond donors (amino group, carboxylic acid proton) and acceptors (pyrimidine nitrogens, carbonyl oxygen), heavily influence their crystallization behavior. These functional groups readily participate in the formation of robust supramolecular synthons, which are predictable and recurring patterns of intermolecular interactions.[9][10][11][12]

Commonly observed synthons in the crystal structures of aminopyrimidine carboxylic acids include:

  • Linear Heterotetramer (LHT): This is a dominant and highly stable motif.[9][10][11][12]

  • Cyclic Heterotetramer (CHT) [10][12]

  • Heterotrimer (HT) [9][10][11][12]

The formation of these synthons can be exploited to guide the crystallization process. Co-crystallization with other molecules, particularly other carboxylic acids, is a powerful technique to promote crystal growth and explore different packing arrangements.[5][9][10][12][13]

Experimental Protocol: Slow Evaporation Method

A widely successful method for growing crystals of aminopyrimidine carboxylic acids is slow evaporation.[10][11]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. Common choices include methanol, ethanol, and aqueous solutions.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified aminopyrimidine carboxylic acid at room temperature or slightly elevated temperature. For co-crystals, dissolve the components in the desired stoichiometric ratio (e.g., 1:1 molar ratio).[10]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically for the formation of single crystals. This may take several days to weeks.

Causality Behind Experimental Choices:

  • Slow Evaporation: A slow rate of evaporation is crucial to allow molecules to self-assemble in an ordered manner, forming a crystalline lattice rather than precipitating as an amorphous solid.

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which supramolecular synthons are formed and, therefore, the resulting crystal packing.

  • Purity: High purity of the starting material is essential, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Challenges in Crystallization

Despite the predictable nature of their intermolecular interactions, crystallizing aminopyrimidine carboxylic acids can present challenges:

  • Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism.[14] Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. Careful control of crystallization conditions is necessary to isolate the desired polymorph.

  • Salt vs. Co-crystal Formation: The interaction between the carboxylic acid and the aminopyrimidine can result in either a neutral co-crystal or a salt, where a proton is transferred from the acid to the more basic pyrimidine ring.[6][9][10][11] The outcome can be predicted to some extent by the difference in pKa values (ΔpKa) between the base and the acid.[9][11][15]

  • Poor Crystal Quality: Crystals may be too small, weakly diffracting, or twinned, making them unsuitable for single-crystal X-ray diffraction.

Part 2: Unveiling the Structure - X-ray Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a goniometer and exposing it to a finely focused beam of X-rays.

Data Collection Strategy

The goal of data collection is to measure the intensities of a complete and redundant set of diffraction spots (reflections).[16]

Key Parameters to Consider:

  • X-ray Source: For small molecules like aminopyrimidine carboxylic acids, laboratory-based diffractometers equipped with Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray sources are commonly used.[17] Synchrotron sources offer much higher brilliance and are advantageous for very small or weakly diffracting crystals.[4][17]

  • Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

  • Exposure Time and Frame Width: These parameters are optimized to maximize the signal-to-noise ratio of the diffraction spots while minimizing data collection time and potential radiation damage.

  • Crystal Orientation: The crystal is rotated during data collection to bring different sets of crystallographic planes into the diffracting condition, as described by Bragg's Law.[18]

Experimental Workflow for Data Collection:

Caption: Workflow for X-ray Diffraction Data Collection.

Data Processing

After data collection, the raw diffraction images are processed to extract the intensities of each reflection. This involves:

  • Integration: Determining the total intensity of each diffraction spot and subtracting the background noise.

  • Scaling and Merging: Placing all the measured intensities on a common scale and merging multiple measurements of the same reflection to improve accuracy.

  • Absorption Correction: Correcting for the absorption of X-rays by the crystal.

Software packages like SAINT and SADABS are commonly used for these tasks.[19]

Part 3: From Data to Model - Structure Solution and Refinement

The processed diffraction data contains information about the arrangement of electrons in the crystal. The next step is to use this information to determine the positions of the atoms.

Structure Solution

For small molecules like aminopyrimidine carboxylic acids, the phase problem is typically solved using direct methods.[20] This is an ab initio approach that uses statistical relationships between the intensities of the reflections to determine a set of initial phases. These phases, combined with the measured structure factor amplitudes, are used to calculate an initial electron density map. Programs like SHELXS are widely used for structure solution.[21]

Structure Refinement

The initial model obtained from direct methods is then refined against the experimental data using a least-squares minimization procedure.[19] This iterative process involves adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. This is typically performed using software such as SHELXL.[21]

Key Refinement Parameters:

ParameterDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality structures
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.~1.0
Structure Validation

Before a crystal structure can be considered complete, it must be thoroughly validated to ensure its chemical and crystallographic reasonability. This includes checking for:

  • Correct atom assignments and connectivity.

  • Reasonable bond lengths and angles.

  • Appropriate modeling of hydrogen atoms.

  • Absence of significant residual electron density.

Tools like PLATON can be used for detailed geometric analysis and validation.[21] For drug discovery applications, rigorous validation is crucial as inaccuracies in a crystal structure can have significant downstream consequences.[22]

Part 4: Interpreting the Results - Structural Analysis and Insights

The final refined crystal structure provides a wealth of information about the aminopyrimidine carboxylic acid.

Analysis of Intermolecular Interactions

A key aspect of the analysis is the detailed examination of the hydrogen bonding network and other intermolecular interactions that govern the crystal packing. This can be visualized and quantified using software like Mercury, which is part of the Cambridge Structural Database (CSD) system.[23] The CSD is an invaluable resource containing over a million curated crystal structures, providing a rich source of data for comparative analysis.[23][24] Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts.[9][25]

Logical Relationship of Structural Analysis:

G cluster_0 Data Acquisition and Processing cluster_1 Structural Interpretation A Single Crystal B X-ray Diffraction Data A->B C Structure Solution & Refinement B->C D Refined Crystal Structure C->D E Analysis of Intermolecular Interactions (Hydrogen Bonding) D->E F Correlation with Physicochemical Properties E->F G Input for Drug Design F->G

Caption: From Data to Insight in X-ray Crystallography.

Correlation with Physicochemical Properties

The detailed structural information obtained from X-ray crystallography can be correlated with the macroscopic properties of the material. For example, the hydrogen bonding network and crystal packing can influence:

  • Solubility and Dissolution Rate: Important parameters for drug delivery.

  • Melting Point and Thermal Stability: The strength of the intermolecular interactions affects the energy required to break down the crystal lattice.[26]

  • Crystal Morphology: The internal crystal structure dictates the external shape of the crystal.[27]

By understanding these structure-property relationships, it is possible to engineer crystalline forms of aminopyrimidine carboxylic acids with optimized properties for their intended application.

Conclusion: The Enduring Value of X-ray Crystallography

X-ray crystallography remains an indispensable tool in the study of aminopyrimidine carboxylic acids. It provides the fundamental structural information necessary for a deep understanding of their chemical behavior and biological function. The insights gained from these studies are critical for advancing drug discovery and the development of new materials. As crystallographic techniques continue to evolve, they will undoubtedly play an even more significant role in the future of pharmaceutical and chemical research.

References

Technical Guide: Computational Analysis of 5-Aminopyrimidine-4-carboxylic Acid Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic fate. 5-Aminopyrimidine-4-carboxylic acid, a key heterocyclic building block, can exist in multiple tautomeric forms due to proton migration between its amino, carboxylic, and pyrimidine ring nitrogen atoms. Accurately predicting the predominant tautomeric species under physiological conditions is therefore critical for rational drug design. This technical guide provides a comprehensive, field-proven computational workflow for the quantum mechanical analysis of this compound tautomers. We will detail the theoretical underpinnings, a step-by-step experimental protocol using Density Functional Theory (DFT), and the analysis required to determine tautomeric stability in both the gas phase and aqueous solution, offering researchers a robust framework for their own investigations.

The Principle of Tautomeric Analysis: Why Causality Matters

The relative stability of tautomers is governed by a delicate interplay of intramolecular and intermolecular forces. Factors such as intramolecular hydrogen bonding, aromaticity, and electronic effects determine the intrinsic stability in the gas phase. However, in a biological context, the solvent environment is paramount.[1] Solute-solvent interactions, particularly hydrogen bonding with water, can dramatically shift the equilibrium, favoring more polar tautomers that are less stable in isolation.[2][3]

Our computational approach is designed to dissect these contributions. We employ Density Functional Theory (DFT), which offers an optimal balance between computational cost and accuracy for systems of this size.[4] Specifically, the B3LYP functional is a well-established choice for such studies, providing reliable results.[4][5] The choice of basis set, such as the Pople-style 6-311++G(d,p), is critical; the diffuse functions (++) are essential for describing the lone pairs and potential anionic character, while polarization functions (d,p) allow for flexibility in describing bonding electrons.[6][7] Finally, to simulate a biological environment, we will incorporate the effects of water using the integral equation formalism polarizable continuum model (IEF-PCM) or the SMD solvation model, which have been shown to be effective for calculating solvation free energies.[8][9]

Potential Tautomers of this compound

The first step in the analysis is to identify all chemically reasonable tautomers. This involves considering proton transfers between the pyrimidine ring nitrogens (N1, N3), the exocyclic amino group (N5), and the carboxylic acid group (-COOH). Below is a diagram illustrating the key potential tautomers.

tautomers T1 T1 (Amino-Carboxylic) T2 T2 (Imino-Carboxylic, N1-H) T1->T2 Proton Transfer (N5 -> N1) T3 T3 (Amino-Zwitterion) T1->T3 Proton Transfer (O -> N3) T4 T4 (Amino-Carboxylic, N3-H) T1->T4 Proton Transfer (N1 -> N3)

Caption: Key potential tautomers of this compound.

Comprehensive Computational Workflow

This section details the validated, step-by-step protocol for determining tautomer stability. The workflow is designed to be a self-validating system, where frequency calculations confirm the nature of stationary points and systematic analysis provides trustworthy results.

workflow cluster_gas_phase Phase 1: Gas-Phase Analysis cluster_solution_phase Phase 2: Solvation Effects cluster_analysis Phase 3: Thermodynamic Analysis Start 1. Generate Initial 3D Structures for all Tautomers Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Initial Guess Freq 3. Frequency Calculation (Confirm Minimum, Get ZPE) Opt->Freq Optimized Geometry SPE 4. Single-Point Energy (Higher Level: B3LYP/6-311++G(d,p)) Freq->SPE Verified Minimum Gibbs 6. Calculate Gibbs Free Energy (G) G = E_SPE + G_corr + ΔG_solv Freq->Gibbs Solv 5. Solvation Energy Calculation (IEF-PCM/SMD Model) SPE->Solv Gas-Phase Geometry SPE->Gibbs Solv->Gibbs Boltzmann 7. Determine Relative Stabilities (ΔG) and Boltzmann Population Gibbs->Boltzmann Result Predominant Tautomer(s) Identified Boltzmann->Result

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 5-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrimidine-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic positioning of a nucleophilic amino group adjacent to a carboxylic acid on a π-deficient pyrimidine ring presents a unique chemical landscape for synthetic exploration. This guide provides a comprehensive technical overview of the reactivity of the 5-amino group, offering insights into its electronic properties and steric environment. We will delve into key transformations including acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Furthermore, this document will explore the pivotal role of the amino group in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. Each section integrates theoretical principles with practical, field-proven insights and detailed experimental protocols to empower researchers in leveraging the synthetic potential of this valuable scaffold.

Introduction: The Chemical Personality of this compound

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. This compound emerges as a particularly valuable synthon due to the presence of two key functional groups: a primary aromatic amine and a carboxylic acid. The reactivity of the 5-amino group is intricately modulated by the electronic and steric effects of the pyrimidine ring and the adjacent carboxyl substituent.

The pyrimidine ring, being a π-deficient heterocycle, exerts a significant electron-withdrawing effect, which fundamentally influences the nucleophilicity and basicity of the 5-amino group.[1] Compared to aniline, the amino group in this compound is considerably less basic and less nucleophilic. This deactivation is a critical consideration in planning synthetic transformations. The adjacent carboxylic acid group can further modulate this reactivity through intramolecular hydrogen bonding and by presenting a competing site for certain reagents. Understanding these electronic nuances is paramount for designing successful synthetic strategies.

This guide will systematically explore the synthetic utility of the 5-amino group, providing a toolkit of reactions for the derivatization of this versatile building block.

Foundational Reactivity: Acylation and Alkylation

Acylation of the 5-Amino Group

Acylation of the 5-amino group to form the corresponding amide is a fundamental transformation that serves multiple purposes, including the introduction of new functionalities, modulation of biological activity, and as a protecting group strategy. The reduced nucleophilicity of the amino group necessitates the use of activated acylating agents.

Causality in Experimental Choices:

Standard acylation conditions using acid anhydrides or acyl chlorides in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are generally effective. The base is crucial to neutralize the acid byproduct (e.g., HCl) and to deprotonate the ammonium salt that may form, thus regenerating the free, reactive amine. In cases of sluggish reactions, the use of coupling agents commonly employed in peptide synthesis can be advantageous. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can facilitate amide bond formation under mild conditions.[2]

Self-Validating Protocol: Synthesis of 5-Acetamidopyrimidine-4-carboxylic acid

This protocol details a standard acylation procedure. The successful formation of the product can be readily verified by techniques such as ¹H NMR (disappearance of the NH₂ signal and appearance of a new amide NH signal and a methyl singlet), IR spectroscopy (appearance of a characteristic amide carbonyl stretch), and mass spectrometry.

Experimental Protocol:

  • Dissolution: Suspend this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (2.0-3.0 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Reactant Reagent Base Solvent Yield
This compoundAcetic AnhydrideTriethylamineDMFGood to Excellent
This compoundBenzoyl ChlorideDIPEADCMGood
Alkylation of the 5-Amino Group

N-alkylation of the 5-amino group introduces alkyl substituents, a common strategy in drug discovery to modulate lipophilicity and target engagement. Direct alkylation can be challenging due to the reduced nucleophilicity of the amino group and the potential for over-alkylation.

Causality in Experimental Choices:

Reductive amination is often a more controlled and efficient method for mono-alkylation compared to direct alkylation with alkyl halides. This two-step, one-pot procedure involves the initial formation of an imine or enamine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its selectivity and tolerance of acidic conditions which can be used to catalyze imine formation. Direct alkylation with reactive alkylating agents such as alkyl halides or sulfates can be achieved, often requiring elevated temperatures and a non-nucleophilic base to scavenge the acid byproduct.[3]

Self-Validating Protocol: Reductive Amination with Benzaldehyde

The progress of this reaction can be monitored by the consumption of the starting materials. The final product can be characterized by ¹H NMR (appearance of a benzylic CH₂ signal) and mass spectrometry to confirm the addition of the benzyl group.

Experimental Protocol:

  • Imine Formation: Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Mandatory Visualization:

reductive_amination cluster_reactants Reactants cluster_process Process cluster_product Product 5-APCA 5-Aminopyrimidine- 4-carboxylic acid Imine_Formation Imine Formation (cat. Acid) 5-APCA->Imine_Formation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine_Formation Reduction In-situ Reduction (e.g., STAB) Imine_Formation->Reduction Alkylated_Product N-Alkyl-5-aminopyrimidine- 4-carboxylic acid Reduction->Alkylated_Product

Caption: Reductive Amination Workflow.

Transformation to Fused Systems: Intramolecular Cyclization

The juxtaposition of the 5-amino and 4-carboxylic acid groups provides an ideal scaffold for the synthesis of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. These structures are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Causality in Experimental Choices:

The direct cyclization of this compound with a one-carbon synthon is a common strategy. For example, heating with formamide or triethyl orthoformate can lead to the formation of pyrimido[4,5-d]pyrimidin-4(3H)-one. A more versatile approach involves the initial acylation of the 5-amino group, followed by cyclization. For instance, reaction with an acyl chloride followed by base- or acid-catalyzed cyclization can provide a range of substituted pyrimido[4,5-d]pyrimidines. The carboxylic acid can also be converted to a more reactive intermediate, such as an ester or amide, prior to cyclization.

Self-Validating Protocol: Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-one

The formation of the fused ring system can be confirmed by a significant change in the NMR spectrum, including the disappearance of the amino and carboxylic acid protons and the appearance of new aromatic and amide protons. High-resolution mass spectrometry will confirm the molecular formula of the cyclized product.

Experimental Protocol:

  • Reactant Mixture: Combine this compound (1.0 eq) with an excess of formamide.

  • Thermal Cyclization: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Isolation: Cool the reaction mixture, which may result in the precipitation of the product.

  • Purification: Wash the solid product with a suitable solvent like ethanol or water to remove excess formamide and impurities. The product can be further purified by recrystallization.

Mandatory Visualization:

intramolecular_cyclization Start 5-Aminopyrimidine- 4-carboxylic acid Step1 Reaction with a One-Carbon Synthon (e.g., Formamide) Start->Step1 Intermediate N-Formyl Intermediate (transient) Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product Pyrimido[4,5-d]pyrimidin-4(3H)-one Step2->Product

Caption: Intramolecular Cyclization Pathway.

Advanced Transformations: Diazotization and Cross-Coupling Reactions

Diazotization of the 5-Amino Group

Diazotization of the 5-amino group to form a diazonium salt opens up a plethora of synthetic possibilities, allowing for the introduction of a wide range of substituents at the 5-position. This reaction is typically carried out at low temperatures in the presence of a strong acid and a source of nitrous acid, such as sodium nitrite. The resulting diazonium salt is often unstable and is used in situ for subsequent transformations.

Causality in Experimental Choices:

The choice of acid and solvent is critical for the stability of the diazonium salt. Aqueous solutions of strong mineral acids like HCl or H₂SO₄ are commonly used. The reaction is performed at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt. The diazonium salt can then be subjected to various nucleophilic substitution reactions, such as the Sandmeyer reaction to introduce halides, or coupling reactions to form azo compounds.

Self-Validating Protocol: Sandmeyer-type Iodination

A successful reaction is indicated by the evolution of nitrogen gas and the formation of a new carbon-iodine bond, which can be confirmed by a significant downfield shift of the C5-proton in the ¹H NMR spectrum and by mass spectrometry.

Experimental Protocol:

  • Diazotization: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2M HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Substitution: To the cold diazonium salt solution, add a solution of potassium iodide (1.5 eq) in water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Effervescence (N₂ evolution) should be observed.

  • Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine. Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination allows for the coupling of the 5-amino group with aryl or heteroaryl halides, providing access to a diverse range of N-arylated derivatives.[5][6][7] This reaction is a powerful tool in modern drug discovery for the construction of complex molecular architectures.

Causality in Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A common catalyst system involves a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) complex, in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[8] A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more potent nucleophile.

Self-Validating Protocol: Buchwald-Hartwig Coupling with 4-Bromotoluene

The formation of the C-N bond can be confirmed by ¹H NMR (appearance of signals corresponding to the 4-methylphenyl group and a downfield shift of the pyrimidine protons) and high-resolution mass spectrometry.

Experimental Protocol:

  • Reactant Mixture: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), 4-bromotoluene (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Base and Solvent: Add a strong base such as cesium carbonate or sodium tert-butoxide (2.0 eq) and a dry, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualization:

buchwald_hartwig Reactants This compound + Aryl Halide Catalytic_Cycle Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination & Deprotonation 3. Reductive Elimination Reactants->Catalytic_Cycle Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Catalytic_Cycle Product N-Aryl-5-aminopyrimidine- 4-carboxylic acid Catalytic_Cycle->Product

Caption: Buchwald-Hartwig Amination Overview.

Conclusion

The 5-amino group in this compound, while electronically deactivated, presents a rich platform for a wide array of synthetic transformations. This guide has detailed the fundamental principles and practical protocols for key reactions including acylation, alkylation, intramolecular cyclization, diazotization, and palladium-catalyzed cross-coupling. By understanding the interplay of electronic effects and by selecting the appropriate reaction conditions, researchers can effectively utilize this versatile building block to construct complex molecules with potential applications in drug discovery and materials science. The provided protocols serve as a validated starting point for further exploration and optimization in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and physicochemical properties.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Their versatile biological activities encompass antiviral, antitumor, antibacterial, and anti-inflammatory properties. The specific substitution pattern of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid, featuring an amino group, a methylthio group, and a carboxylic acid, presents a unique pharmacophore with potential applications as an intermediate in the synthesis of more complex bioactive molecules, such as kinase inhibitors or herbicides.[1] This guide serves as a technical resource for chemists and pharmacologists engaged in the exploration of novel pyrimidine-based compounds.

Proposed Synthesis Pathway

While a direct, one-pot synthesis for 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid is not prominently described in the literature, a plausible and efficient multi-step synthesis can be proposed based on established pyrimidine chemistry. The following pathway leverages common starting materials and high-yielding transformations.

A logical approach involves the cyclocondensation reaction to form the pyrimidine ring, followed by functional group manipulations. A particularly efficient method is the reaction of an appropriate three-carbon precursor with S-methylisothiourea.

// Nodes A [label="Ethyl 2-cyano-3-ethoxyacrylate\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="S-Methylisothiourea Sulfate\n(Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cyclocondensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Ethyl 5-amino-4-cyano-2-\n(methylthio)pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5-amino-2-(methylthio)pyrimidine-\n4-carboxylic acid (Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S"]; C_Me [label="CH₃"]; C_COOH [label="C"]; O1_COOH [label="O"]; O2_COOH [label="OH"]; N_NH2 [label="NH₂"];

// Edges for the pyrimidine ring N1 -- C2 [dir=none]; C2 -- N3 [dir=none]; N3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [dir=none];

// Edges for substituents C2 -- S [dir=none]; S -- C_Me [dir=none]; C4 -- C_COOH [dir=none]; C_COOH -- O1_COOH [style=double, dir=none]; C_COOH -- O2_COOH [dir=none]; C5 -- N_NH2 [dir=none];

// Invisible nodes and edges for positioning ring double bonds p1 [pos="0.43,0.86!", shape=none, label=""]; p2 [pos="1.3,0.0!", shape=none, label=""]; p3 [pos="0.43,-0.86!", shape=none, label=""];

// This is a simplified representation of double bonds // A more accurate depiction would require more complex positioning // For Graphviz, this is a common way to suggest bond placement. // Actual rendering may vary. } caption { label="Proposed synthesis workflow."; fontsize=10; }

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of the target compound.

Synthesis of Ethyl 5-amino-4-cyano-2-(methylthio)pyrimidine
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents : To the sodium ethoxide solution, add S-methylisothiourea sulfate, followed by the dropwise addition of ethyl 2-cyano-3-ethoxyacrylate.

  • Reaction Conditions : The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then triturated with water and the resulting solid is collected by filtration, washed with cold water, and dried to afford the crude product.

  • Purification : The crude ethyl 5-amino-4-cyano-2-(methylthio)pyrimidine may be purified by recrystallization from a suitable solvent such as ethanol.

Hydrolysis to 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid
  • Reaction Setup : The purified ethyl 5-amino-4-cyano-2-(methylthio)pyrimidine is suspended in an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

  • Reaction Conditions : The mixture is heated to reflux for an extended period to ensure complete hydrolysis of both the ester and the nitrile functionalities.

  • Work-up and Isolation :

    • If using acidic hydrolysis, the solution is cooled and the pH is carefully adjusted to the isoelectric point with a base to precipitate the amino acid.

    • If using basic hydrolysis, the solution is cooled and acidified to the isoelectric point.

  • Purification : The precipitated solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield the final product, 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid.

Characterization of the Final Compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid. The expected data from various analytical techniques are summarized below.

Physical Properties
PropertyExpected Value
Molecular FormulaC₆H₇N₃O₂S[2][3][4]
Molecular Weight185.20 g/mol [2][3][4]
AppearanceSolid (e.g., Light yellow to orange powder)[1][2]
Purity≥95%[2]
Spectroscopic Data

The proton NMR spectrum is crucial for confirming the arrangement of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are:

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
-COOH~12.0-13.0broad singlet1H
-NH₂~7.0-8.0broad singlet2H
Pyrimidine H-6~8.0-8.5singlet1H
-SCH₃~2.5singlet3H

Rationale: The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.[5] The amino protons will also appear as a broad singlet. The pyrimidine ring proton at the 6-position is expected to be a singlet, and the methyl protons of the methylthio group will also be a distinct singlet.

The carbon NMR spectrum provides information about the carbon framework.

CarbonExpected Chemical Shift (ppm)
-COOH~165-175
Pyrimidine C2 (-SMe)~170-175
Pyrimidine C4 (-COOH)~160-165
Pyrimidine C6~155-160
Pyrimidine C5 (-NH₂)~100-110
-SCH₃~12-15

Rationale: Carbonyl carbons of carboxylic acids are typically found in the 165-185 ppm range.[5][6] The carbons of the pyrimidine ring will have distinct chemical shifts based on their electronic environment, with the carbon attached to the amino group being more shielded.

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description of Band
O-H (Carboxylic Acid)2500-3300Very broad
N-H (Amine)3300-3500Medium, may be two bands
C=O (Carboxylic Acid)1680-1720Strong, sharp
C=N, C=C (Aromatic)1550-1650Medium to strong
C-N1260-1330Medium

Rationale: The broad O-H stretch of the carboxylic acid is highly characteristic.[5] The N-H stretching of the primary amine will appear in the 3300-3500 cm⁻¹ region.[7] The strong carbonyl absorption is also a key diagnostic peak.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonExpected m/z
[M+H]⁺186.03
[M]⁺185.02

Rationale: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed. The fragmentation pattern of pyrimidine derivatives often involves characteristic losses of small molecules or radicals.[8][9][10]

// Nodes Start [label="Synthesized Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity & Identity\nConfirmation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Structural Data\n(Chemical Shifts, Frequencies, m/z)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> NMR; Start -> IR; Start -> MS; NMR -> Data; IR -> Data; MS -> Data; Data -> Purity; } caption { label="Workflow for compound characterization."; fontsize=10; }

Potential Applications and Future Directions

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile building block. The amino group can be acylated or used in condensation reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. The methylthio group can also be displaced by other nucleophiles. These properties make it a valuable intermediate for the synthesis of libraries of compounds for screening in drug discovery programs, particularly in the development of targeted therapies. For instance, related pyrimidine structures are known to be key in developing herbicides and fungicides.[1]

Conclusion

This technical guide has outlined a robust synthetic strategy and a comprehensive characterization protocol for 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid. By providing detailed experimental insights and expected analytical data, this document aims to facilitate the work of researchers in medicinal chemistry and related fields, enabling the efficient synthesis and validation of this important chemical intermediate.

References

Methodological & Application

The Strategic Application of 5-Aminopyrimidine-4-carboxylic Acid in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous FDA-approved drugs leveraging its unique ability to mimic ATP and interact with the conserved kinase hinge region.[1][2] This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-aminopyrimidine-4-carboxylic acid as a versatile building block for creating novel kinase inhibitors. We will explore the rationale behind its selection, provide detailed synthetic protocols for its derivatization, outline methodologies for biological evaluation, and discuss the structure-activity relationships that drive inhibitor potency and selectivity. This guide emphasizes the causality behind experimental choices, offering field-proven insights to accelerate discovery programs.

Introduction: The Pyrimidine Core as a Privileged Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling.[3] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[3][4] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic modality.

The aminopyrimidine core is considered a "privileged scaffold" in this context. Its nitrogen atoms are perfectly positioned to form one or more crucial hydrogen bonds with the backbone of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the kinase domain.[5][6] This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor and serving as the foundation for achieving high potency.[2][7] To date, numerous FDA-approved kinase inhibitors, including Imatinib and Gefitinib, feature a core heterocyclic structure that engages the hinge in a similar manner.[1]

Strategic Rationale: Why this compound?

The choice of a starting building block is a critical decision in a drug discovery campaign. This compound offers two orthogonal functional groups—an amine and a carboxylic acid—at positions that allow for strategic exploration of the kinase active site.

  • The 5-Amino Group: Modifications at the C5 position of the pyrimidine ring project directly towards the "gatekeeper" residue of the kinase binding pocket.[8] This residue is a key determinant of the size and shape of the pocket and a major contributor to inhibitor selectivity across the human kinome. By installing diverse substituents at the 5-amino position, chemists can fine-tune inhibitor selectivity, steering a compound away from off-targets and potentially discovering novel interactions with understudied kinases.[5][8]

  • The 4-Carboxylic Acid Group: The C4 position typically points towards the solvent-exposed region of the ATP binding site. Derivatizing the carboxylic acid into a library of amides is a classic medicinal chemistry strategy to modulate physicochemical properties such as solubility, cell permeability, and metabolic stability, while also exploring potential interactions with amino acid residues at the mouth of the active site.[9]

The combination of these two vectors for chemical modification makes this compound a powerful tool for generating diverse chemical libraries with a high potential for identifying potent and selective kinase inhibitors.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for reaction planning.

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C₅H₅N₃O₂[10][11]
Molecular Weight 139.11 g/mol [10][11]
Canonical SMILES C1=C(C(=NC=N1)C(=O)O)N[10]
Appearance White to yellow powder or crystals[6]
Topological Polar Surface Area 89.1 Ų[10]

Synthetic Protocols: Building Kinase Inhibitors

The primary synthetic utility of this compound lies in the sequential or parallel derivatization of its two functional groups. The most common and direct approach is the formation of an amide bond from the carboxylic acid.

Protocol 1: Amide Library Synthesis via HATU Coupling

This protocol describes a robust and high-yield method for coupling various primary or secondary amines to the C4-carboxylic acid, creating a library of pyrimidine-5-carboxamides. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging or electron-deficient amines.[12]

Workflow Diagram:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up & Purification Start 5-Aminopyrimidine- 4-carboxylic Acid (1 equiv.) Reagents HATU (1.1 equiv.) DIPEA (2 equiv.) Anhydrous DMF Start->Reagents Dissolve Activated Activated O-Acylisourea Intermediate (in situ) Reagents->Activated Stir 15-30 min at RT Amine Amine Library R¹R²NH (1.2 equiv.) Product Target Amide (Product) Amine->Product Add to activated mixture Workup Aqueous Work-up (EtOAc, LiCl, NaHCO₃, Brine) Product->Workup Stir 1-4h at RT Monitor by LC-MS Purify Column Chromatography Workup->Purify Final Purified Product Purify->Final

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Lithium chloride (LiCl), Sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous as the activated ester forms in situ.

  • Amine Coupling: To the pre-activated mixture, add a solution of the desired amine (1.2 equivalents) in a small amount of DMF.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (this helps remove DMF), saturated aqueous NaHCO₃, and finally with brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: Functionalization of the 5-Amino Group

Once the C4-carboxamide is in place, the C5-amino group can be functionalized to probe the gatekeeper region. A common reaction is acylation or sulfonylation.

Workflow Diagram:

G Start C4-Amide Pyrimidine (from Protocol 1) Reagents Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO₂Cl) Pyridine or TEA, DCM Start->Reagents Dissolve Product C5-Acylated/Sulfonylated Product Reagents->Product Stir 0-25°C Workup Aqueous Work-up & Purification Product->Workup Final Final Inhibitor Workup->Final

Caption: General scheme for C5-amino group functionalization.

Materials:

  • C4-carboxamide derivative from Protocol 1

  • Acyl chloride or Sulfonyl chloride of interest

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the C4-carboxamide derivative (1 equivalent) in anhydrous DCM.

  • Add pyridine or TEA (1.5-2.0 equivalents) as a base.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography or recrystallization to obtain the final inhibitor.

Biological Evaluation: Assessing Kinase Inhibitory Activity

After synthesis, the new compounds must be evaluated for their biological activity. This typically involves a tiered screening approach, starting with biochemical assays and progressing to cell-based and more complex models.[5]

Protocol 3: In Vitro Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput method for measuring kinase activity. They are homogeneous (no-wash) and robust, making them ideal for primary screening and IC₅₀ determination.[8]

Assay Principle Diagram:

G cluster_kinase_reaction Kinase Reaction cluster_detection TR-FRET Detection Kinase + ATP + Substrate-Biotin -> ADP + Substrate-Biotin-PO₄ Kinase + ATP + Substrate-Biotin -> ADP + Substrate-Biotin-PO₄ Substrate-Biotin-PO₄ Substrate-Biotin-PO₄ Detection Complex Detection Complex Substrate-Biotin-PO₄->Detection Complex Binds FRET Signal FRET Signal Detection Complex->FRET Signal Excitation at 340nm Emission at 665nm Eu-Antibody Europium-labeled Anti-Phospho-Antibody Eu-Antibody->Detection Complex SA-APC Streptavidin- Allophycocyanin (APC) SA-APC->Detection Complex Inhibitor Inhibitor Kinase + ATP + Substrate-Biotin Kinase + ATP + Substrate-Biotin Inhibitor->Kinase + ATP + Substrate-Biotin Blocks Reaction

Caption: Principle of a TR-FRET kinase activity assay.

Materials:

  • Active kinase enzyme of interest

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (containing MgCl₂)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Stop/Detection Buffer (containing EDTA)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase enzyme and the biotinylated substrate to the assay wells. Allow a brief pre-incubation (e.g., 15 minutes) with the compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the Stop/Detection Buffer containing the Eu-labeled antibody and SA-APC.

  • Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read Plate: Read the plate on a TR-FRET reader, measuring the emission at 665 nm (APC) and 615 nm (Europium).

  • Data Analysis: Calculate the ratio of the 665 nm/615 nm signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cellular Target Engagement Assay (NanoBRET™)

A critical step is to confirm that an inhibitor can enter a cell and bind to its target in a physiological context.[5] The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding at specific kinase targets within living cells.[5]

Step-by-Step Procedure:

  • Cell Preparation: Transfect cells with a plasmid expressing the kinase of interest fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compound for a set period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer specific for the kinase target.

  • Substrate Addition: Add the NanoGlo® substrate to generate the donor luminescence signal.

  • Read Plate: Immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in the ratio indicates displacement of the tracer by the test compound, confirming target engagement. Plot the ratio against compound concentration to determine the IC₅₀ for target binding in cells.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound core allows for the development of a clear SAR.

  • C4-Carboxamide (R¹): This position is crucial for modulating properties. Small, polar groups may enhance solubility, while more complex, hydrophobic, or hydrogen-bonding moieties can pick up additional interactions near the solvent front. SAR at this position is highly target-dependent. For Spleen Tyrosine Kinase (Syk), an anilino moiety substituted at the meta position was found to be preferred at the C4 position.[4][13]

  • C5-Amino Substituent (R²): As this group probes the gatekeeper residue, its size and nature are critical for selectivity. Small groups (e.g., methyl, ethyl) may be well-tolerated by kinases with small gatekeepers (e.g., Thr), while larger groups (e.g., substituted phenyl rings) will be required to interact with kinases possessing larger gatekeepers (e.g., Met, Phe). This is the primary handle for tuning the kinome selectivity profile of the inhibitor series.[8]

  • Other Positions (C2, C6): While the starting scaffold does not have substitution at these points, they can be introduced in more advanced designs. For many kinases, a small amino group at the C2 position can form an additional hydrogen bond with the hinge region, significantly boosting potency.[5] For VEGFR-2 inhibitors, a 4-fluoro-2-methylindol-5-yloxy group at the C6-position led to good potency.[14]

SAR Summary Table (Hypothetical Data for a Target Kinase)

Compound IDC4-Amide (R¹)C5-Substituent (R²)Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
1a -NH-CH₃-H1500>10
1b -NH-(4-fluorophenyl)-H2505.2
1c -NH-(3-pyridyl)-H1803.1
2a -NH-(3-pyridyl)-CO-CH₃ (Acyl)951.5
2b -NH-(3-pyridyl)-SO₂-CH₃ (Sulfonyl)550.8

This hypothetical data illustrates that converting the carboxylic acid to an appropriate amide (1a -> 1c) improves potency, and subsequent acylation or sulfonylation of the C5-amino group (1c -> 2a/2b) further enhances both biochemical and cellular activity.

Conclusion

This compound is a high-value, strategic starting material for the construction of novel kinase inhibitors. Its bifunctional nature allows medicinal chemists to systematically and rationally probe two critical regions of the kinase ATP-binding site. By employing robust amide coupling chemistry at the C4-position and diverse functionalization at the C5-amino position, researchers can efficiently generate libraries of compounds tailored for high potency and specific selectivity profiles. The protocols and principles outlined in this guide provide a solid framework for leveraging this building block to accelerate the discovery of next-generation targeted therapeutics.

References

Application of 5-Aminopyrimidine-4-carboxylic Acid in Anticancer Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids, the building blocks of life.[1] This inherent biological relevance has positioned pyrimidine and its derivatives as "privileged structures" in medicinal chemistry, particularly in the discovery of novel anticancer agents.[2][3] Many established chemotherapeutic drugs, such as 5-fluorouracil, are pyrimidine analogs that interfere with nucleotide metabolism, thereby halting the proliferation of rapidly dividing cancer cells.[4] In the era of targeted therapies, the pyrimidine core has been ingeniously exploited to design a multitude of kinase inhibitors that selectively target signaling pathways dysregulated in cancer.[5]

This technical guide focuses on 5-Aminopyrimidine-4-carboxylic acid , a versatile and strategically important building block in the synthesis of innovative anticancer drug candidates. While the direct cytotoxic activity of this core molecule is not extensively documented, its true value lies in its role as a pharmacophore—a molecular framework that can be systematically modified to generate libraries of compounds with potent and selective anticancer properties.[6] The presence of three key functional groups—an amino group, a carboxylic acid, and the pyrimidine ring itself—provides a rich chemical canvas for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

This document will provide a comprehensive overview of the strategic application of this compound in anticancer drug discovery, detailing synthetic strategies for derivatization and providing robust protocols for the evaluation of their anticancer efficacy.

Strategic Importance of the this compound Scaffold

The utility of this compound as a scaffold in anticancer drug design is rooted in its ability to serve as a versatile template for generating compounds that can interact with various biological targets implicated in cancer progression. The strategic placement of the amino and carboxylic acid groups on the pyrimidine ring allows for the introduction of diverse substituents that can modulate the compound's pharmacological profile.

The pyrimidine ring itself can mimic the purine bases of ATP, enabling derivatives to function as competitive inhibitors of protein kinases, a class of enzymes frequently overactive in cancer.[7] The amino group at the 5-position and the carboxylic acid at the 4-position can be readily functionalized to introduce moieties that can form critical hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, thereby enhancing binding affinity and selectivity.[8]

For instance, the carboxylic acid can be converted into a wide array of amides and esters, allowing for the exploration of different chemical spaces and the optimization of pharmacokinetic properties. The amino group can also be acylated or alkylated to introduce additional diversity. This multi-faceted derivatization potential makes this compound an ideal starting point for generating focused libraries of compounds for high-throughput screening and lead optimization.

Synthetic Strategies for Derivatization

The primary application of this compound in anticancer drug discovery is as a starting material for the synthesis of more complex derivatives. The most common and effective derivatization strategy involves the modification of the carboxylic acid group to form amides. This is typically achieved through standard amide coupling reactions.

Protocol 1: General Procedure for the Synthesis of 5-Aminopyrimidine-4-carboxamide Derivatives

This protocol outlines a general method for the amide coupling of this compound with a variety of primary and secondary amines to generate a library of 5-aminopyrimidine-4-carboxamides.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5-aminopyrimidine-4-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of 5-Aminopyrimidine-4-carboxamide Derivatives Start This compound Activation Activate with Coupling Agent Start->Activation DMF, DIPEA Coupling Add Amine Activation->Coupling Reaction Stir at RT Coupling->Reaction Workup Aqueous Work-up Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Product Pure Carboxamide Derivative Purification->Product

Caption: Synthetic workflow for 5-aminopyrimidine-4-carboxamide derivatives.

In Vitro Anticancer Activity Evaluation

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. Standard in vitro cell-based assays are employed to determine the cytotoxic and antiproliferative effects of the compounds against a panel of human cancer cell lines.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., human dermal fibroblasts) for cytotoxicity comparison

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives from the DMSO stock solution in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_assay MTT Assay Workflow Seed Seed Cancer Cells Treat Treat with Compounds Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze G cluster_kinase_assay Kinase Inhibition Assay Workflow Setup Prepare Kinase Reaction Mix AddInhibitor Add Test Compounds Setup->AddInhibitor StartReaction Add ATP AddInhibitor->StartReaction Incubate Incubate at RT StartReaction->Incubate Detect Add Detection Reagent Incubate->Detect Measure Measure Signal Detect->Measure Analyze Calculate IC50 Measure->Analyze

References

Application Notes and Protocols: The Strategic Use of 5-Aminopyrimidine-4-carboxylic Acid in the Synthesis of Potent Syk Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Syk Kinase in Disease

Spleen Tyrosine Kinase (Syk) has emerged as a critical mediator in the signaling pathways of various immune cells.[1][2] As a non-receptor tyrosine kinase, Syk plays a pivotal role in B-cell activation and is integral to the signaling cascades initiated by immunoreceptors.[1] Its dysregulation is implicated in numerous autoimmune and inflammatory diseases, as well as in certain hematological malignancies, making it a highly attractive target for therapeutic intervention.[3] The development of small molecule inhibitors that can selectively target Syk is a major focus in modern drug discovery.[3]

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[4][5] Specifically, the 4-aminopyrimidine-5-carboxamide framework has been identified as a crucial pharmacophore for potent and selective Syk inhibition.[1] This application note provides a detailed guide on the strategic use of 5-aminopyrimidine-4-carboxylic acid as a key building block in the synthesis of a class of potent Syk inhibitors.

The Role of the Pyrimidine Scaffold in Syk Inhibition

The design of effective kinase inhibitors hinges on achieving high potency for the target kinase while maintaining selectivity against a host of other kinases to minimize off-target effects. The pyrimidine core serves as an excellent foundation for building such inhibitors. In the context of Syk, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the hinge region of the kinase's active site.

The 5-carboxamide group is particularly important for enhancing potency and selectivity. It can form an additional hydrogen bond with the hinge region, providing a third point of contact and significantly increasing the binding affinity of the inhibitor. Furthermore, the substituents at the 2- and 4-positions of the pyrimidine ring can be modified to occupy adjacent hydrophobic pockets, further refining the inhibitor's potency and tuning its pharmacokinetic properties.

Signaling Pathway of Syk in Immune Cells

To appreciate the therapeutic potential of Syk inhibitors, it is essential to understand the signaling pathway in which Syk operates. The following diagram illustrates the central role of Syk in B-cell receptor (BCR) signaling.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Syk Syk BCR->Syk Recruitment via SH2 domains Lyn->BCR PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation & Activation PKC PKC PLCg2->PKC DAG & IP3 Production NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Gene Gene Transcription (Proliferation, Survival, Antibody Production) NFkB->Gene MAPK->Gene

Caption: Simplified Syk Signaling Pathway in B-Cells.

Synthetic Strategy: From this compound to Potent Syk Inhibitors

While various synthetic routes to 4-anilinopyrimidine-5-carboxamide Syk inhibitors have been explored, this section outlines a strategic approach that leverages this compound as a key starting material or a closely related intermediate. The general synthetic workflow is depicted below.

Synthesis_Workflow A 5-Aminopyrimidine- 4-carboxylic acid B Esterification A->B C Chlorination B->C D Selective Nucleophilic Aromatic Substitution (SNAr) with Amine 1 C->D E Saponification D->E F Amide Coupling with Amine 2 E->F G Final Syk Inhibitor F->G

Caption: General Synthetic Workflow for Syk Inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 4-anilinopyrimidine-5-carboxamide Syk inhibitor.

Protocol 1: Esterification of this compound

Rationale: The carboxylic acid is first converted to an ester to facilitate subsequent reactions and improve solubility in organic solvents.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4 hours.

  • Work-up and Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl 5-aminopyrimidine-4-carboxylate.

Compound Starting Material Reagents Solvent Typical Yield
Ethyl 5-aminopyrimidine-4-carboxylateThis compoundThionyl chlorideEthanol85-95%
Protocol 2: Synthesis of Ethyl 2,4-dichloro-5-pyrimidinecarboxylate

Rationale: This protocol describes a common starting point for this class of inhibitors, which can be conceptually linked to the initial aminopyrimidine scaffold. Chlorination at the 2 and 4 positions activates the pyrimidine ring for subsequent nucleophilic aromatic substitutions.

  • Reaction Setup: Suspend ethyl 2,4-dihydroxypyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Reaction Conditions: Add N,N-dimethylaniline (0.1 eq) and heat the mixture at 110 °C for 3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2,4-dichloro-5-pyrimidinecarboxylate.

Compound Starting Material Reagents Solvent Typical Yield
Ethyl 2,4-dichloro-5-pyrimidinecarboxylateEthyl 2,4-dihydroxypyrimidine-5-carboxylatePOCl₃, N,N-dimethylanilineNone70-80%
Protocol 3: Selective Nucleophilic Aromatic Substitution (SNAr)

Rationale: The more reactive chlorine at the 4-position is selectively displaced by a desired aniline derivative. The choice of aniline is crucial for tuning the inhibitor's potency and selectivity.

  • Reaction Setup: To a solution of ethyl 2,4-dichloro-5-pyrimidinecarboxylate (1.0 eq) in isopropanol (10 mL/g), add the desired aniline (e.g., 3-aminophenol) (1.1 eq) and triethylamine (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the ethyl 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxylate.

Compound Starting Material Reagents Solvent Typical Yield
Ethyl 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxylateEthyl 2,4-dichloro-5-pyrimidinecarboxylateSubstituted aniline, Et₃NIsopropanol60-75%
Protocol 4: Second Nucleophilic Aromatic Substitution

Rationale: The chlorine at the 2-position is displaced by a second amine, which often incorporates a solubilizing group or a moiety that can interact with the solvent-exposed region of the kinase.

  • Reaction Setup: In a sealed tube, dissolve ethyl 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxylate (1.0 eq) in N-methyl-2-pyrrolidone (NMP) (5 mL/g). Add the second amine (e.g., N-methylethylenediamine) (3.0 eq).

  • Reaction Conditions: Heat the mixture at 120 °C for 16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to give the corresponding 2-amino-substituted pyrimidine ester.

Compound Starting Material Reagents Solvent Typical Yield
2-amino-substituted pyrimidine esterEthyl 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxylateSecond amineNMP50-65%
Protocol 5: Saponification and Amide Coupling

Rationale: The ester is hydrolyzed to the carboxylic acid, which is then coupled with a desired amine to form the final carboxamide. This final amide is a key interaction point with the Syk kinase.

  • Saponification: Dissolve the 2-amino-substituted pyrimidine ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in dimethylformamide (DMF) (10 mL/g). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.2 eq). Stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by preparative HPLC to afford the final Syk inhibitor.

Compound Starting Material Reagents Solvent Typical Yield
Final Syk Inhibitor2-amino-substituted pyrimidine ester1. LiOH; 2. EDCI, HOBt, AmineTHF/H₂O, DMF40-60%

Conclusion

The this compound scaffold is a cornerstone in the rational design of potent and selective Syk inhibitors. The synthetic protocols outlined in this application note provide a robust framework for researchers in drug discovery to access this important class of compounds. The versatility of the pyrimidine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics for autoimmune diseases and cancer.

References

Application Notes and Protocols: 5-Aminopyrimidine-4-carboxylic Acid in the Preparation of Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Fungicide Discovery

The pyrimidine ring is a foundational heterocyclic motif in a multitude of biologically active compounds, including several commercially successful agricultural fungicides.[1][2] Its presence in natural molecules like vitamin B1 and nucleotide bases underscores its biocompatibility and versatility.[1] In the ongoing challenge to safeguard global crop production, the development of novel fungicides is critical to combat the emergence of resistant fungal pathogens.[1] Pyrimidine derivatives have been a fertile ground for discovery, with established fungicides like cyprodinil and pyrimethanil demonstrating the potential of this chemical class.[1][2]

5-Aminopyrimidine-4-carboxylic acid is a promising, yet underexplored, starting material for the synthesis of new fungicidal agents. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile carboxylic acid, allows for a wide range of chemical modifications. This guide provides a detailed exploration of the potential applications of this compound in the development of novel agricultural fungicides, complete with proposed synthetic protocols and a discussion of the underlying scientific principles.

Scientific Rationale: Targeting Fungal Respiration

Many pyrimidine-based fungicides exert their effect by disrupting the mitochondrial respiratory chain, a vital process for energy production in fungi.[3] A key target is Complex I (NADH:ubiquinone oxidoreductase), a large enzyme complex essential for the electron transport chain.[3] By inhibiting this complex, the fungicide effectively cuts off the fungus's energy supply, leading to growth inhibition and cell death. Another related target for some carboxamide fungicides is Complex II (succinate dehydrogenase, SDH).[4][5]

The design of novel fungicides derived from this compound can be strategically guided by this mechanism. By creating derivatives, particularly N-aryl carboxamides, that can effectively bind to these enzyme complexes, it is possible to develop potent and selective fungicides.[6][7]

Proposed Synthetic Pathways and Protocols

The primary route for derivatizing this compound into potential fungicides is through the formation of an amide bond, creating 5-aminopyrimidine-4-carboxamides. This approach is supported by the known fungicidal activity of numerous pyrimidine derivatives containing an amide moiety.[6]

General Workflow for the Synthesis of 5-Aminopyrimidine-4-carboxamides

The following diagram illustrates a generalized workflow for the synthesis of novel fungicide candidates from this compound.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification and Characterization cluster_3 Biological Evaluation start 5-Aminopyrimidine- 4-carboxylic acid activated_acid Activated Intermediate (e.g., Acyl Chloride) start->activated_acid Thionyl Chloride or Oxalyl Chloride target_compound Target N-Aryl/Alkyl 5-Aminopyrimidine-4-carboxamide activated_acid->target_compound Amide Coupling amine Substituted Aniline or Benzylamine amine->target_compound purification Purification (e.g., Recrystallization, Column Chromatography) target_compound->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization in_vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) characterization->in_vitro in_vivo In Vivo Antifungal Assay (on infected plants) in_vitro->in_vivo Promising Candidates

Caption: General workflow for the synthesis and evaluation of fungicidal 5-aminopyrimidine-4-carboxamides.

Protocol 1: Synthesis of N-Aryl-5-aminopyrimidine-4-carboxamides via an Acyl Chloride Intermediate

This protocol describes a robust method for the synthesis of N-aryl-5-aminopyrimidine-4-carboxamides, which are promising candidates for fungicidal activity based on the structure-activity relationships of similar compounds.[8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline (e.g., 2,6-dichloroaniline, 4-bromoaniline)

  • Triethylamine (TEA) or Pyridine

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to stir at room temperature for 8-12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This method avoids the harsh conditions of acyl chloride formation and is suitable for a wider range of sensitive substrates.

Materials:

  • This compound

  • Substituted aniline or benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) (optional, to improve solubility)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization:

    • Characterize the final product by NMR and mass spectrometry.

Structure-Activity Relationship (SAR) and Molecular Design

The fungicidal activity of the synthesized derivatives can be optimized by strategic modification of the substituent on the aryl or benzyl ring.

Position of Substitution Proposed Substituent Rationale
Aryl Ring (ortho, meta, para)Halogens (F, Cl, Br)Enhance lipophilicity, potentially improving cell membrane penetration.[8]
Trifluoromethyl (-CF₃)Can increase metabolic stability and binding affinity.[2]
Alkyl/Alkoxy groupsModify steric and electronic properties to optimize binding.
Amino GroupSecondary Amine FormationDerivatization of the 5-amino group could explore new binding interactions.

The concept of bioisosteric replacement is also a valuable tool in fungicide design.[9][10] For instance, replacing a phenyl ring with a pyridine or thiophene ring can alter the compound's polarity, solubility, and metabolic stability, potentially leading to improved fungicidal activity and a more favorable toxicological profile.[11]

Biological Evaluation: In Vitro Antifungal Assays

The primary evaluation of newly synthesized compounds is typically an in vitro antifungal assay to determine their intrinsic activity against a panel of pathogenic fungi.

Protocol 3: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to assess the efficacy of fungicides.[1]

Materials:

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of synthesized compounds in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Incubator

Procedure:

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to 45-50 °C.

    • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). A solvent control (PDA with DMSO) should also be prepared.

    • Pour the "poisoned" and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) from the edge of the colony.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached a significant size.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

    • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel agricultural fungicides. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to explore the potential of this compound. By leveraging established principles of medicinal chemistry, such as structure-activity relationship studies and bioisosteric replacement, it is possible to design and synthesize new pyrimidine carboxamides with potent fungicidal activity. Future research should focus on the synthesis of a diverse library of derivatives and their evaluation against a broad panel of plant pathogens, including resistant strains. Further investigation into the precise mode of action of promising lead compounds will be crucial for their development into effective and sustainable crop protection solutions.

References

Application Note & Protocols: Bioisosteric Replacement of Carboxylic Acids with Aminopyrimidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of molecular recognition in biological systems and a key pharmacophoric element in hundreds of approved drugs.[1] Its ability to act as a potent hydrogen bond donor and acceptor, coupled with its ionizable nature at physiological pH, allows for strong, targeted interactions with biological macromolecules. However, the very properties that make it an effective pharmacophore often introduce significant liabilities in drug development.[2]

Key challenges associated with carboxylic acid-containing drug candidates include:

  • Poor Membrane Permeability: The ionized carboxylate group significantly increases polarity, which can limit a compound's ability to passively diffuse across biological membranes like the intestinal epithelium and the blood-brain barrier.[3]

  • High Plasma Protein Binding: Carboxylic acids can bind extensively to plasma proteins, reducing the free concentration of the drug available to engage its therapeutic target.[3]

  • Rapid Metabolic Clearance: This group is a prime substrate for Phase II conjugation reactions, particularly UGT-mediated glucuronidation. This can lead to rapid systemic clearance and the formation of reactive acyl glucuronide metabolites, which have been associated with toxicity.[3][4]

  • Off-Target Liabilities: The acidic nature can lead to interactions with unintended biological targets, causing side effects.

To mitigate these issues, medicinal chemists employ a strategy known as bioisosteric replacement , where a problematic functional group is substituted with another group that retains similar steric and electronic properties, thereby preserving the desired biological activity while improving the overall pharmacokinetic and toxicological profile.[2] This guide focuses on the strategic application of the 2-aminopyrimidine scaffold as a versatile, non-classical bioisostere for carboxylic acids.

The 2-Aminopyrimidine Scaffold: A Superior Alternative

The 2-aminopyrimidine moiety has emerged as a highly effective carboxylic acid surrogate.[5] Its key advantage lies in its ability to mimic the crucial hydrogen bonding pattern of a carboxylic acid while possessing a fundamentally different set of physicochemical properties. It acts as a hydrogen bond donor (via the exocyclic amine) and a hydrogen bond acceptor (via the endocyclic ring nitrogens), effectively engaging target residues like arginine or lysine in a similar bidentate fashion to a carboxylate.

G

Comparative Physicochemical Properties

The primary motivation for this bioisosteric swap is the significant modulation of physicochemical properties, which are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyCarboxylic Acid (Typical)2-Aminopyrimidine (Typical)Rationale for Improvement
Acidity (pKa) ~4–5 (Acidic)[2]~2.5–3.5 (Weakly Basic)[6]Reduces the degree of ionization at physiological pH (7.4), lowering polarity and improving membrane permeability.
Lipophilicity (LogD at pH 7.4) Low (Negative)Higher (Often > 0)The less ionized, more neutral character increases lipophilicity, which can enhance cell penetration and reduce renal clearance.
Metabolic Stability Susceptible to glucuronidation[7]Generally more resistant to Phase II metabolism[8]Blocks a major metabolic pathway, often leading to a longer biological half-life and reduced potential for reactive metabolites.[9]
Solubility High (as a salt)Moderate to HighWhile reducing ionization can lower aqueous solubility, the scaffold's H-bonding capacity often maintains sufficient solubility for formulation.

Experimental Design & Protocols

Synthesis Strategy: A General Protocol

A common and versatile method for synthesizing substituted 2-aminopyrimidine derivatives involves the condensation reaction between a β-dicarbonyl compound (or its equivalent) and guanidine.[10] A highly effective alternative is the nucleophilic aromatic substitution (SNAr) on a pre-formed, activated pyrimidine ring, such as 2-amino-4,6-dichloropyrimidine.[11][12][13]

Protocol 1: Synthesis of a 4-Substituted-2-Aminopyrimidine Derivative

This protocol describes a general, solvent-free method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic substitution.[11]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Desired primary or secondary amine (R¹R²NH)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired amine (1.1 eq), and triethylamine (1.5 eq).

    • Causality Note: Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is often performed neat (solvent-free) to maximize reactant concentration.[11][13]

  • Reaction Execution: Heat the reaction mixture to 80–90 °C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality Note: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting amine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired monosubstituted 2-aminopyrimidine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Starting Materials (Dichloropyrimidine, Amine, Base) reaction Solvent-Free Reaction (80-90 °C) start->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Workup (EtOAc, NaHCO3, Brine) monitor->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Characterization (NMR, HRMS) purify->analyze final Final Compound analyze->final

Characterization Protocols: Validating the Bioisosteric Swap

Successful replacement must be confirmed by measuring the key physicochemical and ADME properties.

Protocol 2: Determination of pKa and LogD

Accurate measurement of pKa and the distribution coefficient (LogD) is essential to confirm the intended shift in physicochemical properties.[14] Potentiometric titration is a gold standard for pKa, while the shake-flask method is robust for LogD determination.[15]

Method Summary (Shake-Flask for LogD): [16]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a biphasic mixture of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4).

  • Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Centrifuge the vial to ensure complete separation of the layers.

  • Carefully sample both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, typically HPLC-UV or LC-MS.[16]

  • Calculate LogD as: LogD = log10([Compound]octanol / [Compound]aqueous)

Protocol 3: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME testing, providing a direct measure of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes.[9][17]

Materials:

  • Pooled liver microsomes (human, rat, or other species)[18]

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)[19]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[20]

  • Test compound and positive control (e.g., a rapidly metabolized drug like verapamil or diclofenac)

  • Ice-cold acetonitrile (ACN) containing an internal standard to stop the reaction.

Procedure: [19][20]

  • Preparation: Prepare a reaction mixture containing liver microsomes and buffer on ice. Pre-warm to 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1-2 µM). A parallel incubation without the NADPH system serves as a negative control.[20]

    • Causality Note: The NADPH regenerating system provides the necessary cofactors for CYP450 enzyme activity. The negative control ensures that compound disappearance is due to enzymatic metabolism and not simple chemical instability.[21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold ACN with an internal standard.[21]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[19]

G cluster_0 Rationale cluster_1 Impact Carboxylic_Acid Carboxylic Acid: - High Clearance - Poor Permeability - Potential Toxicity Aminopyrimidine Aminopyrimidine: - Lower Clearance - Improved Permeability - Better Safety Profile Carboxylic_Acid->Aminopyrimidine Bioisosteric Replacement PK Improved Pharmacokinetics (PK) - Longer Half-Life - Higher Exposure Aminopyrimidine->PK PD Improved Pharmacodynamics (PD) - Sustained Target Engagement PK->PD Drug_Candidate Viable Drug Candidate PD->Drug_Candidate

Case Studies and Expected Outcomes

Numerous drug discovery programs have successfully employed the aminopyrimidine-for-carboxylic-acid swap. For instance, in the development of kinase inhibitors, this strategy has been used to improve oral bioavailability and metabolic stability, turning a tool compound into a viable clinical candidate.[22] In other therapeutic areas, this replacement has led to compounds with improved central nervous system (CNS) penetration by reducing the polarity and susceptibility to efflux transporters that often recognize organic acids.

Expected Improvements:

  • Increased Half-Life (t½): A successful replacement can increase the metabolic half-life from minutes to hours.[23]

  • Enhanced Oral Bioavailability (%F): By improving permeability and reducing first-pass metabolism, oral bioavailability can be significantly increased.

  • Reduced Pill Burden: A longer half-life allows for less frequent dosing (e.g., once daily vs. three times daily), improving patient compliance.[9]

Conclusion

The bioisosteric replacement of a carboxylic acid with a 2-aminopyrimidine scaffold is a powerful, field-proven strategy in modern medicinal chemistry. It directly addresses common ADME and toxicity liabilities associated with the carboxylate group while preserving the essential molecular interactions required for biological activity. By thoughtfully applying this tactic and rigorously validating the outcomes with the protocols described herein, research teams can significantly increase the probability of advancing high-quality, differentiated drug candidates into clinical development.

References

Application Notes and Protocols for Amide Coupling Reactions of 5-Aminopyrimidine-4-carboxylic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Aminopyrimidine-4-carboxamides

The 5-aminopyrimidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have garnered significant attention due to their diverse therapeutic applications, including their roles as kinase inhibitors in oncology and as agents targeting other key biological pathways. The ability to efficiently and selectively synthesize a library of these compounds through amide coupling is therefore of paramount importance for drug discovery and development programs.

This document provides a detailed guide to the amide coupling reactions of 5-aminopyrimidine-4-carboxylic acid with primary amines. It addresses the unique challenges presented by this substrate, offers detailed protocols for common coupling methods, and provides insights into troubleshooting and optimization.

The Core Challenge: Chemoselectivity

The primary challenge in the amide coupling of this compound lies in the presence of two nucleophilic nitrogen atoms: the 5-amino group and the nitrogen of the primary amine reactant. The exocyclic 5-amino group, activated by the pyrimidine ring, can potentially react with an activated carboxylic acid intermediate of another molecule, leading to undesired oligomerization or polymerization. Therefore, achieving selective acylation of the desired primary amine is the critical objective.

Two primary strategies can be employed to address this challenge:

  • Direct (One-Pot) Coupling under Optimized Conditions: This approach relies on the kinetic differences in reactivity between the primary amine and the 5-amino group of the pyrimidine. By carefully selecting the coupling reagent, base, and reaction conditions, it is often possible to favor the desired intermolecular coupling.

  • Protecting Group Strategy: This method involves the temporary protection of the 5-amino group to prevent it from participating in the reaction. Following the amide coupling, the protecting group is removed to yield the final product. This strategy offers greater control but adds extra steps to the synthetic sequence.

Mechanistic Overview of Amide Bond Formation

Amide bond formation is not a spontaneous reaction and requires the activation of the carboxylic acid.[1] This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the primary amine.

The general mechanism involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.

  • Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the leaving group.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption [label="General Mechanism of Amide Coupling", fontname="Arial", fontsize=12]

Recommended Coupling Reagents and Protocols

Based on extensive literature and field-proven success, two main classes of coupling reagents are recommended for the amidation of this compound: carbodiimides (EDC) and uronium/aminium salts (HATU).

Protocol 1: EDC/HOBt Mediated Coupling (One-Pot)

This is a widely used, cost-effective method. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which is more reactive than the O-acylisourea formed with EDC alone and helps to suppress side reactions and minimize racemization in chiral substrates.[2][3]

Rationale for Reagent Selection:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, which simplifies the workup procedure as the urea byproduct can be removed by aqueous extraction.[3]

  • HOBt (1-Hydroxybenzotriazole): Acts as a coupling additive to form a more reactive intermediate and reduce side reactions.[2]

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is required to neutralize the carboxylic acid and any acid formed during the reaction, driving the equilibrium towards product formation.[4]

  • Solvent (e.g., DMF or DCM): Anhydrous polar aprotic solvents are generally preferred to ensure solubility of the reactants and reagents.[5]

Detailed Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add EDC·HCl (1.2 eq.).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the primary amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Table 1: Reagent Quantities for EDC/HOBt Coupling

ReagentMolar EquivalentsPurpose
This compound1.0Substrate
Primary Amine1.1 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling Reagent
HOBt1.2 - 1.5Additive
DIPEA2.0 - 3.0Base
Protocol 2: HATU Mediated Coupling (One-Pot)

HATU is a highly efficient uronium-based coupling reagent, often preferred for challenging couplings, including those with sterically hindered amines or electron-deficient anilines. It generally leads to faster reaction times and higher yields compared to carbodiimide methods.[6][7]

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive OAt-active ester, leading to rapid and efficient amide bond formation.[8] The pre-activation of the carboxylic acid with HATU before adding the amine is often recommended to avoid potential side reactions of HATU with the amine.[9]

  • Base (DIPEA): A hindered, non-nucleophilic base is essential for the activation step and to neutralize acidic byproducts.[4]

  • Solvent (DMF): Anhydrous DMF is the solvent of choice for HATU couplings due to its excellent solvating properties.[10]

Detailed Step-by-Step Protocol:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (2.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the primary amine (1.1 eq.) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or preparative HPLC.

Table 2: Reagent Quantities for HATU Coupling

ReagentMolar EquivalentsPurpose
This compound1.0Substrate
Primary Amine1.1 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA2.0 - 3.0Base

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption [label="Experimental Workflow for Amide Coupling", fontname="Arial", fontsize=12]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the primary amine.- Side reaction of the 5-amino group (polymerization).- Poor solubility of reactants.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (e.g., to 40-50 °C), but monitor for side product formation.- Increase the equivalents of the primary amine (e.g., to 1.5-2.0 eq.).- Consider a protecting group strategy for the 5-amino group.- Try a different solvent or a solvent mixture (e.g., DMF/DCM).
Formation of Multiple Products - Side reaction of the 5-amino group.- Racemization of chiral centers.- Reaction of coupling reagent with the amine.- For HATU, ensure pre-activation of the carboxylic acid before adding the amine.[9]- For EDC, ensure HOBt is used as an additive.- Lower the reaction temperature.- Consider a protecting group strategy.
Difficulty in Purification - Water-soluble byproducts from EDC coupling.- Tetramethylurea byproduct from HATU coupling.- Residual base (DIPEA).- For EDC, perform thorough aqueous washes during workup.- For HATU byproducts, washing with 5% LiCl solution can help remove residual DMF and some byproducts.[6]- An acidic wash (e.g., dilute HCl) can help remove residual DIPEA.

The Protecting Group Strategy: An Orthogonal Approach

For particularly challenging substrates or to ensure the highest possible chemoselectivity, protection of the 5-amino group is a robust strategy. The choice of protecting group is critical and should be "orthogonal" to the reaction conditions of the amide coupling and the final deprotection of other groups in a multi-step synthesis.

Commonly Used Amine Protecting Groups:

  • Boc (tert-Butoxycarbonyl): Stable to the basic conditions of amide coupling but can be removed with acid (e.g., TFA).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but removed with a mild base (e.g., piperidine).

Illustrative Workflow with Boc Protection:

  • Protection: React this compound with Boc-anhydride ((Boc)₂O) in the presence of a base like triethylamine to form N-Boc-5-aminopyrimidine-4-carboxylic acid.

  • Amide Coupling: Perform the amide coupling with the desired primary amine using one of the protocols described above (EDC/HOBt or HATU).

  • Deprotection: Treat the Boc-protected amide product with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the Boc group and yield the final 5-aminopyrimidine-4-carboxamide.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption [label="Protecting Group Strategy Workflow", fontname="Arial", fontsize=12]

Conclusion

The synthesis of 5-aminopyrimidine-4-carboxamides via amide coupling is a critical transformation in modern drug discovery. While the bifunctional nature of the starting material presents a chemoselectivity challenge, this can be effectively addressed through careful selection of coupling reagents and reaction conditions, or by employing a protecting group strategy. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully synthesize these valuable compounds, enabling the exploration of their therapeutic potential.

References

Application Notes and Protocols: 5-Aminopyrimidine-4-carboxylic Acid as a Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminopyrimidine-4-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this privileged class of compounds, the this compound scaffold has emerged as a pharmacophore of significant interest. This framework presents a unique spatial arrangement of hydrogen bond donors and acceptors, as well as a carboxylic acid moiety that can engage in crucial ionic and hydrogen bonding interactions with biological targets.

The strategic placement of the amino group at the 5-position and the carboxylic acid at the 4-position of the pyrimidine ring creates a distinct electronic and steric profile. The amino group can act as a key hydrogen bond donor, while the adjacent carboxylic acid provides a strong hydrogen bond donor and acceptor, and a potential site for ionic interactions. The nitrogen atoms within the pyrimidine ring itself act as hydrogen bond acceptors, further enriching the scaffold's ability to form multiple points of contact within a target's binding site. This multipoint interaction capability is a hallmark of high-affinity ligands.

While no marketed drugs currently contain the precise this compound core, numerous potent and selective inhibitors of key therapeutic targets, particularly protein kinases, feature closely related aminopyrimidine and pyrimidine carboxamide scaffolds. These analogs serve as powerful exemplars of the pharmacophoric potential of this substitution pattern. This document will provide an in-depth guide for researchers, scientists, and drug development professionals on the application of the this compound pharmacophore, focusing on its role in the design of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and explore the structure-activity relationships that govern its efficacy.

Therapeutic Applications: Targeting Protein Kinases in Oncology and Inflammation

The this compound scaffold and its close analogs are particularly well-suited for the development of ATP-competitive kinase inhibitors. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a common driver of diseases such as cancer and chronic inflammatory disorders.[3] The aminopyrimidine core can mimic the adenine moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase ATP-binding site. The carboxylic acid group can then be exploited to form additional interactions with solvent-exposed regions or specific amino acid residues, enhancing both potency and selectivity.

IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[5]

Derivatives of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been identified as potent and selective IRAK4 inhibitors.[4] While not a direct derivative of this compound, the pyrazolopyrimidine core shares key pharmacophoric features, and the carboxamide at the 3-position is analogous to the carboxylic acid in its potential for hydrogen bonding interactions. The 5-amino group in these inhibitors is crucial for their activity, forming key interactions within the IRAK4 active site.

Mechanism of Action: IRAK4 inhibitors bearing the aminopyrimidine-based scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade.

Signaling Pathway Diagram: IRAK4-Mediated Inflammatory Signaling

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Transcription AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Inflammatory_Cytokines Transcription Inhibitor 5-Aminopyrimidine-based IRAK4 Inhibitor Inhibitor->IRAK4 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription PIP3 PIP3 PI3K->PIP3 PIP2 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation_Survival Inhibition of Apoptosis Inhibitor Aminopyrimidine-based EGFR Inhibitor Inhibitor->EGFR Synthesis_Workflow Reactants Formamidine Acetate + Diethyl Ethoxymethylenemalonate Step1 Cyclocondensation Reactants->Step1 Intermediate Ethyl 5-aminopyrimidine-4-carboxylate Step1->Intermediate Step2 Saponification Intermediate->Step2 Purification Acidification & Purification Step2->Purification Product This compound Purification->Product Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of test compound Start->Prep_Inhibitor Dispense Dispense reactants into 384-well plate: 1. Test compound 2. Kinase/antibody mix 3. Tracer Prep_Inhibitor->Dispense Prep_Kinase Prepare IRAK4 kinase/ Eu-anti-tag antibody mixture Prep_Kinase->Dispense Prep_Tracer Prepare Alexa Fluor™ 647-labeled kinase tracer Prep_Tracer->Dispense Incubate Incubate at room temperature for 1 hour Dispense->Incubate Read Read plate on a TR-FRET compatible reader Incubate->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

References

Application Notes & Protocols: Development of Antimicrobial Agents Using a 5-Aminopyrimidine-4-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes towards the discovery of novel chemical scaffolds that engage new biological targets or employ unique mechanisms of action.[1] Pyrimidine-containing compounds have emerged as a major focus in the discovery of new antibacterial drugs due to their diverse mechanisms of action and good activity profiles.[2] The pyrimidine ring is a crucial component of endogenous substances, allowing its derivatives to interact effectively with genetic material, enzymes, and other biopolymers within cells.[2]

This guide focuses on the strategic use of 5-aminopyrimidine-4-carboxylic acid as a versatile core structure for the development of a new generation of antimicrobial agents. This scaffold is an attractive starting point for medicinal chemists due to its synthetic tractability and the presence of two key functional groups—an amino group and a carboxylic acid—that can be readily modified to generate a diverse chemical library for structure-activity relationship (SAR) studies.[3] We will provide the scientific rationale, detailed synthetic protocols, standardized antimicrobial screening assays, and a framework for mechanistic inquiry.

Section 1: Rationale for the this compound Core

The selection of a core scaffold is the most critical decision in a drug discovery campaign. The this compound core offers several distinct advantages:

  • Bioisosterism and Target Engagement: The pyrimidine ring is a bioisostere of purines, enabling it to act as a competitive inhibitor for enzymes involved in nucleotide biosynthesis, a pathway essential for bacterial survival.[4] Key bacterial targets for pyrimidine derivatives include dihydrofolate reductase (DHFR) and DNA gyrase.[2][5]

  • Synthetic Versatility: The amine and carboxylic acid functionalities serve as synthetic handles for diversification. The carboxylic acid can be converted to amides, esters, or other functional groups, while the amino group can be acylated, alkylated, or used in cyclization reactions. This allows for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties.[3][6]

  • Targeting Cell Division: Certain substituted pyrimidines have been shown to inhibit the FtsZ protein, a crucial component of the bacterial cell division machinery.[2][7] This represents a promising mechanism of action that is less susceptible to existing resistance pathways.

Section 2: Overall Development Workflow

The development process follows a logical progression from chemical synthesis to biological validation and optimization. This workflow ensures that resources are directed toward the most promising compounds.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Screening cluster_2 Hit-to-Lead Optimization Core 5-Aminopyrimidine- 4-carboxylic Acid Core Library Derivative Library Synthesis Core->Library Amide Coupling MIC Primary Screen: MIC Assay Library->MIC MBC Secondary Screen: MBC Assay MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill SAR SAR Analysis TimeKill->SAR SAR->Library Iterative Redesign Tox Preliminary Toxicity SAR->Tox Lead Lead Compound Tox->Lead

Caption: High-level workflow for antimicrobial drug discovery.

Section 3: Synthetic Protocol: Amide Library Generation

This protocol details a robust two-step method for synthesizing a library of N-substituted 5-amino-4-(amide)pyrimidine derivatives. The core principle is the activation of the carboxylic acid followed by nucleophilic acyl substitution with a primary or secondary amine.

General Synthetic Scheme

Caption: General scheme for amide synthesis from the core acid.

Step-by-Step Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of a benzylamide derivative as an example.

Materials and Reagents:

  • This compound (CAS 59950-53-7)[8]

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Amide Coupling Reagents: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes.

    • Expert Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid.

  • Nucleophile Addition: Add the desired amine (in this case, benzylamine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Expert Note: The aqueous washes remove residual DMF, unreacted amine, and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Antimicrobial Screening Protocols

Once a library of derivatives is synthesized, a systematic screening process is required to identify compounds with antimicrobial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the potency of a potential antimicrobial agent.[9] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. This protocol is based on the broth microdilution method.

Materials and Reagents:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (viability indicator)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approx. 1.5 x 10⁶ CFU/mL.

  • Compound Dilution Series:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in CAMHB with 2% DMSO) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This will create a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approx. 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + DMSO, no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Alternatively, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates metabolic activity. The MIC is the lowest concentration that remains blue.

    • Expert Note: The resazurin method provides a clear, colorimetric endpoint and is suitable for high-throughput screening.[10][11]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed after the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed).

Section 5: Data Presentation and SAR Analysis

Systematic data organization is crucial for identifying trends.

Table 1: Sample MIC Data for a Hypothetical Series of Amide Derivatives

Compound IDR-Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Core-001 Benzyl64>128
Core-002 4-Chlorobenzyl1664
Core-003 4-Methoxybenzyl128>128
Core-004 Cyclohexylmethyl32>128
Ciprofloxacin (Control)0.50.25

Preliminary SAR Interpretation:

  • Activity against Gram-Positives: The data suggests the scaffold is more active against Gram-positive bacteria (S. aureus).

  • Effect of Aromatic Substitution: Adding an electron-withdrawing group (Cl, Core-002 ) on the benzyl ring significantly improves activity compared to the unsubstituted analog (Core-001 ).

  • Detrimental Groups: An electron-donating group (Methoxy, Core-003 ) appears to be detrimental to activity.

  • Lipophilicity: A non-aromatic, lipophilic group (Cyclohexylmethyl, Core-004 ) shows moderate activity, suggesting a balance of electronics and lipophilicity is required.

These initial findings guide the next round of synthesis, focusing on other halogen substitutions or different electron-withdrawing groups on the aromatic ring to further improve potency.[12][13]

Section 6: Potential Mechanisms of Action

Understanding the mechanism of action is vital for lead optimization. For pyrimidine-based compounds, several key bacterial pathways are likely targets.

G cluster_0 Folate Biosynthesis cluster_1 DNA Replication cluster_2 Cell Division Compound 5-Aminopyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Gyrase DNA Gyrase Compound->Gyrase FtsZ FtsZ Polymerization Compound->FtsZ THF Tetrahydrofolate (THF) DHFR->THF DNA Supercoiled DNA Gyrase->DNA Zring Z-Ring Formation FtsZ->Zring

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-Aminopyrimidine-4-carboxylic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound in in vitro assays. The following information is curated to offer practical, scientifically-grounded solutions to common and complex solubility issues.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to troubleshooting its solubility. This molecule possesses both an acidic carboxylic acid group and a basic amino group, making its solubility highly dependent on the pH of the medium.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂PubChem[1]
Molecular Weight 139.11 g/mol PubChem[1]
Predicted pKa (Carboxylic Acid) ~2.5 - 3.5Predicted using Chemicalize[2]
Predicted pKa (Amino Group) ~4.0 - 5.0Predicted using Chemicalize[2]
Computed XLogP3 -0.1PubChem[1]
Solubility in DMSO Likely high (≥20 mg/mL, by analogy)Based on Pyrimidine-4-carboxylic acid data[3]
Aqueous Solubility (pH 7.2) Likely low (~1 mg/mL, by analogy)Based on Pyrimidine-4-carboxylic acid data[3]

Note: Predicted pKa values are estimates and should be used as a guide for initial experiments. Experimental determination is recommended for precise formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?

Answer:

The limited aqueous solubility of this compound at neutral pH is expected due to its chemical structure. The primary and most effective initial step is to prepare a concentrated stock solution in an appropriate organic solvent, followed by dilution into your aqueous assay buffer.

Recommended Initial Approach:

  • Prepare a Concentrated Stock Solution in DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules and is a good starting point.[3] Based on data for the related compound, pyrimidine-4-carboxylic acid, a solubility of at least 20 mg/mL in DMSO is a reasonable expectation.[3]

  • Serial Dilution: Once you have a clear, high-concentration stock solution in DMSO, you can perform serial dilutions into your aqueous assay buffer to achieve the desired final concentration. It is crucial to maintain a low final concentration of DMSO in your assay (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]

Causality: Many organic compounds with low aqueous solubility can be effectively dissolved in a polar aprotic solvent like DMSO.[5] By creating a concentrated stock, you are minimizing the volume of organic solvent added to your final aqueous solution, thereby preserving the integrity of your biological assay system.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?

Answer:

This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a concentrated organic stock is rapidly introduced into an aqueous environment where its solubility is much lower. The complex composition of cell culture media, containing salts and proteins, can further decrease the solubility of your compound.[4]

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

    • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that are prone to precipitation.

  • Reduce the Final Concentration: It's possible that your desired final concentration exceeds the aqueous solubility limit of the compound in your specific assay medium. Try a lower final concentration to see if the precipitation issue resolves.

  • Consider pH Modification (See Q3): The pH of your cell culture medium (typically ~7.4) may not be optimal for the solubility of this compound.

Q3: How can I use pH to improve the solubility of this compound?

Answer:

This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is therefore highly influenced by pH.

  • At low pH (acidic conditions): The amino group will be protonated (positively charged), while the carboxylic acid will be in its neutral form.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (negatively charged), while the amino group will be in its neutral form.

  • At a pH between the two pKa values (the isoelectric point): The molecule will exist predominantly as a zwitterion, which often has the lowest aqueous solubility.

Based on the predicted pKa values of ~2.5-3.5 for the carboxylic acid and ~4.0-5.0 for the amino group, the compound is expected to have its lowest solubility in the pH range of approximately 3 to 5.

Strategy:

To increase solubility, you should adjust the pH of your solvent to be at least 1.5-2 pH units away from the pKa of the functional group you wish to ionize.

  • To create a soluble acidic stock: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid, forming a more soluble salt. You can then neutralize this solution carefully to your desired final pH, being mindful of potential precipitation as you approach the isoelectric point.

  • To create a soluble basic stock: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). This will protonate the amino group, forming a more soluble salt. Again, careful neutralization is required.

For most in vitro assays that require a near-neutral pH, preparing a stock solution in a dilute base is often the more practical approach. A structurally similar compound, 6-aMino-5-chloropyriMidine-4-carboxylic acid, is noted to be soluble in acid and alkali solutions.[4]

Advanced Solubilization Strategies

Q4: I've tried pH adjustment and optimizing my DMSO dilution, but I still have solubility issues at my desired concentration. What other options do I have?

Answer:

If standard methods are insufficient, you can explore the use of co-solvents or excipients. These should be tested for compatibility with your specific assay system.

1. Co-solvents:

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds when used in combination with water.[5]

Co-solventTypical Starting Concentration in Final Assay MediumConsiderations
Ethanol 1-5%Generally well-tolerated by many cell lines at low concentrations.
Polyethylene Glycol (PEG 300/400) 1-10%Can be effective for a wide range of compounds.[6]
Propylene Glycol 1-5%Another commonly used co-solvent in pharmaceutical formulations.

Important: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your assay results.

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7] Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used. This is a more advanced technique and requires empirical testing to find the optimal cyclodextrin and concentration for your compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 139.11 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 139.11 g/mol * 1000 mg/g * 1 mL = 1.39 mg

  • Weigh the compound: Accurately weigh 1.39 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Aqueous Solubility Assessment

This protocol provides a quick assessment of the apparent solubility of your compound in a specific buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where the compound absorbs

Procedure:

  • Prepare a standard curve: In your aqueous buffer, prepare a serial dilution of your compound, ensuring the DMSO concentration remains constant and low (e.g., 1%).

  • Prepare test solutions: In the 96-well plate, add your aqueous buffer to a series of wells.

  • Add compound stock: Add increasing amounts of your 10 mM DMSO stock to the wells to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells.

  • Incubate: Shake the plate at room temperature for 1.5-2 hours.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Measure Absorbance: Read the absorbance of the plate at the appropriate wavelength.

  • Analyze Data: Plot the measured concentration versus the nominal concentration. The point at which the measured concentration plateaus indicates the kinetic solubility limit.

Visualizations

Caption: pH-dependent ionization and its effect on the solubility of this compound.

G cluster_prep Initial Preparation cluster_formulation Formulation Adjustment start Compound Precipitation Observed prep_stock Prepare High-Concentration Stock in DMSO (e.g., 10-50 mM) start->prep_stock dilution_tech Optimize Dilution Technique (Stepwise, Vortexing) prep_stock->dilution_tech Precipitation persists? ph_adjust pH Adjustment (Prepare stock in dilute acid or base) dilution_tech->ph_adjust Precipitation persists? reassess Re-evaluate Solubility & Assay Performance dilution_tech->reassess Resolved cosolvent Use of Co-solvents (Ethanol, PEG, etc.) ph_adjust->cosolvent Precipitation persists? ph_adjust->reassess Resolved cyclodextrin Complexation with Cyclodextrins cosolvent->cyclodextrin Advanced approach needed? cosolvent->reassess Resolved cyclodextrin->reassess Resolved

Caption: Troubleshooting workflow for addressing compound precipitation in in vitro assays.

References

Technical Support Center: Purification of Crude 5-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-aminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile heterocyclic compound. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've synthesized this compound, but my yield after the initial work-up is significantly lower than expected. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery of this compound can often be attributed to its amphoteric nature, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. This can lead to solubility in both acidic and basic aqueous layers during extraction.

Potential Causes and Solutions:

  • Inappropriate pH during extraction: The key to a successful extraction is to carefully control the pH to ensure the compound is in its desired state (charged or neutral).

    • Acidic Wash (to remove basic impurities): When washing with a dilute acid (e.g., 1 M HCl), your target compound will likely be protonated at the amino group, forming a salt that is soluble in the aqueous layer. This can lead to loss of product.

    • Basic Wash (to remove acidic impurities): Conversely, a strong basic wash (e.g., 1 M NaOH) will deprotonate the carboxylic acid, forming a carboxylate salt that is also water-soluble.

  • Premature Precipitation: Adjusting the pH too rapidly during precipitation can lead to the formation of very fine particles that are difficult to filter, resulting in product loss.

Recommended Protocol for Improved Recovery:

A carefully executed acid-base extraction is the most effective method to isolate and purify this compound from neutral and other acidic or basic impurities. The strategy is to selectively move your target compound between an organic and an aqueous phase by modulating the pH.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Removal of Basic Impurities:

    • Wash the organic layer with a mild acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a very dilute HCl solution (e.g., 0.1 M). This should be sufficient to protonate and remove more basic impurities without significantly protonating the less basic pyrimidine nitrogen of your product.

    • Separate the aqueous layer.

  • Isolation of this compound:

    • Extract the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid group of your product will be deprotonated to form the sodium salt, which will move into the aqueous layer. Most other acidic impurities with a higher pKa will remain in the organic layer.[1][2]

    • Separate the aqueous layer containing your product.

  • Precipitation of Pure Product:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a dilute acid, such as 1 M HCl, dropwise with constant stirring to adjust the pH to the isoelectric point of the molecule. The isoelectric point is the pH at which the net charge of the molecule is zero, and its solubility in water is at a minimum. For this compound, this is expected to be in the weakly acidic range.

    • Monitor the pH with a pH meter or pH paper. You should see the product precipitating out of the solution.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the purified solid under vacuum.

Issue 2: Persistent Impurities After a Single Purification Step

Question: I've performed a recrystallization, but my NMR/LC-MS analysis still shows the presence of impurities. How can I achieve higher purity?

Answer:

Achieving high purity often requires a multi-step purification strategy that leverages different chemical properties of the target compound and its impurities.

Potential Impurities:

Based on common synthetic routes, such as the condensation of diethyl malonate with formamide, potential impurities include:

  • Unreacted starting materials: Diethyl malonate, formamide.

  • Side-products: Malonamide, N,N'-diformylmalonamide.

  • Hydrolyzed intermediates.

Recommended Multi-Step Purification Strategy:

  • Acid-Base Extraction: Begin with the optimized acid-base extraction protocol described in Issue 1 . This is highly effective at removing neutral organic impurities and other acidic or basic byproducts.

  • Recrystallization: Follow the acid-base extraction with a recrystallization step to remove any remaining closely related impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar molecule like this compound, polar protic solvents are a good starting point.

    • Recommended Solvents to Screen:

      • Water

      • Ethanol/Water mixture

      • Methanol/Water mixture

      • Isopropanol

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Solvent System Advantages Disadvantages
WaterInexpensive, non-toxic, good for polar compoundsMay have high solubility even at room temperature
Ethanol/WaterAllows for fine-tuning of polarityRequires optimization of the solvent ratio
IsopropanolGood for moderately polar compoundsMore volatile and flammable than water
Issue 3: Difficulty Confirming Purity by HPLC

Question: I'm trying to develop an HPLC method to assess the purity of my this compound, but I'm getting poor peak shape and retention. What conditions should I be using?

Answer:

The amphoteric nature of this compound can make HPLC analysis challenging. The key is to control the pH of the mobile phase to ensure a consistent ionization state of the analyte.

Recommended HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Component (A): Water with an acidic modifier to suppress the ionization of the carboxylic acid and ensure good peak shape. Common choices include:

      • 0.1% Formic acid

      • 0.1% Trifluoroacetic acid (TFA)

      • A phosphate buffer at a low pH (e.g., pH 2.5-3).[3]

    • Organic Component (B): Acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyrimidine ring absorbs, typically around 254 nm or 280 nm.

  • Gradient: A gradient elution from a low to high percentage of the organic component is recommended to ensure the elution of any impurities with different polarities.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Frequently Asked Questions (FAQs)

Q1: What are the predicted pKa values for this compound and why are they important?

  • Carboxylic Acid (-COOH): The pKa is expected to be in the range of 3-4.

  • Amino Group (-NH₂): The pKa of the conjugate acid (R-NH₃⁺) is likely to be around 3-5. The pyrimidine ring is electron-withdrawing, which reduces the basicity of the amino group compared to a simple alkylamine.

These pKa values are critical for designing the acid-base extraction protocol. For instance, to deprotonate the carboxylic acid and move the compound into an aqueous basic layer, a base with a pH greater than the pKa of the carboxylic acid (e.g., sodium bicarbonate with a pH of ~8.3) should be used.[1][2]

Q2: Can I use column chromatography to purify this compound?

A2: Yes, column chromatography can be used, but it may be more challenging than acid-base extraction and recrystallization due to the compound's polarity.

  • Normal Phase Chromatography (Silica Gel): Due to the high polarity of this compound, it will likely have very strong retention on a silica gel column, requiring a highly polar mobile phase (e.g., dichloromethane/methanol/acetic acid). This can sometimes lead to poor separation and streaking.

  • Reversed-Phase Chromatography (C18): This can be a more effective option, using a mobile phase similar to the HPLC conditions described above (water/acetonitrile or methanol with an acidic modifier).

Q3: How should I store purified this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Pyrimidine rings can be susceptible to photochemical reactions. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation.

Q4: What is the expected appearance of the purified compound?

A4: Purified this compound is typically a white to off-white crystalline solid.[1] Any significant coloration may indicate the presence of impurities.

Visualizing the Purification Workflow

To aid in your experimental design, the following diagrams illustrate the decision-making process and the steps involved in the purification of this compound.

Purification_Workflow Crude_Product Crude 5-Aminopyrimidine- 4-carboxylic Acid Dissolve Dissolve in Ethyl Acetate Crude_Product->Dissolve Acid_Base_Extraction Acid-Base Extraction Dissolve->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A high-level overview of the purification workflow.

Acid_Base_Extraction_Detail Start Crude Product in Ethyl Acetate Wash_NH4Cl Wash with aq. NH4Cl Solution Start->Wash_NH4Cl Separate_Basic_Imp Separate Aqueous Layer (Basic Impurities) Wash_NH4Cl->Separate_Basic_Imp Discard Extract_NaHCO3 Extract with aq. NaHCO3 Solution Wash_NH4Cl->Extract_NaHCO3 Organic Layer Separate_Product Separate Aqueous Layer (Product as Salt) Extract_NaHCO3->Separate_Product Organic_Layer Organic Layer (Neutral & Acidic Impurities) Extract_NaHCO3->Organic_Layer Discard Precipitate Acidify Aqueous Layer with HCl to Precipitate Separate_Product->Precipitate Filter_Dry Filter and Dry Pure Product Precipitate->Filter_Dry

Caption: Detailed steps of the acid-base extraction protocol.

References

Technical Support Center: Column Chromatography Methods for Purifying Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-challenging compounds using column chromatography. Here, we address common issues with in-depth explanations and provide practical, field-proven solutions to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of aminopyrimidine derivatives.

Issue 1: My aminopyrimidine derivative is showing severe peak tailing on a silica gel column. What's happening and how can I fix it?

Answer:

Peak tailing is a common and frustrating issue when purifying aminopyrimidine derivatives on standard silica gel.[1][2] The primary cause is the interaction between the basic amino group on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong, sometimes irreversible, binding leads to a portion of your compound eluting much slower than the main band, resulting in a tailed peak.[3][5]

Here’s a systematic approach to resolve this issue:

1. Deactivate the Silica Gel with a Basic Modifier:

The most effective way to mitigate peak tailing is to "deactivate" the acidic silanol groups.[6][7] This is achieved by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase.[6][8] These modifiers compete with your aminopyrimidine for binding to the acidic sites on the silica, thus minimizing the unwanted interactions.[6]

Experimental Protocol: Silica Gel Deactivation with Triethylamine (TEA)

  • Solvent System Preparation: Prepare your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 0.1-2% (v/v).[6][7] A good starting point is 1% TEA.

  • Column Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes of the TEA-containing mobile phase. This ensures the silica surface is thoroughly deactivated.[7]

  • Sample Loading and Elution: Dissolve your crude aminopyrimidine derivative in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.[9] Proceed with the elution using the TEA-containing mobile phase.

  • Monitoring: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), ensuring your TLC plates are also developed in a mobile phase containing TEA for accurate comparison.

Table 1: Common Mobile Phase Modifiers for Aminopyrimidine Purification on Silica Gel

ModifierTypical ConcentrationRecommended Use
Triethylamine (TEA)0.1 - 2% (v/v)[6][7]General-purpose base for neutralizing silica gel in normal-phase chromatography.
Ammonia (in Methanol)1-2% (v/v) of a 7N solution in MethanolOften used with more polar mobile phases like dichloromethane/methanol.[8]

2. Consider Alternative Stationary Phases:

If peak tailing persists or if your compound is sensitive to basic conditions, consider using an alternative stationary phase.

  • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[10]

  • Deactivated Silica Gel: Commercially available deactivated silica gels or preparing your own can be beneficial for sensitive compounds.[10]

Issue 2: My aminopyrimidine derivative has very low recovery from the silica gel column.

Answer:

Low recovery is often linked to the same issue that causes peak tailing: strong, irreversible binding to the silica gel.[3] If the interaction between your basic aminopyrimidine and the acidic silanol groups is too strong, a significant portion of your compound may remain permanently adsorbed to the stationary phase.

Troubleshooting Steps:

  • Implement Silica Deactivation: As with peak tailing, using a mobile phase containing triethylamine or ammonia is the first and most crucial step to improve recovery.[3][7]

  • Consider a "Dry Loading" Technique: If your compound is not very soluble in your mobile phase, you might be using a stronger, more polar solvent to dissolve it for loading. This can cause precipitation at the top of the column and lead to poor recovery. Dry loading can circumvent this.

Experimental Protocol: Dry Loading of Aminopyrimidine Derivatives

  • Sample Preparation: Dissolve your crude aminopyrimidine derivative in a suitable solvent (e.g., dichloromethane or methanol).

  • Adsorption onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.

  • Solvent Removal: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Column Loading: Carefully add the silica-adsorbed sample to the top of your packed and equilibrated column.

  • Elution: Proceed with your chromatography as usual.

3. Evaluate Compound Stability:

It's possible your aminopyrimidine derivative is degrading on the acidic silica gel.[11] To test for this, spot your compound on a TLC plate and let it sit for an hour before developing. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica. In this case, using a deactivated silica or an alternative stationary phase like alumina is recommended.[10][11]

Issue 3: My polar aminopyrimidine derivative elutes with the solvent front even with 100% ethyl acetate.

Answer:

This is a common challenge when dealing with highly polar aminopyrimidine derivatives in normal-phase chromatography. The mobile phase is not polar enough to displace your highly polar compound from the very polar silica gel stationary phase.

Strategies to Increase Retention:

  • Switch to a More Polar Mobile Phase:

    • Introduce a more polar solvent like methanol or isopropanol into your mobile phase. A common gradient is to start with a high percentage of ethyl acetate and gradually introduce methanol.

    • A typical solvent system for polar compounds is dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to add TEA to this mobile phase to prevent peak tailing.

  • Consider Reversed-Phase Chromatography:

    • For very polar compounds, reversed-phase chromatography is often a better choice. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). The most polar compounds will elute first.

    • If your polar aminopyrimidine still has low retention on a standard C18 column, you can use ion-pairing agents in the mobile phase to increase its retention.[3]

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[3][12] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase that has a high organic solvent content.[3]

dot

HILIC_vs_RP Compound Polar Aminopyrimidine RP Reversed-Phase (C18) Compound->RP Low affinity for nonpolar stationary phase HILIC HILIC Compound->HILIC High affinity for polar stationary phase Poor_Retention Poor Retention (Elutes in void volume) RP->Poor_Retention Good_Retention Good Retention HILIC->Good_Retention

Caption: Comparison of Reversed-Phase and HILIC for polar compounds.

Frequently Asked Questions (FAQs)

Q1: Should I use isocratic or gradient elution for my aminopyrimidine purification?

A1: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler to set up and is ideal for separating compounds with similar polarities.[13][14][15]

  • Gradient Elution: The mobile phase composition is changed during the separation, typically by increasing the percentage of a more polar (stronger) solvent.[13] This is beneficial for complex mixtures containing compounds with a wide range of polarities.[14][15] A gradient can improve peak shape, reduce analysis time, and increase resolution for later-eluting compounds.[13][15]

Recommendation: For a new, uncharacterized mixture of aminopyrimidine derivatives and byproducts, starting with a gradient elution is often more efficient to get a good separation of all components.[13] Once the separation is optimized, you may be able to convert it to a simpler isocratic method for routine purifications.

dot

Elution_Choice_Workflow Start Start: Crude Aminopyrimidine Mixture TLC_Scout Run TLC with various solvent systems Start->TLC_Scout Complexity Assess Complexity of Mixture TLC_Scout->Complexity Simple Simple Mixture (Few, well-separated spots) Complexity->Simple Low Complex Complex Mixture (Multiple, closely spaced spots) Complexity->Complex High Isocratic Use Isocratic Elution Simple->Isocratic Gradient Use Gradient Elution Complex->Gradient Optimize_Iso Optimize single solvent ratio Isocratic->Optimize_Iso Optimize_Grad Develop a solvent gradient (e.g., 0-10% MeOH in DCM) Gradient->Optimize_Grad Purification Column Chromatography Purification Optimize_Iso->Purification Optimize_Grad->Purification

Caption: Decision workflow for choosing an elution method.

Q2: How do I choose the right solvent system for my aminopyrimidine derivative?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4.

  • For non-polar to moderately polar aminopyrimidines: Start with mixtures of hexane and ethyl acetate.

  • For more polar aminopyrimidines: Try mixtures of dichloromethane (DCM) and methanol, or ethyl acetate and methanol.

  • Remember to add 0.1-1% triethylamine (TEA) to your TLC developing solvent if you are using silica gel plates to mimic the conditions of a deactivated column and get a more accurate prediction of the separation.

Q3: What are some alternative purification methods to column chromatography for aminopyrimidine derivatives?

A3: While column chromatography is a workhorse technique, other methods can be effective, especially for final polishing steps.

  • Crystallization: If your aminopyrimidine derivative is a solid, crystallization can be a highly effective method for achieving high purity.[16] This involves dissolving your compound in a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly to form crystals.

  • Preparative HPLC (Prep-HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is an excellent option.[16] Both normal-phase and reversed-phase systems can be used.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying a range of compounds, including polar molecules and chiral compounds.[17] It uses supercritical CO2 as the main mobile phase, which can reduce solvent usage and drying time.[17]

References

Technical Support Center: Regioselective Synthesis of Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted aminopyrimidines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the positional selectivity of amination reactions on the pyrimidine core. Here, we move beyond simple protocols to explain the underlying principles governing these complex transformations, providing you with the expert insights needed to troubleshoot and optimize your syntheses.

Section 1: The Core Challenge—Regioselectivity in Polychlorinated Pyrimidines

The differential reactivity of chloro-substituents on the pyrimidine ring is the most common hurdle in regioselective synthesis. The C4 and C6 positions are generally more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[1] However, this inherent reactivity can be a double-edged sword, often leading to mixtures of isomers that are difficult to separate.[2]

FAQ 1: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine and getting a mixture of C2 and C4 substituted isomers. Why is C4 the major product, and how can I improve selectivity?

Answer: Your observation is consistent with the intrinsic electronic properties of the pyrimidine ring. The C4 (and C6) position has a higher LUMO coefficient, rendering it more electrophilic and thus more reactive towards nucleophiles compared to the C2 position.[2] However, several factors can be tuned to enhance this natural preference.

Troubleshooting Guide: Improving C4-Selectivity in SNAr Reactions

  • Lower the Temperature: SNAr reactions often have different activation energies for substitution at different positions. Lowering the reaction temperature can amplify these small energy differences, often favoring the more reactive C4 position and reducing the formation of the C2 isomer.

  • Optimize the Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. A systematic screen of aprotic polar solvents like DMF, DMAc, or NMP versus less polar solvents like THF or 1,4-dioxane can reveal optimal conditions for C4 selectivity.

  • Choice of Base: For amine substitutions, a non-nucleophilic base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used for catalyst-free SNAr reactions.[3] The choice and stoichiometry of the base can influence the nucleophilicity of the amine and the overall reaction profile.

  • Steric Hindrance: Employing a sterically bulky amine can significantly favor substitution at the less hindered C4/C6 positions over the more sterically encumbered C2 position.[3][4]

FAQ 2: My target molecule requires substitution at the C2 position of a 2,4-dichloropyrimidine. How can I reverse the natural C4 selectivity?

Answer: Achieving C2 selectivity requires overriding the inherent electronic preference of the pyrimidine ring. This can be accomplished through several strategic approaches, either by modifying the substrate or by changing the reaction mechanism entirely.

Troubleshooting Guide: Strategies for Achieving C2-Selectivity

  • Substrate Modification with Directing Groups:

    • Electron-Donating Groups (EDGs) at C6: An EDG at the C6 position can electronically deactivate the C4 position, thereby promoting relative reactivity at C2.[2]

    • 5-Trimethylsilyl Group Surrogate: Using a 5-trimethylsilyl-2,4-dichloropyrimidine has been shown to be an effective strategy. More nucleophilic amines, such as dialkylamines, can produce 2-aminopyrimidines under non-catalyzed SNAr conditions with this substrate.[5]

  • Exploiting Nucleophile-Specific Reactivity:

    • Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group (EWG), tertiary amines surprisingly show high selectivity for the C2 position. The reaction proceeds via an in-situ N-dealkylation of the intermediate, yielding a product that formally corresponds to a secondary amine addition at C2.[6][7]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): While often used to favor C4 amination, specific ligand and catalyst combinations can be developed to favor the C2 position, especially for challenging aryl- and heteroarylamines.[5] For instance, using a dialkylbiarylphosphine-derived palladium catalyst can be effective.[5]

Section 2: Navigating and Suppressing Common Side Reactions

Beyond regioselectivity, unwanted side reactions can severely impact yield and purity. Identifying the cause of these byproducts is the first step toward eliminating them.

FAQ 3: My reaction has produced an isomer with a rearranged heterocyclic core, and the mass spectrometry data is correct. Could this be a Dimroth rearrangement?

Answer: Yes, this is a classic sign of a Dimroth rearrangement. This isomerization is particularly common in fused pyrimidine systems like triazolo[4,3-a]pyrimidines and imidazo[1,2-a]pyrimidines but can also occur in simpler substituted pyrimidines.[8][9] The reaction involves the opening of the pyrimidine ring followed by re-closure, effectively swapping the positions of an endocyclic and an exocyclic nitrogen atom.[8][9]

Troubleshooting Guide: Identifying and Suppressing the Dimroth Rearrangement

  • Mechanism Awareness: The rearrangement is catalyzed by acid, base, or even heat.[8][10][11] It proceeds through a hydrolytic ring-opening to an amino-aldehyde intermediate, followed by rotation and ring-closure.[9][12]

  • Control pH: The rate of rearrangement is highly dependent on the pH of the reaction medium.[8] If you are running the reaction under acidic or basic conditions, consider if a neutral pathway is feasible. If a base is required, use the mildest, non-nucleophilic base possible and ensure it is fully consumed or neutralized during workup.

  • Temperature Management: The Dimroth rearrangement is often thermally driven. Running the reaction at the lowest possible temperature that allows for the desired transformation can suppress the rearrangement.

  • Solvent Choice: The rearrangement can be influenced by the solvent. Hydrolytic conditions can promote the reaction.[8] Using anhydrous solvents can sometimes mitigate this side reaction.

Dimroth_Rearrangement cluster_0 Dimroth Rearrangement Pathway cluster_1 Troubleshooting Steps A Initial Pyrimidine B Ring Opening (e.g., via hydration) A->B + H₂O / H⁺ or OH⁻ T1 Control pH (Avoid strong acid/base) T2 Lower Temperature T3 Use Anhydrous Solvent C Intermediate (e.g., Amino-aldehyde) B->C D Bond Rotation C->D E Ring Closure D->E F Rearranged Isomer E->F - H₂O

Caption: Troubleshooting the Dimroth Rearrangement.

FAQ 4: In my Buchwald-Hartwig amination, I'm seeing a significant amount of hydrodehalogenation (replacement of Cl with H) on my pyrimidine. What is causing this?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[13] It occurs when the catalytic cycle is interrupted. Instead of reductive elimination to form the C-N bond, a competing pathway involving β-hydride elimination from the amido-palladium intermediate can occur, followed by reductive elimination of H-Pd-Cl, which ultimately leads to the hydrodehalogenated arene and regenerates the Pd(0) catalyst.

Troubleshooting Guide: Minimizing Hydrodehalogenation

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., DavePhos, Josiphos-type ligands) often accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway.[3][14]

  • Base Selection: Strong, non-coordinating bases like NaOtBu or LiHMDS are often employed.[3] However, the base can also be a source of β-hydrides. Ensure the base is pure and dry. In some cases, switching to a weaker base like K₂CO₃ or K₃PO₄, paired with an appropriate catalyst system, can be effective.[3]

  • Amine Stoichiometry: Using a slight excess of the amine can help ensure the palladium intermediate reacts productively.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the higher-energy pathway leading to hydrodehalogenation.

Section 3: Optimizing Reaction Parameters

The success of a regioselective synthesis often lies in the fine-tuning of reaction parameters.

FAQ 5: How do I choose the right solvent and base for my amination reaction?

Answer: The choice of solvent and base is interdependent and highly specific to the reaction mechanism (SNAr vs. Pd-catalyzed). Their roles include solubilizing reagents, activating/deactivating nucleophiles, and influencing catalyst stability and activity.

Data Table: Solvent and Base Selection Guide

Reaction TypeCommon SolventsCommon BasesKey Considerations
SNAr (Catalyst-Free) DMF, DMAc, NMP, DioxaneK₂CO₃, Cs₂CO₃, DIPEAAprotic polar solvents are common.[3][14] Base should be non-nucleophilic to avoid competing reactions. High temperatures are often required.[3]
Buchwald-Hartwig (Pd-catalyzed) Toluene, Dioxane, THF, t-BuOHNaOtBu, KOtBu, LiHMDS, K₃PO₄Anhydrous, non-coordinating solvents are preferred. Strong, non-nucleophilic bases are standard to deprotonate the amine or the Pd-amine adduct.[3][15]
Divergent Synthesis Dioxane vs. DMSOK₂CO₃In some systems, the solvent can completely switch regioselectivity between O- and N-substitution, for example, by enabling a Smiles rearrangement in DMSO.[16]
Section 4: Palladium-Catalyzed Amination Workflow

For many challenging substrates, the Buchwald-Hartwig amination is the method of choice.[13][17] Success hinges on the careful selection and handling of the catalyst system.

FAQ 6: My Buchwald-Hartwig reaction is sluggish or gives a low yield. What are the most common points of failure?

Answer: Low yields in Pd-catalyzed aminations can stem from several issues: inactive catalyst, inappropriate ligand choice, or interfering functional groups.

Buchwald_Hartwig_Cycle cluster_troubleshooting Troubleshooting Points Pd0 Pd(0)L₂ OA_Complex L₂Pd(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(Ar)(HNR₂)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR₂) T1 Problem: Inactive Catalyst Solution: Use precatalyst, ensure anhydrous/anaerobic conditions. Amido_Complex L₂Pd(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product T2 Problem: Slow Reductive Elimination Solution: Use bulky, electron-rich ligand. T3 Problem: β-Hydride Elimination Solution: Optimize ligand/base, lower temp. Catalyst Catalyst

Caption: Key steps and troubleshooting points in the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: General Procedure for Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine [1]

This protocol is a general guideline and must be optimized for specific substrates.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., dppb, 2-10 mol%). Dissolve the solids in an appropriate anhydrous solvent (e.g., THF or Toluene).

  • Amine/Base Premixing: In a separate dry vessel, add the secondary amine (1.1-1.2 eq.) followed by a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 eq.). Stir briefly. Note: Premixing the amine and base is critical for achieving high regioselectivity.[1]

  • Reaction Execution: Slowly add the premixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature.

  • Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl), extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Technical Support Center: Stability of 5-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Aminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges regarding its stability in acidic and basic media, drawing upon established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in aqueous solutions?

A1: The main stability concerns for this compound in aqueous solutions revolve around its susceptibility to degradation under various pH and environmental conditions. The primary degradation pathways to consider are decarboxylation, hydrolysis (deamination), and photodegradation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor governing the stability of this compound.

  • In acidic media: The compound is prone to decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This reaction is often accelerated by heat. The pyrimidine ring's nitrogen atoms can be protonated in acidic conditions, which can influence the electronic properties of the molecule and potentially facilitate decarboxylation. Studies on related pyrimidine carboxylic acids have shown that the rate of decarboxylation can increase significantly in acidic environments.[1][2]

  • In basic media: The primary concern is the potential for hydrolysis of the amino group, a process known as deamination. This would result in the formation of 5-hydroxypyrimidine-4-carboxylic acid. The rate of this reaction is dependent on the hydroxide ion concentration and temperature. Research on other aminopyrimidines has demonstrated their susceptibility to alkaline hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, like many aromatic and heterocyclic compounds, this compound may be susceptible to photodegradation. Exposure to ultraviolet (UV) or even ambient light over extended periods can lead to the formation of degradation products. It is crucial to protect solutions of this compound from light, especially during long-term storage or when conducting photochemical experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected peaks in HPLC analysis of an acidic formulation. Acid-catalyzed decarboxylation. 1. pH Control: Maintain the pH of your solution as close to neutral as possible, if your experimental design allows. 2. Temperature Management: Avoid heating acidic solutions of the compound. If heating is necessary, perform it for the shortest duration possible at the lowest effective temperature. 3. Inert Atmosphere: For prolonged heating, consider purging the solution and blanketing the headspace with an inert gas like nitrogen or argon to minimize oxidative degradation, which can be exacerbated by heat.
Appearance of a more polar impurity in a basic solution over time. Base-catalyzed hydrolysis (deamination) of the amino group. 1. pH and Temperature Control: Similar to acidic conditions, use the lowest effective pH and temperature for your experiment. 2. Buffer Selection: Use a buffer system that can maintain the pH in the desired range without catalyzing the degradation. 3. Time Limitation: Prepare basic solutions fresh and use them as quickly as possible.
Inconsistent results or the appearance of multiple unknown peaks in samples exposed to ambient light. Photodegradation. 1. Light Protection: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. 2. Work Environment: Conduct experimental manipulations in a shaded area or under yellow light to minimize exposure to UV radiation.
Gradual loss of the main compound peak with no single major degradant peak. Oxidative degradation. 1. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen, argon) or by sonication. 2. Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant. 3. Inert Atmosphere: Store solutions under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours in a temperature-controlled oven, protected from light.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound, and use a PDA detector to screen for the λmax of any degradation products.

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 will be crucial for demonstrating the specificity and stability-indicating nature of the method.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

parent This compound decarboxylation 5-Aminopyrimidine (Decarboxylation Product) parent->decarboxylation  Acidic Conditions (H+) + Heat hydrolysis 5-Hydroxypyrimidine-4-carboxylic acid (Hydrolysis/Deamination Product) parent->hydrolysis  Basic Conditions (OH-) + Heat

Caption: Potential Degradation Pathways.

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Withdraw Samples at Timepoints stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify

References

Preventing decarboxylation of 5-Aminopyrimidine-4-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Aminopyrimidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic building block. A common and significant challenge encountered when working with this reagent is its susceptibility to decarboxylation, particularly during reactions aimed at modifying the carboxylic acid moiety, such as amide bond formation.

This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and a comparative analysis of reaction conditions to help you mitigate unwanted decarboxylation and ensure the success of your synthetic endeavors. Our goal is to explain not just what to do, but why specific experimental choices are critical for success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decarboxylating during my reaction?

A1: The decarboxylation of this compound is primarily driven by two factors: heat and acid catalysis. The pyrimidine ring, especially when protonated on a ring nitrogen, acts as a potent electron sink. This electronic pull facilitates the loss of carbon dioxide by stabilizing the resulting carbanion or ylide intermediate.[1][2]

The mechanism is analogous to the well-studied decarboxylation of pyridinecarboxylic acids, where the zwitterionic form of the molecule is highly reactive.[1][3] The amino group at the 5-position is an electron-donating group, which can influence the electron density of the ring, but the underlying susceptibility of the pyrimidine core to protonation-induced decarboxylation remains the key issue. Essentially, any condition that provides sufficient thermal energy or promotes protonation of the ring will significantly increase the rate of this unwanted side reaction.

Q2: I am attempting an amide coupling reaction. Which reagents are best to minimize decarboxylation?

A2: The choice of coupling reagent is critical. The ideal reagent should activate the carboxylic acid rapidly and efficiently under mild conditions, without requiring high temperatures or generating strongly acidic byproducts.

  • Highly Recommended (Uronium/Aminium Salts): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are often the best choice. They are highly efficient, work quickly at room temperature or below, and generally result in cleaner reactions with fewer side products.[4][5] HATU is particularly effective for difficult couplings and minimizing side reactions.[5]

  • Good Alternatives (Carbodiimides with Additives): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) are cost-effective but must be used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® . These additives form an active ester intermediate that is more stable and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide alone.[5][6] Critically, these reactions should be run at low temperatures (e.g., 0 °C to room temperature) to suppress side reactions.[7]

  • Use with Caution (Acid Chlorides): Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method.[8] However, this approach generates HCl as a byproduct, which can catalyze decarboxylation. This method should only be considered if the resulting acyl chloride is stable and subsequent steps are performed quickly at low temperatures with careful pH control.

Q3: What role do temperature and pH play in preventing decarboxylation?

A3: Temperature and pH are the two most important parameters to control.

  • Temperature: Decarboxylation has a significant activation energy barrier. Running reactions at or below room temperature is one of the most effective strategies for prevention. For particularly sensitive couplings, starting the reaction at 0 °C or even -25 °C and allowing it to slowly warm to room temperature is a standard practice.[7][9]

  • pH (Acidity): As explained in A1, acidic conditions promote protonation of the pyrimidine ring, which catalyzes decarboxylation.[2] During a reaction, it is crucial to use a non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), to neutralize any acidic species present (e.g., HCl salts of amines) or generated in situ.[8][10] Maintaining a neutral to slightly basic environment is key.

Troubleshooting Guide: Amide Coupling Reactions

Observed Problem Probable Cause(s) Recommended Solution(s)
Major product is 5-aminopyrimidine (decarboxylated starting material) 1. Reaction temperature is too high. 2. Reaction medium is too acidic. 3. Inefficient coupling reagent or conditions.1. Lower the Temperature: Start the reaction at 0 °C and let it slowly warm to room temperature. Monitor progress by TLC/LC-MS.[7] 2. Control pH: Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used, especially if the amine is provided as a salt.[10] 3. Switch Reagents: Change to a more efficient, modern coupling reagent like HATU.[5]
Low yield of desired amide product; starting material remains. 1. Insufficient activation of the carboxylic acid. 2. Sterically hindered amine or acid. 3. Reaction time is too short.1. Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and base for 15-30 minutes before adding the amine. This ensures the active ester is formed before the nucleophile is introduced.[10] 2. Use a Superior Reagent: For hindered substrates, HATU or phosphonium salts like PyBOP are generally more effective than carbodiimides.[5] 3. Increase Reaction Time: Monitor the reaction over a longer period (e.g., 2-12 hours). If the reaction stalls at low temperature, consider allowing it to proceed overnight at room temperature.[10]
Formation of N-acylurea byproduct. Use of a carbodiimide (EDC, DCC) without an additive, or reaction temperature is too high.[7]1. Add HOBt or Oxyma: Always use at least one equivalent of an additive when using a carbodiimide coupling agent.[5] 2. Lower the Temperature: Run the reaction at 0 °C.[7]
Comparative Summary of Common Coupling Reagents
Reagent ClassExamplesTypical ConditionsProsCons
Uronium/Aminium Salts HATU, HBTU, TBTUAnhydrous DMF, DIPEA, 0 °C to RT[10]High efficiency, fast reaction times, low rate of side reactions, good for hindered substrates.[4][5]Higher cost, potential for guanidinylation of the amine if used in large excess.[5]
Carbodiimides EDC, DICAnhydrous DMF/DCM, HOBt/Oxyma, DIPEA, 0 °C to RT[8][10]Cost-effective, widely available.[6]Slower, requires additives, higher risk of N-acylurea formation and other side reactions if not controlled.[6][7]
Phosphonium Salts PyBOP, BOPAnhydrous DMF, DIPEA, RTVery effective for hindered couplings and reducing racemization.Byproducts can be difficult to remove, potential safety concerns with BOP.
Acid Halogenating SOCl₂, (COCl)₂Anhydrous DCM/Toluene, 0 °C to refluxGenerates highly reactive acyl chloride.Harsh conditions, acidic byproduct (HCl) can strongly promote decarboxylation.[8]

Diagrams and Workflows

Mechanism of Acid-Catalyzed Decarboxylation

The diagram below illustrates the proposed mechanism for the decarboxylation of this compound under acidic conditions. Protonation of the ring nitrogen at the 1-position creates a powerful electron sink, facilitating the elimination of CO₂ to form a stabilized ylide intermediate, which is then quenched to give the final product.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Decarboxylation (Rate-Limiting) cluster_2 Step 3: Tautomerization/Quench Start 5-Aminopyrimidine- 4-carboxylic acid Protonated Protonated Pyrimidine Ring (Zwitterionic Form) Start->Protonated Ring N attacks H+ Ylide Stabilized Ylide Intermediate Protonated->Ylide Loss of CO₂ H_plus H+ CO2 CO₂ Ylide->CO2 releases Final 5-Aminopyrimidine (Decarboxylated Product) Ylide->Final Proton quench G start Start: Assemble Reagents dissolve_acid 1. Dissolve Acid (1 eq) & HATU (1.1 eq) in anhydrous DMF under N₂ start->dissolve_acid cool 2. Cool solution to 0 °C dissolve_acid->cool add_base 3. Add DIPEA (2-3 eq) cool->add_base preactivate 4. Stir for 15 min (Pre-activation) add_base->preactivate add_amine 5. Add Amine (1.2 eq) solution in DMF preactivate->add_amine react 6. Stir at 0 °C for 30 min, then allow to warm to RT for 2-4h add_amine->react monitor 7. Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup 8. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 9. Purify by Chromatography workup->purify product Final Product purify->product

References

Technical Support Center: Troubleshooting Low Yields in the Minisci Reaction of Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Minisci reaction, with a specialized focus on its application to halopyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic endeavors. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

Question 1: My Minisci reaction with a chloropyrimidine is giving very low to no yield. What are the most likely causes?

Low yields in the Minisci reaction of chloropyrimidines often stem from the inherent electronic properties of the substrate and suboptimal reaction conditions. Halopyrimidines are electron-deficient, which is a prerequisite for the Minisci reaction.[1][2][3] However, the specific halogen and its position can significantly influence reactivity.

Primary Causes & Immediate Troubleshooting Steps:

  • Insufficient Protonation: The Minisci reaction requires an acidic medium to protonate the nitrogen heterocycle. This protonation lowers the LUMO energy of the pyrimidine ring, making it more susceptible to attack by the nucleophilic alkyl radical.[4][5] If your reaction medium is not acidic enough, the rate of radical addition will be slow, leading to low yields.

    • Solution: Ensure a sufficiently low pH. Sulfuric acid is a common choice.[1][6] The optimal acid concentration can be substrate-dependent, so an acid screen may be necessary.

  • Poor Radical Generation: The efficiency of alkyl radical generation is critical. The classic Minisci protocol uses a silver salt (like AgNO₃) to catalyze the oxidative decarboxylation of a carboxylic acid by a strong oxidant, typically ammonium persulfate ((NH₄)₂S₂O₈).[1][6]

    • Solution: Verify the quality and stoichiometry of your silver catalyst and oxidant. Consider increasing the equivalents of the radical precursor (carboxylic acid). Modern variations of the Minisci reaction employ alternative radical generation methods, such as those using photoredox catalysis, which may be more efficient for your specific substrate.[4][7]

  • Solvent Mismatch: The solvent system plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.[8][9] A biphasic system, such as toluene-water or CH₂Cl₂-water, is often used.[10]

    • Solution: If solubility is an issue, consider adding a co-solvent like acetic acid, which has been shown to improve conversion rates in some cases.[10]

Question 2: I'm observing a complex mixture of products and significant starting material recovery. How can I improve the selectivity and conversion?

The formation of multiple products, often regioisomers, is a known challenge in Minisci reactions.[1][11] For pyrimidines, substitution can occur at different positions, and over-alkylation can also be an issue.

Strategies to Enhance Selectivity and Conversion:

  • Temperature Control: The reaction temperature can influence the rate of radical generation and addition, as well as the stability of the intermediates.

    • Solution: Optimize the reaction temperature. While some protocols call for elevated temperatures, milder conditions may improve selectivity.[4] Consider running a temperature gradient to find the optimal point for your specific substrate.

  • Reagent Addition Rate: A slow addition of the radical precursor or the oxidant can help maintain a low concentration of the radical species, which can minimize side reactions and di-substitution.

    • Solution: Employ a syringe pump for the slow addition of the limiting reagent. This can be particularly effective in controlling the reaction exotherm and improving selectivity.

  • Choice of Oxidant: While ammonium persulfate is standard, other oxidants can offer milder conditions and different selectivity profiles.[12]

    • Solution: Explore alternative oxidants like Selectfluor, which has been shown to be effective in silver-catalyzed Minisci reactions.[12] Photocatalytic methods often use molecular oxygen as a green and mild oxidant.[13][14]

Question 3: My reaction with a bromopyrimidine is sluggish and incomplete. Are there specific considerations for heavier halogens?

While the general principles of the Minisci reaction apply, the nature of the halogen on the pyrimidine ring does impact reactivity. Bromopyrimidines are generally more reactive than their chloro- counterparts in other cross-coupling reactions due to the weaker C-Br bond.[15] However, in the context of the Minisci reaction, electronic effects are paramount.

Considerations for Bromopyrimidines:

  • Substrate Stability: Bromopyrimidines can be more susceptible to degradation under harsh acidic and oxidative conditions.

    • Solution: Consider using milder reaction conditions. This could involve using a weaker acid, a less powerful oxidant, or moving to a photocatalytic system that operates at room temperature.[14]

  • Regioselectivity: The position of the bromine atom will direct the site of radical addition. The C4 and C6 positions of the pyrimidine ring are generally the most electron-deficient and thus the most likely sites of attack.[15]

    • Solution: If you are targeting a specific isomer, ensure your starting material has the bromine atom positioned to favor your desired product. Blocking groups can also be used to direct the reaction to a specific site.

Section 2: In-depth Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing a Failing Minisci Reaction

When faced with a low-yielding Minisci reaction, a systematic approach to optimization is crucial. The following workflow outlines a logical progression of experiments to identify and resolve the underlying issues.

Workflow for Minisci Reaction Optimization

Optimization_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry (Radical Precursor, Oxidant, Catalyst, Acid) Start->Check_Reagents Solubility Assess Substrate & Reagent Solubility Check_Reagents->Solubility Reagents OK Temp_Screen Screen Reaction Temperature Solubility->Temp_Screen Solubility Adequate Solvent_Screen Screen Solvent Systems & Co-solvents Solubility->Solvent_Screen Solubility Poor Concentration Optimize Reagent Concentration Temp_Screen->Concentration Solvent_Screen->Temp_Screen Addition_Rate Optimize Rate of Reagent Addition Concentration->Addition_Rate Alternative_Methods Explore Alternative Radical Generation Methods (e.g., Photocatalysis) Addition_Rate->Alternative_Methods Yield Still Low Success Improved Yield Addition_Rate->Success Yield Improved Alternative_Methods->Success

Caption: A step-by-step workflow for troubleshooting and optimizing a low-yielding Minisci reaction.

Guide 2: Diagnosing and Mitigating Side Reactions

Side reactions are a common cause of low yields. Identifying the nature of the byproducts can provide valuable clues for optimizing the reaction.

Observed Side Product Potential Cause Proposed Solution
Di- or Poly-alkylation High concentration of radical species; highly activated substrate.Decrease the rate of addition of the radical precursor or oxidant. Lower the reaction temperature. Use a milder oxidant.[12]
Acylation Product If using a carboxylic acid radical precursor, acylation can be a competing pathway.[1]Modify the radical source. For example, use alkyl halides or boronic acids in photocatalytic systems.[13][14]
Starting Material Decomposition Reaction conditions are too harsh (strong acid, high temperature, potent oxidant).Employ milder conditions. This could involve screening different acids and oxidants or switching to a photocatalytic protocol.[4][14]
Formation of Regioisomers Similar electronic activation at multiple positions on the pyrimidine ring.Modify the solvent and acid combination, as this has been shown to influence regioselectivity.[8] Consider using a directing group on your substrate.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Classical Minisci Reaction with a Halopyrimidine

This protocol provides a starting point for the Minisci reaction of a halopyrimidine with a carboxylic acid.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halopyrimidine (1.0 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of toluene and water).

  • Acidification: Add sulfuric acid (H₂SO₄) to the mixture to ensure protonation of the pyrimidine. The amount of acid may need to be optimized.

  • Reagent Addition: Add the carboxylic acid (1.5-3.0 equiv.) and silver nitrate (AgNO₃, 0.1-0.3 equiv.).

  • Initiation: Heat the mixture to the desired temperature (e.g., 80 °C).

  • Oxidant Addition: Add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.5-3.0 equiv.) in water dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, and quench with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Protocol 2: Photocatalytic Minisci-Type Reaction with an Alkyl Halide

This protocol offers a milder alternative to the classical Minisci reaction.[13][14]

  • Preparation: In a reaction vessel, combine the halopyrimidine (1.0 equiv.), the alkyl halide (1.5-2.0 equiv.), and the photocatalyst (e.g., 4CzIPN, 1-5 mol%).

  • Solvent and Additives: Add a suitable degassed solvent (e.g., DMSO or acetonitrile). An acid additive may still be required to protonate the heterocycle.

  • Reaction Setup: Seal the vessel and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs).

  • Irradiation: Irradiate the mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, perform an appropriate workup and purify the product by column chromatography.

Section 4: Understanding the Mechanism

A solid understanding of the reaction mechanism is invaluable for effective troubleshooting.

The Catalytic Cycle of the Minisci Reaction

Minisci_Mechanism Simplified Minisci Reaction Mechanism cluster_radical_generation Radical Generation cluster_addition_rearomatization Addition & Rearomatization RCOOH R-COOH R_radical R• RCOOH->R_radical Ag_I Ag(I) Oxidant Oxidant (e.g., S₂O₈²⁻) Ag_II Ag(II) Oxidant->Ag_II Oxidizes Ag_II->R_radical Oxidative Decarboxylation CO2 CO₂ Pyrimidine Protonated Halopyrimidine R_radical->Pyrimidine Nucleophilic Attack R_radical->Pyrimidine Radical_Adduct Radical Adduct Intermediate Pyrimidine->Radical_Adduct Product Alkylated Halopyrimidine Radical_Adduct->Product Oxidation & Deprotonation (Rearomatization) H_radical H•

Caption: A simplified diagram illustrating the key steps of the classical Minisci reaction.

The reaction begins with the generation of an alkyl radical from a precursor, typically through an oxidative process.[1][2] This nucleophilic radical then adds to the electron-deficient, protonated halopyrimidine.[4] The resulting radical intermediate is then oxidized and deprotonated to regenerate the aromatic system, yielding the final alkylated product.[5]

References

Technical Support Center: TLC Analysis of Reactions Involving 5-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis of reactions involving 5-aminopyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address common challenges and ensure the scientific integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider for TLC analysis?

A1: this compound is a polar, amphoteric molecule. Its pyrimidine ring makes it aromatic and UV-active.[1] The presence of both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) dictates its behavior on a silica gel TLC plate. These functional groups can interact strongly with the acidic silanol groups on the silica surface, potentially leading to streaking.[2] The compound is slightly soluble in water but soluble in acidic and alkaline solutions.[3]

Q2: Which mobile phase (eluent) systems are recommended for this compound?

A2: Due to the polar and amphoteric nature of this compound, a polar mobile phase is required. Often, a mixture of solvents is necessary to achieve optimal separation. Good starting points include:

  • Dichloromethane/Methanol mixtures: A common choice for many organic compounds, the polarity can be fine-tuned by adjusting the ratio.

  • Ethyl Acetate/Hexane with acid/base: For less polar derivatives, but often requires modification.

  • Butanol/Acetic Acid/Water: A highly polar system suitable for compounds with strong hydrogen bonding capabilities.[4]

It is often beneficial to add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase to suppress the ionization of the carboxylic acid group, or a base like triethylamine or ammonia (0.1–2.0%) to handle the basicity of the amino group, which can help in reducing streaking.[2]

Q3: How can I visualize the spots on the TLC plate?

A3: Several methods can be employed for visualization:

  • UV Light (254 nm): As an aromatic pyrimidine derivative, this compound and many of its reaction products will absorb UV light.[1] This is a non-destructive method and should be your first choice. Spots will appear dark against a fluorescent green background on TLC plates containing a fluorescent indicator.[1]

  • Iodine Chamber: This is a semi-destructive method where the plate is exposed to iodine vapor. Aromatic compounds and those with unsaturated bonds will often appear as brown spots.[5][6]

  • Potassium Permanganate (KMnO4) Stain: This is a destructive method that visualizes compounds that can be oxidized, such as amines and alcohols.[5][6] It typically produces yellow-brown spots on a purple background.[6]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines, producing a characteristic purple or yellow color upon heating.[5]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your TLC analysis, providing explanations and actionable solutions.

Problem 1: My spots are streaking or tailing down the plate.
  • Probable Cause 1: Compound Overloading. Applying too much sample to the TLC plate is a common cause of streaking.[2][7]

    • Solution: Dilute your sample and re-spot. It is better to apply a small amount of a concentrated solution multiple times in the same spot, allowing the solvent to dry between applications, than to apply a large spot at once.[2][7]

  • Probable Cause 2: Strong Interaction with Silica Gel. The amino and carboxylic acid groups can strongly interact with the acidic silica gel stationary phase, causing the compound to move unevenly.[2]

    • Solution: Modify your mobile phase. Add a small amount of a competitive acid or base.

      • For acidic compounds (like the carboxylic acid group), add 0.5-2% acetic or formic acid to the eluent. This protonates the silanol groups, reducing their interaction with your compound.[2]

      • For basic compounds (like the amino group), add 0.5-2% triethylamine or a small amount of ammonia in methanol to the eluent. This will occupy the acidic sites on the silica, allowing your basic compound to travel more freely.[2][8]

  • Probable Cause 3: Inappropriate Solvent System. The polarity of your eluent may not be suitable for your compound, causing it to either stick to the baseline or move with the solvent front in a smeared fashion.[7]

    • Solution: Systematically vary the polarity of your mobile phase. If your compound stays at the baseline, increase the proportion of the more polar solvent. If it shoots to the solvent front, decrease the polar component.[2]

Problem 2: The Rf values of my starting material and product are too close.
  • Probable Cause: Similar Polarity. If the reaction only slightly modifies the polarity of the starting material, separation can be challenging.

    • Solution 1: Change the Mobile Phase Composition. Experiment with different solvent systems. Sometimes, switching from an alcohol-based system to one containing acetonitrile or ethyl acetate can alter the selectivity of the separation.

    • Solution 2: Use a Co-spot. A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. If the two spots resolve into a single, elongated spot (like a snowman), the reaction may be complete. If two distinct spots are visible, the reaction is likely incomplete.[9]

    • Solution 3: Consider 2D TLC. For complex mixtures, 2D TLC can be a powerful tool. Spot your mixture in one corner of a square plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can often resolve compounds that are inseparable in a single dimension.[9]

Problem 3: I don't see any spots on my TLC plate.
  • Probable Cause 1: The compound is not UV-active or the concentration is too low.

    • Solution: First, ensure your sample is not too dilute.[2][7] Try concentrating your sample or spotting multiple times. If spots are still not visible under UV light, use a chemical stain like potassium permanganate or iodine.[2]

  • Probable Cause 2: The compound has evaporated. If your compound is volatile, it may have evaporated from the plate during drying.[2]

    • Solution: Minimize the time the plate is left to dry before visualization.

  • Probable Cause 3: The solvent level in the developing chamber was too high. If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of eluting up the plate.[7]

    • Solution: Always ensure the solvent level in the chamber is below the spotting line.

Problem 4: The solvent front is running unevenly.
  • Probable Cause: Improper chamber saturation or plate placement.

    • Solution: Ensure the TLC chamber is properly saturated with the mobile phase vapor by placing a piece of filter paper inside and allowing it to become saturated before running the plate. Make sure the plate is resting flat on the bottom of the chamber and not touching the sides or the filter paper.[7]

Section 3: Standard Experimental Protocol & Data

Step-by-Step TLC Protocol
  • Plate Preparation: Handle the silica gel plate only by the edges to avoid contamination.[7] Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom.

  • Sample Application: Dissolve a small amount of your reaction mixture and starting material in a suitable volatile solvent (e.g., methanol, DCM). Using a capillary tube, spot a small amount onto the origin. Keep the spots small and well-separated.

  • Developing Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid in solvent vapor saturation and close the chamber. Allow it to equilibrate for at least 5-10 minutes.

  • Plate Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin. Close the chamber and allow the solvent to ascend the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely in a fume hood. Visualize the spots using a UV lamp first, circling any visible spots with a pencil.[1] If necessary, proceed with a chemical stain.

Data Presentation: Recommended Solvent Systems

The following table provides starting points for mobile phase selection. The optimal ratio will depend on the specific reaction products.

Mobile Phase CompositionPolarityTarget CompoundsNotes
Dichloromethane : Methanol (95:5 to 80:20)Medium to HighGeneral purpose for many pyrimidine derivatives.Adjust ratio to achieve an Rf of 0.2-0.4 for the compound of interest.
Ethyl Acetate : Hexane (1:1) with 1% Acetic AcidMediumFor less polar products, such as esters or amides.The acid helps to produce sharper spots for carboxylic acids.
n-Butanol : Acetic Acid : Water (4:1:1)HighFor highly polar compounds, including the starting material itself or di-acids.This system is very polar and will move even highly functionalized molecules off the baseline.[4]
Chloroform : Methanol (9:1)Medium-HighA good alternative to DCM/Methanol systems.[8][10]Ensure good ventilation.

Section 4: Visual Workflows

Standard TLC Workflow

The following diagram illustrates the standard workflow for performing a TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare Plate (Draw Origin) spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Sample (Dissolve in Solvent) prep_sample->spot_plate prep_chamber Prepare Chamber (Add Eluent & Saturate) develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize calculate_rf Calculate Rf & Analyze visualize->calculate_rf Troubleshooting_Streaking start Problem: Spot Streaking check_conc Is the sample overloaded? start->check_conc dilute Solution: Dilute sample and re-spot check_conc->dilute Yes check_interaction Is there strong interaction with silica? check_conc->check_interaction No resolved Problem Resolved dilute->resolved add_modifier Solution: Add acid (e.g., AcOH) or base (e.g., Et3N) to mobile phase check_interaction->add_modifier Yes check_polarity Is the mobile phase polarity correct? check_interaction->check_polarity No add_modifier->resolved adjust_polarity Solution: Adjust solvent ratio to change polarity check_polarity->adjust_polarity No check_polarity->resolved Yes adjust_polarity->resolved

References

Technical Support Center: Scaling Up the Synthesis of 5-Aminopyrimidine-4-carboxylic Acid for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 5-Aminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis for library production.

Introduction: The Importance of this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug discovery. Its rigid heterocyclic scaffold and versatile functional groups make it an attractive starting material for the synthesis of diverse compound libraries targeting a wide range of biological targets. Pyrimidine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ability to produce this key intermediate on a large scale is therefore crucial for enabling high-throughput screening and lead optimization efforts.

This guide will focus on a reliable and scalable three-stage synthesis of this compound, providing detailed protocols and addressing common challenges encountered during scale-up.

Overall Synthetic Workflow

The synthesis of this compound can be efficiently achieved in three main stages, starting from commercially available and relatively inexpensive starting materials.

G A Stage 1: Preparation of Ethyl 3,3-diethoxypropanoate B Stage 2: Formylation to Ethyl 2-formyl-3,3-diethoxypropanoate A->B Formylation (e.g., with ethyl formate) C Stage 3: Cyclization and Hydrolysis to This compound B->C Cyclization with Formamidine & Saponification

Caption: High-level overview of the three-stage synthesis of this compound.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is designed to address specific issues that may arise during the synthesis, providing explanations for the underlying causes and offering actionable solutions.

Stage 1: Preparation of Ethyl 3,3-diethoxypropanoate

This initial stage involves the synthesis of a key acetal intermediate. A common and scalable method is the acylation of an enol ether followed by a haloform-type reaction.[2]

Q1: My yield of ethyl 3,3-diethoxypropanoate is consistently low. What are the likely causes?

A1: Low yields in this stage can often be attributed to several factors:

  • Purity of Starting Materials: The quality of reagents like trichloroacetyl chloride and ethyl vinyl ether is critical. Ensure trichloroacetyl chloride is freshly distilled before use.[2] Ethyl vinyl ether should be from a freshly opened bottle, as it can polymerize over time.[2]

  • Incomplete Reaction: The initial acylation of ethyl vinyl ether is exothermic.[2] Insufficient cooling can lead to side reactions. Conversely, if the subsequent elimination of hydrogen chloride is not driven to completion by adequate heating, the yield will be compromised.

  • Suboptimal Distillation: This product should be distilled under reduced pressure. Attempting to distill at atmospheric pressure can lead to decomposition. It is also crucial not to distill at too low a pressure, which can be inefficient.[2]

Troubleshooting Workflow for Stage 1

G Start Low Yield of Ethyl 3,3-diethoxypropanoate CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckTemp Monitor Reaction Temperature Profile Start->CheckTemp CheckDist Optimize Distillation Conditions Start->CheckDist Result Improved Yield CheckPurity->Result CheckTemp->Result CheckDist->Result

Caption: Decision tree for troubleshooting low yields in Stage 1.

Stage 2: Formylation of Ethyl 3,3-diethoxypropanoate

This step introduces the formyl group necessary for the subsequent cyclization to form the pyrimidine ring. A common method is the Claisen condensation with ethyl formate using a strong base.

Q2: The formylation reaction is not going to completion, and I observe significant amounts of starting material. How can I improve the conversion?

A2: Incomplete formylation is a frequent issue. Here's how to address it:

  • Base Selection and Stoichiometry: A strong base like sodium hydride or potassium tert-butoxide is typically required. Ensure the base is fresh and not deactivated by moisture. A slight excess of the base may be necessary to drive the equilibrium towards the product.

  • Reaction Temperature: While the initial addition of the base is often done at low temperatures to control the exotherm, the reaction may require warming to room temperature and stirring for an extended period to ensure completion.

  • Purity of Ethyl Formate: Use freshly distilled ethyl formate, as it can hydrolyze to formic acid, which will quench the base.

Q3: I am observing the formation of multiple byproducts during the formylation. What are they and how can I minimize them?

A3: Side reactions can be a significant problem, especially during scale-up.

  • Self-condensation of Ethyl 3,3-diethoxypropanoate: This can occur if the enolate of the starting material reacts with another molecule of the starting material. To minimize this, add the ethyl 3,3-diethoxypropanoate solution slowly to a mixture of the base and ethyl formate.

  • Decomposition of the Product: The formylated product can be unstable, especially under harsh basic conditions or upon prolonged heating. It is often best to use the crude product directly in the next step without purification by distillation.

Stage 3: Cyclization with Formamidine and Saponification

This is the final and most critical stage where the pyrimidine ring is constructed, followed by hydrolysis of the ethyl ester to the desired carboxylic acid.

Q4: The cyclization reaction to form the pyrimidine ring is giving a low yield. What are the key parameters to control?

A4: The success of the cyclization hinges on several factors:

  • pH Control: The reaction is typically carried out under basic conditions to facilitate the condensation. However, excessively high pH can lead to decomposition of the starting materials and product. Careful control of the amount of base is crucial.

  • Choice of Amidine Source: Formamidine acetate or hydrochloride are commonly used. Ensure the formamidine is of good quality.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.

Q5: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete or leads to decomposition. What is the best way to perform this step?

A5: Saponification can be tricky with heterocyclic systems.

  • Mild Hydrolysis Conditions: Instead of harsh conditions like concentrated sodium hydroxide at reflux, consider milder methods. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective for the hydrolysis of esters in sensitive molecules.

  • Careful Acidification: After the hydrolysis is complete, the reaction mixture needs to be acidified to precipitate the carboxylic acid. Add the acid slowly and with cooling to avoid any potential degradation of the product. The final pH should be carefully adjusted to ensure complete precipitation of the carboxylic acid, which is amphoteric.

Q6: My final product, this compound, is difficult to purify. What are the common impurities and how can I remove them?

A6: Purification is a major challenge in scaling up.

  • Common Impurities: Unreacted starting materials, byproducts from side reactions during cyclization, and partially hydrolyzed ester are common impurities.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying the final product on a large scale. Experiment with different solvent systems (e.g., water, ethanol/water mixtures, or acetic acid/water mixtures) to find the optimal conditions.

    • pH-Controlled Precipitation: Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, you can purify the product by dissolving it in a basic solution, filtering to remove insoluble impurities, and then carefully re-precipitating the product by adding acid. The reverse process (dissolving in acid and precipitating with base) can also be effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: Safety is paramount. Key considerations include:

  • Exothermic Reactions: The acylation in Stage 1 and the addition of a strong base in Stage 2 can be highly exothermic. Ensure adequate cooling capacity and slow addition of reagents. Monitor the internal reaction temperature at all times.

  • Handling of Reagents: Trichloroacetyl chloride is corrosive and lachrymatory. Sodium hydride and potassium tert-butoxide are flammable and react violently with water. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

  • Pressure Build-up: The elimination of hydrogen chloride in Stage 1 can cause pressure build-up if not properly vented.

Q2: How can I monitor the progress of each reaction step effectively?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools.

  • TLC: A quick and easy way to get a qualitative assessment of the reaction progress. Develop a suitable solvent system for each step to clearly separate the starting material, product, and any major byproducts.

  • LC-MS: Provides more detailed information, including the mass of the components in the reaction mixture, which can help in identifying the product and any unexpected side products.

Q3: Are there any alternative, more "green" solvents I can use for this synthesis?

A3: While traditional organic solvents are often used, exploring greener alternatives is encouraged. For the cyclization and hydrolysis steps, water or ethanol are often viable and environmentally friendly options. For extractions, consider replacing chlorinated solvents with alternatives like ethyl acetate or 2-methyltetrahydrofuran.

Q4: For library synthesis, can the intermediate ethyl 5-aminopyrimidine-4-carboxylate be used directly for diversification?

A4: Absolutely. The ethyl ester is a valuable intermediate for library production. The amino group can be acylated, alkylated, or used in other coupling reactions. The ester can then be hydrolyzed to the carboxylic acid in the final step, or it can be converted to an amide. This parallel synthesis approach is highly efficient for generating a large number of analogs.

Part 3: Experimental Protocols and Data

Detailed Step-by-Step Methodology

Stage 1: Ethyl 3,3-diethoxypropanoate [2]

  • To a stirred solution of ethyl vinyl ether in an appropriate solvent, cool the mixture in an ice bath.

  • Slowly add distilled trichloroacetyl chloride, maintaining the temperature below 10 °C.

  • Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Remove the excess ethyl vinyl ether under reduced pressure.

  • Heat the reaction mixture to effect the elimination of hydrogen chloride.

  • Cool the mixture and dissolve it in ethanol.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Slowly add the crude product from the previous step to the sodium ethoxide solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction with a suitable acid and remove the ethanol under reduced pressure.

  • Purify the residue by vacuum distillation to obtain ethyl 3,3-diethoxypropanoate.

Stage 2: Ethyl 2-formyl-3,3-diethoxypropanoate

  • To a suspension of sodium hydride in anhydrous THF, add a solution of ethyl formate.

  • Cool the mixture in an ice bath and slowly add a solution of ethyl 3,3-diethoxypropanoate in THF.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • The crude product is typically used in the next step without further purification.

Stage 3: this compound

  • To a solution of the crude ethyl 2-formyl-3,3-diethoxypropanoate in ethanol, add formamidine acetate and a suitable base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux for several hours until the formation of ethyl 5-aminopyrimidine-4-carboxylate is complete (monitored by LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude ethyl 5-aminopyrimidine-4-carboxylate, add a solution of lithium hydroxide in a mixture of THF and water.

  • Stir the reaction at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Data Summary Table
StageKey ReagentsTypical YieldKey Parameters to Monitor
1Trichloroacetyl chloride, Ethyl vinyl ether, Sodium ethoxide70-85%Temperature control during addition, distillation pressure
2Ethyl 3,3-diethoxypropanoate, Ethyl formate, Sodium hydrideCrude useAnhydrous conditions, reaction time
3Formamidine acetate, Lithium hydroxide60-75% (over 2 steps)pH of cyclization, hydrolysis time, pH of precipitation

References

Validation & Comparative

A Comparative Guide to 5-Aminopyrimidine-4-carboxylic acid and 5-aminopyrazole-4-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future success of a drug discovery campaign.[1][2] Among the myriad of heterocyclic systems, 5-Aminopyrimidine-4-carboxylic acid and 5-aminopyrazole-4-carboxylic acid have emerged as privileged scaffolds, particularly in the design of targeted therapies like kinase inhibitors.[3][4] This guide provides a comprehensive comparison of these two scaffolds, delving into their structural nuances, physicochemical properties, and strategic applications. By synthesizing data from established literature and providing practical experimental context, we aim to equip researchers with the insights needed to rationally select the optimal scaffold for their specific drug design challenges.

Introduction: The Strategic Importance of Scaffold Selection

Structural and Physicochemical Profile: A Head-to-Head Comparison

The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within their respective five- and six-membered rings. The pyrimidine core is a 1,3-diazine, while the pyrazole is a 1,2-diazole. This seemingly minor change has profound implications for the molecule's properties.

PropertyThis compound5-Amino-1H-pyrazole-4-carboxylic acidRationale for Importance in Drug Design
Molecular Formula C₅H₅N₃O₂[9][10]C₄H₅N₃O₂[11]Defines the elemental composition and basic building blocks.
Molecular Weight 139.11 g/mol [9][10]127.10 g/mol [11]A key parameter in Lipinski's Rule of Five; lower MW is often preferred for better oral bioavailability.
Structure A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.A five-membered aromatic ring with two adjacent nitrogen atoms.The ring size and nitrogen placement dictate the scaffold's geometry, vector projections of substituents, and hydrogen bonding patterns.
Hydrogen Bond Donors 2 (Amine and Carboxylic Acid)2 (Amine and Carboxylic Acid)Crucial for forming specific, high-affinity interactions with protein targets.[7]
Hydrogen Bond Acceptors 4 (2x Ring N, 2x Carbonyl O)3 (1x Ring N, 2x Carbonyl O)The additional nitrogen acceptor in the pyrimidine ring can offer an extra point of interaction or influence solubility and polarity.
Topological Polar Surface Area (TPSA) 89.1 Ų[12]89.1 Ų (Calculated)Influences membrane permeability and oral absorption. Values under 140 Ų are generally favored.
XLogP3 (Calculated) -0.1[9][12]-0.5 (Calculated)A measure of lipophilicity, which affects solubility, permeability, and metabolism. The slightly more polar nature of the pyrazole may enhance aqueous solubility.

Expert Insight: The most critical difference from a drug designer's perspective is the number and vector orientation of the hydrogen bond acceptors. The pyrimidine's second ring nitrogen provides an additional interaction point that can be exploited for potency or selectivity, but it may also lead to off-target effects or altered physical properties compared to the pyrazole scaffold.

Role in Drug Design: A Focus on Kinase Inhibition

Both scaffolds are frequently employed as "hinge-binders" in ATP-competitive kinase inhibitors.[3][13][14] The hinge region of a kinase connects the N- and C-terminal lobes and forms a conserved pattern of hydrogen bonds with the adenine ring of ATP.[8] These scaffolds effectively mimic this interaction.

Comparative Binding Modes

The aminopyrimidine and aminopyrazole moieties typically form two or three key hydrogen bonds with the backbone of the kinase hinge.[7] The amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor.

  • 5-Aminopyrimidine: The N1 nitrogen of the pyrimidine ring often accepts a hydrogen bond from the backbone NH of a key hinge residue (e.g., the "GK+3" residue). The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of an upstream residue (e.g., "GK+1").[3][8] This "bidentate" interaction is a hallmark of many potent kinase inhibitors.

  • 5-Aminopyrazole: The binding mode is very similar, with the N1 nitrogen of the pyrazole ring acting as the hydrogen bond acceptor. However, the different geometry of the five-membered ring alters the angle and distance of the attached substituents relative to the pyrimidine. This can be leveraged to avoid steric clashes or to access different sub-pockets within the active site.

The choice between the two can be a powerful tool for bioisosteric replacement to optimize a lead compound. For instance, if a pyrimidine-based inhibitor shows unwanted off-target activity, switching to a pyrazole core can subtly alter the binding geometry and hydrogen bond vectors, potentially improving the selectivity profile.[15][16]

Visualization of Hinge Binding

The following diagram illustrates the canonical hydrogen bonding patterns of the two scaffolds with a generic kinase hinge region.

G cluster_0 Kinase Hinge Backbone cluster_1 5-Aminopyrimidine Scaffold cluster_2 5-Aminopyrazole Scaffold Hinge_NH Hinge NH (GK+3) Pyrimidine_N1 Pyrimidine N1 Hinge_NH->Pyrimidine_N1 H-Bond Acceptor Pyrazole_N1 Pyrazole N1 Hinge_NH->Pyrazole_N1 H-Bond Acceptor Hinge_CO Hinge C=O (GK+1) Pyrimidine_R R Group Pyrimidine_N1->Pyrimidine_R Pyrimidine_NH2 Amino NH2 Pyrimidine_NH2->Hinge_CO H-Bond Donor Pyrimidine_NH2->Pyrimidine_N1 Pyrazole_R R' Group Pyrazole_N1->Pyrazole_R Pyrazole_NH2 Amino NH2 Pyrazole_NH2->Hinge_CO H-Bond Donor Pyrazole_NH2->Pyrazole_N1

Caption: Comparative H-bond patterns for pyrimidine and pyrazole scaffolds.

Experimental Protocols & Methodologies

To translate these concepts into practice, robust synthetic and assay protocols are essential.

Protocol 1: Synthesis of 5-Aminopyrazole-4-carboxylic acid

This protocol outlines a common and reliable method for synthesizing the 5-aminopyrazole scaffold starting from β-ketonitriles.[17][18]

Objective: To synthesize 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester, a versatile intermediate.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Reflux condenser, magnetic stirrer, heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 eq.) in absolute ethanol (5 mL per gram of starting material).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.1 eq.) dropwise to the solution. Causality Note: The dropwise addition is crucial to control the initial exothermic reaction and prevent side-product formation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product, ethyl 5-amino-1H-pyrazole-4-carboxylate, under vacuum.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidic workup to precipitate the product.[19][20]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a typical workflow for evaluating the potency of compounds containing these scaffolds against a target protein kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Workflow Visualization:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Plate Setup: In a 384-well plate, add the kinase enzyme and the peptide substrate diluted in assay buffer to each well. Then, add the serially diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Causality Note: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately evaluated.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures kinase activity. For example, the ADP-Glo™ Kinase Assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Signal Reading: Read the plate on a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Strategic Recommendations

Both this compound and 5-aminopyrazole-4-carboxylic acid are exceptional scaffolds for drug design, particularly in the kinase inhibitor space. The choice between them is a strategic one, guided by the specific goals of the project.

  • Choose 5-Aminopyrimidine when:

    • An additional hydrogen bond acceptor may be beneficial for potency.

    • The six-membered ring geometry provides a better fit into the target's active site.

    • Exploring well-established chemical space is a priority, as pyrimidines are ubiquitous in approved drugs.

  • Choose 5-Aminopyrazole when:

    • Modulating selectivity through subtle geometric changes is required.

    • Improved aqueous solubility is a goal.

    • A five-membered ring is needed to avoid steric clashes or to orient substituents into a new interaction pocket.

    • Novel intellectual property is a key consideration.[21]

Ultimately, the optimal choice must be determined empirically. By synthesizing and testing analogues of both scaffolds, drug discovery teams can make data-driven decisions to advance the most promising candidates toward the clinic.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Aminopyrimidine-4-carboxamide Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 5-aminopyrimidine-4-carboxamide scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology. Its inherent ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases, enzymes frequently dysregulated in cancer and other diseases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this privileged scaffold, offering a comparative look at how structural modifications influence inhibitory potency and selectivity. We will delve into the causality behind experimental choices in derivatization and present supporting data to guide future drug design efforts.

The 5-Aminopyrimidine-4-carboxamide Core: A Privileged Scaffold

The pyrimidine nucleus is a fundamental component of DNA and RNA and its derivatives are associated with a broad spectrum of biological activities.[2] Specifically, the 2-aminopyrimidine fragment is a key pharmacophore in several successful anticancer drugs, including the Bcr-Abl tyrosine kinase inhibitors imatinib and nilotinib.[2] The 5-aminopyrimidine-4-carboxamide scaffold builds upon this foundation, with the carboxamide group at the 5-position playing a crucial role in enhancing both enzymatic inhibitory potency and kinome selectivity.[3] This enhancement is often attributed to the formation of additional hydrogen bonds with key residues in the kinase hinge region.[3]

General Synthetic Strategies

The synthesis of 5-aminopyrimidine-4-carboxamide derivatives typically involves multi-step sequences starting from readily available pyrimidine precursors. A common approach begins with a dichloropyrimidine, allowing for sequential and regioselective substitution at the C2, C4, and C5 positions.

Experimental Protocol: A Generalized Synthetic Route

Below is a representative, generalized protocol for the synthesis of 5-aminopyrimidine-4-carboxamide derivatives, inspired by methodologies reported in the literature.[4][5]

Step 1: Synthesis of 2,4-dichloropyrimidine-5-carbonyl chloride

  • Start with a suitable commercially available pyrimidine precursor, such as orotic acid.

  • Treat the starting material with a chlorinating agent like phosphorous oxychloride (POCl₃) to convert the hydroxyl groups to chlorides and the carboxylic acid to an acyl chloride. This reaction is typically performed under reflux.[4][5]

Step 2: Amidation at C5

  • The resulting acyl chloride is highly reactive and can be selectively reacted with a primary or secondary amine at low temperatures (e.g., -78 °C to 0 °C) to form the desired carboxamide at the 5-position.[4][5]

Step 3: Regioselective Substitution at C4

  • The chlorine atom at the C4 position is generally more electrophilic than the one at C2.

  • Nucleophilic aromatic substitution with a desired amine is carried out, often in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like methanol.[4][5]

Step 4: Substitution at C2

  • The final substitution at the C2 position is typically achieved by reacting the intermediate with another amine, which may require more forcing conditions such as heating, sometimes under microwave irradiation, to drive the reaction to completion.[4][5]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 5-aminopyrimidine-4-carboxamide derivatives can be finely tuned by modifying the substituents at various positions of the pyrimidine ring. The following sections compare the impact of these modifications on kinase inhibitory activity, drawing on data from published studies.

The Crucial Role of the 5-Carboxamide Moiety

A key discovery in the development of diaminopyrimidine inhibitors was the introduction of a carboxamide group at the 5-position. This modification was found to engage with Glu92 of the hinge region in Hematopoietic Progenitor Kinase 1 (HPK1), leading to a greater than 100-fold improvement in intrinsic potency compared to the unsubstituted analog.[3] This highlights the critical importance of this functional group for potent kinase inhibition.

Substitutions at the 2- and 4-Positions: Tuning Potency and Selectivity

The substituents at the 2- and 4-positions of the pyrimidine ring are pivotal in determining the potency and selectivity of the inhibitors. These positions often interact with the solvent-exposed region and the hydrophobic pocket of the kinase, respectively.

Table 1: Comparative Activity of 2,4-Disubstituted 5-Aminopyrimidine-4-carboxamide Derivatives as HPK1 Inhibitors [3]

CompoundR2-SubstituentR4-SubstituentHPK1 TR-FRET IC₅₀ (nM)
1 2,6-dimethylaniline2-fluoro-4-chloroaniline0.5
2 H2-fluoro-4-chloroaniline64
3 CH₃2-fluoro-4-chloroaniline>1000
4 CF₃2-fluoro-4-chloroaniline>1000

As shown in Table 1, the presence of the 5-carboxamide in compound 1, along with optimized aniline substituents at the 2- and 4-positions, results in a highly potent HPK1 inhibitor.[3] Replacing the 5-carboxamide with hydrogen (compound 2) leads to a significant loss of activity, while other small substituents like methyl (compound 3) and trifluoromethyl (compound 4) at this position are not well-tolerated.[3]

Targeting the PI3K/mTOR Pathway

The 5-aminopyrimidine-4-carboxamide scaffold has also been extensively explored for the development of PI3K/mTOR dual inhibitors. In this context, the aminopyrimidine core forms key hydrogen bonds with the hinge residue Val882.[6]

Table 2: Comparative Activity of 5-Aminopyrimidine-4-carboxamide Derivatives as PI3K/mTOR Inhibitors [6]

CompoundTargetKᵢ (nM)Cellular IC₅₀ (BT20 cells, pAKT S473) (nM)
PF-04691502 mPI3Kα0.5713
mTOR16

The potent in vitro and cellular activity of PF-04691502 demonstrates the effectiveness of the 4-methylpyridopyrimidinone series, which incorporates the core aminopyrimidine structure.[6] Structure-based design revealed that the aminopyrimidine forms crucial hydrogen bonds with the kinase hinge.[6]

Visualization of Key SAR Principles

To better illustrate the structure-activity relationships, the following diagrams created using Graphviz highlight the key interactions and the impact of substitutions.

SAR_Highlights cluster_core 5-Aminopyrimidine-4-carboxamide Core cluster_interactions Key Interactions & Modifications Core Pyrimidine Ring Hinge_Binding Hinge Binding (e.g., Val882) Core->Hinge_Binding H-Bonds C5_Carboxamide 5-Carboxamide C5_Carboxamide->Hinge_Binding Crucial for Potency (e.g., with Glu92) C2_Amino 2-Amino Group R_Groups R-Group Modifications (Potency & Selectivity) C2_Amino->R_Groups C4_Amino 4-Amino Group C4_Amino->R_Groups Selectivity_Pocket Selectivity Pocket R_Groups->Selectivity_Pocket Hydrophobic Interactions

Caption: Key SAR features of the 5-aminopyrimidine-4-carboxamide scaffold.

Experimental Workflow for Kinase Inhibition Assays

The evaluation of these compounds relies on robust and reproducible biological assays. A typical workflow for assessing kinase inhibitory activity is outlined below.

Kinase_Assay_Workflow start Start: Compound Library dispense_compounds Dispense Compounds (Serial Dilutions) start->dispense_compounds prepare_reagents Prepare Assay Reagents (Kinase, Substrate, ATP) add_reagents Add Kinase & Substrate prepare_reagents->add_reagents dispense_compounds->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Plate (e.g., TR-FRET, Luminescence) stop_reaction->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End: Identify Hits data_analysis->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

  • Reagent Preparation : Prepare assay buffer, kinase, biotinylated substrate, and ATP solutions at the desired concentrations.

  • Compound Dispensing : Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate.

  • Kinase and Substrate Addition : Add the kinase and biotinylated substrate mixture to each well containing the test compounds.

  • Reaction Initiation : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading : After another incubation period, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis : Calculate the ratio of the acceptor (APC) and donor (europium) signals and plot the results against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 5-aminopyrimidine-4-carboxamide scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The key takeaways from this comparative guide are:

  • The 5-carboxamide group is a critical determinant of potency, often engaging in crucial hydrogen bonding interactions within the kinase hinge region.

  • Substitutions at the 2- and 4-positions provide a means to fine-tune potency and selectivity by exploring interactions with the solvent-exposed and hydrophobic regions of the kinase active site.

  • Structure-based drug design has been instrumental in understanding the binding modes of these inhibitors and guiding the rational design of new derivatives.

Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. The exploration of novel substituents and the application of advanced computational methods will undoubtedly lead to the discovery of next-generation kinase inhibitors based on this remarkable scaffold.

References

The Dichotomy of Efficacy: A Comparative Guide to 5-Aminopyrimidine-4-Carboxylic Acid Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug from a laboratory benchtop to a clinical setting is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide delves into the nuanced world of drug candidates derived from the versatile 5-aminopyrimidine-4-carboxylic acid scaffold, a chemical framework that has given rise to a multitude of potent kinase inhibitors for oncology. We will dissect the performance of these compounds in controlled cellular and enzymatic assays versus the complex biological landscape of preclinical animal models, providing a critical perspective for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its ability to form crucial hydrogen bonds with the hinge region of kinase active sites.[1][2] The this compound core, in particular, offers a synthetically tractable platform for generating diverse libraries of compounds with high affinity and selectivity for various kinase targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Polo-like Kinase 4 (PLK4).[3][4][5]

The In Vitro vs. In Vivo Efficacy Chasm: A Tale of Two Worlds

While in vitro assays provide a rapid and cost-effective means to screen and rank compounds, they represent a simplified biological system.[6] The true test of a drug's potential lies in its performance within a living organism, where factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, come into play.[4] The following sections compare the in vitro and in vivo data for representative this compound derivatives targeting different kinases.

Case Study 1: Aminopyrimidine-Based EGFR Inhibitors

Mutations in EGFR are a key driver in non-small cell lung carcinoma (NSCLC).[4] While first-generation inhibitors are effective, resistance often develops, frequently through the T790M mutation.[4] Researchers have developed 2,4-diaminopyrimidine compounds designed to selectively inhibit mutant EGFR while sparing the wild-type (WT) form, a critical factor in reducing dose-limiting toxicities.[4]

Table 1: In Vitro vs. In Vivo Efficacy of an Irreversible Mutant-Selective EGFR Inhibitor (CO-1686)

ParameterIn Vitro ResultIn Vivo ResultReference
Target EGFR (L858R/T790M)EGFR (L858R/T790M)[4]
In Vitro System H1975 NSCLC Cell LineH1975 Tumor-Bearing Mice[4]
In Vitro Efficacy Potent inhibition of EGFRmutDose-dependent modulation of EGFR[4]
Selectivity Low affinity for EGFRWTNo inhibition of EGFRWT in normal lung tissue[4]
In Vivo Efficacy Not ApplicableSignificant tumor growth inhibition[4]

As illustrated in Table 1, the in vitro selectivity of CO-1686 against mutant EGFR translated effectively to the in vivo setting, where it modulated the target in the tumor without affecting wild-type EGFR in healthy tissue.[4] This highlights a successful translation from the lab bench to a preclinical model.

Case Study 2: Thienopyrimidine-Based VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily driven by the VEGFR-2 signaling pathway.[5][7] Thieno[2,3-d]pyrimidine derivatives have emerged as potent VEGFR-2 inhibitors.

Table 2: In Vitro vs. In Vivo Efficacy of Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors

CompoundIn Vitro VEGFR-2 IC50 (nM)In Vitro HUVEC Proliferation Inhibition (10 µM)In Vivo Efficacy (EAC Solid Tumor Model)Reference
21b 33.4Not specifiedPotent anticancer activity at 5 & 10 mg/kg/day[7]
21e 21.0Not specifiedPotent anticancer activity at 5 & 10 mg/kg/day[7]

The potent in vitro enzymatic inhibition of VEGFR-2 by compounds 21b and 21e was a strong predictor of their in vivo anti-angiogenic and anti-tumor effects.[7] These compounds effectively blunted angiogenesis in a murine tumor model, demonstrating a clear correlation between the initial in vitro findings and the subsequent in vivo outcomes.[7]

Case Study 3: Aminopyrimidine-Based PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[3] Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.

Table 3: In Vitro Profile of a Pyrimidin-2-amine PLK4 Inhibitor (Compound 8h)

ParameterResultReference
In Vitro PLK4 IC50 0.0067 µM[3][8]
Anti-proliferative Activity Excellent against breast cancer cells[3]
In Vitro Plasma Stability (t1/2) >289.1 min[3][8]
Liver Microsomal Stability (t1/2) >145 min[3][8]

While this study provides extensive in vitro characterization, including enzymatic activity, cellular anti-proliferative effects, and metabolic stability, it lacks in vivo efficacy data.[3][8] The excellent plasma and liver microsomal stability of compound 8h are promising indicators for its potential in vivo performance, but further studies are required to confirm this.[3][8]

Visualizing the Path to Efficacy

To better understand the context of these findings, the following diagrams illustrate a key signaling pathway and the typical workflow for evaluating drug candidates.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK Pathway->Proliferation, Survival, Angiogenesis PI3K/AKT/mTOR Pathway->Proliferation, Survival, Angiogenesis Pyrimidine Derivative (e.g., CO-1686) Pyrimidine Derivative (e.g., CO-1686) Pyrimidine Derivative (e.g., CO-1686)->Dimerization & Autophosphorylation Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Drug_Efficacy_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Biochemical Assays (e.g., Kinase Assay) Biochemical Assays (e.g., Kinase Assay) Cell-Based Assays (e.g., MTT, XTT) Cell-Based Assays (e.g., MTT, XTT) Biochemical Assays (e.g., Kinase Assay)->Cell-Based Assays (e.g., MTT, XTT) Hit Identification & Lead Optimization Hit Identification & Lead Optimization Cell-Based Assays (e.g., MTT, XTT)->Hit Identification & Lead Optimization Animal Model Selection (e.g., Xenograft) Animal Model Selection (e.g., Xenograft) Hit Identification & Lead Optimization->Animal Model Selection (e.g., Xenograft) Promising Candidates Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Animal Model Selection (e.g., Xenograft)->Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies) Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies) Efficacy Studies (e.g., Tumor Growth Inhibition) Efficacy Studies (e.g., Tumor Growth Inhibition) Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies)->Efficacy Studies (e.g., Tumor Growth Inhibition) Toxicology Assessment Toxicology Assessment Efficacy Studies (e.g., Tumor Growth Inhibition)->Toxicology Assessment Clinical Trials Clinical Trials Toxicology Assessment->Clinical Trials Preclinical Candidate

Caption: Comparative workflow of in vitro and in vivo drug efficacy evaluation.

Experimental Methodologies: A Closer Look

The reliability of both in vitro and in vivo data hinges on the rigor of the experimental protocols. Below are outlines of standard methodologies used in the assessment of this compound derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of the target kinase's activity (IC50).

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Serially dilute the test compound to a range of concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and quantify the phosphorylated substrate using methods like radiometric assays or fluorescence-based detection (e.g., LanthaScreen).[3]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to calculate the IC50 value.

Causality: This cell-free assay directly measures the interaction between the compound and its purified kinase target, providing a clean assessment of its inhibitory potency without the complexities of a cellular environment.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Causality: This assay relies on the metabolic activity of living cells to provide a quantitative measure of cell viability, thus indicating the compound's cytotoxic or cytostatic effects.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization: Randomly assign mice to treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the percentage of tumor growth inhibition.

Causality: This model provides a more comprehensive assessment of a drug's efficacy by incorporating systemic effects and interactions with the host environment, offering a better prediction of its potential clinical utility.[4]

Conclusion: Bridging the Gap with Integrated Data Analysis

The development of drugs derived from the this compound scaffold showcases both the promise of targeted therapy and the inherent challenges of translating in vitro potency into in vivo success. While in vitro assays are indispensable for initial screening and mechanistic studies, they cannot fully recapitulate the complexities of a living system. A thorough understanding of a compound's ADME properties, coupled with well-designed in vivo studies in relevant animal models, is crucial for bridging the efficacy gap. The most successful drug development programs are those that iteratively use in vitro and in vivo data to inform and refine compound selection and optimization, ultimately increasing the likelihood of clinical success.

References

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, small-molecule kinase inhibitors have emerged as a cornerstone, fundamentally altering the treatment paradigms for numerous malignancies. The dysregulation of protein kinases is a well-established driver of oncogenesis, making them prime targets for therapeutic intervention. Among the various chemical scaffolds utilized to design potent and selective kinase inhibitors, the aminopyrimidine core has proven to be a "privileged" structure.[1] Its ability to mimic the adenine ring of ATP allows it to competitively bind to the ATP-binding pocket of a multitude of kinases, thereby inhibiting their catalytic function.[1]

However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: off-target activity. This cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is paramount for its successful development and clinical application.

This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the aminopyrimidine scaffold. We will explore the performance of this scaffold in comparison to other prevalent kinase inhibitor cores, such as quinazoline and pyrazolopyrimidine, supported by experimental data. Furthermore, we will provide detailed, field-proven methodologies for key cross-reactivity profiling assays, empowering researchers to generate and interpret this critical data.

The Aminopyrimidine Scaffold: A Tale of Potency and Selectivity

The versatility of the aminopyrimidine scaffold has led to the development of several highly successful kinase inhibitors. A prime example is Dasatinib , a potent inhibitor of the BCR-ABL kinase, used in the treatment of chronic myeloid leukemia (CML).[3] While highly effective against its primary target, Dasatinib is known to have significant off-target effects, inhibiting other kinases such as the SRC family kinases.[1] This broader activity spectrum can contribute to both its efficacy and its side-effect profile.[4] In contrast, Nilotinib , another aminopyrimidine-based BCR-ABL inhibitor, exhibits a more selective profile with weaker affinity for SRC family kinases.[1] This difference in selectivity, despite sharing a common scaffold, highlights the critical role of substitutions on the core ring in fine-tuning the inhibitor's cross-reactivity.

Comparative Cross-Reactivity Profiles: Aminopyrimidine vs. Other Scaffolds

To objectively assess the performance of the aminopyrimidine scaffold, it is essential to compare it with other widely used kinase inhibitor cores.

Quinazoline Scaffold
Pyrazolopyrimidine Scaffold

The pyrazolopyrimidine scaffold has also been successfully employed in the development of kinase inhibitors.[2][10][11][12] This scaffold has been shown to yield inhibitors with high potency and, in some cases, excellent selectivity.[13] For example, a study on pyrazolopyrimidine-based inhibitors of IRAK4 demonstrated the development of highly selective compounds with favorable in vivo properties.[11] Comparing the kinome-wide selectivity of pyrazolopyrimidine inhibitors to that of aminopyrimidine-based inhibitors reveals that both scaffolds can be engineered to produce highly selective compounds, and the ultimate selectivity profile is often dependent on the specific substitutions made to the core structure.[12]

Visualizing Kinase Inhibitor Selectivity

A powerful tool for visualizing the cross-reactivity of kinase inhibitors is the TREEspot™ data visualization tool .[14] This tool maps the inhibitor's binding affinities against a panel of kinases onto a dendrogram of the human kinome.[15][16][17] The size and color of the circles on the diagram represent the strength of the interaction, providing a clear and comprehensive overview of the inhibitor's selectivity profile at a glance.[14]

G cluster_Scaffolds Kinase Inhibitor Scaffolds cluster_Profiling Cross-Reactivity Profiling Aminopyrimidine Aminopyrimidine KINOMEscan KINOMEscan Aminopyrimidine->KINOMEscan Profiling Quinazoline Quinazoline Quinazoline->KINOMEscan Pyrazolopyrimidine Pyrazolopyrimidine Pyrazolopyrimidine->KINOMEscan CETSA CETSA KINOMEscan->CETSA Validation Biochemical_Assay Biochemical_Assay CETSA->Biochemical_Assay Confirmation

Caption: Workflow for comparing kinase inhibitor scaffolds.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure the scientific integrity of cross-reactivity data, robust and well-validated experimental methodologies are essential. Here, we provide detailed protocols for three key techniques used in the field.

KINOMEscan®: A High-Throughput Binding Assay

KINOMEscan® is a widely used platform for assessing the selectivity of kinase inhibitors.[14][18][19][20] It is a competition binding assay that measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Experimental Protocol:
  • Compound Preparation: Test compounds are typically prepared as 1000x stock solutions in DMSO.[21]

  • Assay Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound.[19] If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[19]

  • Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) that detects the DNA tag.[19]

  • Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited by the test compound at a specific concentration. For a more quantitative measure, dissociation constants (Kd) can be determined by running an 11-point dose-response curve.[14]

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA® is a powerful technique for verifying that a compound engages its intended target within the complex environment of a living cell.[22][23][24] The principle is based on the ligand-induced thermal stabilization of the target protein.[25]

Experimental Protocol:
  • Cell Treatment: Cells are treated with the test compound or a vehicle control.[25]

  • Heat Challenge: The treated cells are then heated to a range of temperatures.[25][26]

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.[23][25]

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.[25]

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[25]

G start Start | Treat cells with compound/vehicle heat Heat Challenge Apply temperature gradient start->heat lyse Cell Lysis & Centrifugation Separate soluble and aggregated proteins heat->lyse detect Protein Detection Western Blot of soluble fraction lyse->detect analyze Data Analysis Compare melting curves detect->analyze end End | Target engagement confirmed analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

ADP-Glo™ Kinase Assay: A Biochemical Approach to Quantifying Inhibition

The ADP-Glo™ Kinase Assay is a luminescence-based biochemical assay that measures the amount of ADP produced during a kinase reaction.[27][28][29][30][31] This provides a direct measure of kinase activity and can be used to determine the potency of an inhibitor.

Experimental Protocol:
  • Kinase Reaction: The kinase reaction is set up in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[28]

  • Reaction Termination and ATP Depletion: After a set incubation time, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[28]

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added, which converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[28]

  • Luminescence Detection: The luminescence is measured using a plate-reading luminometer.[28]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. IC50 values for the inhibitor can be calculated by plotting the kinase activity against the inhibitor concentration.

Data Presentation and Interpretation

For a clear and objective comparison, quantitative data should be summarized in tables.

Table 1: Comparative IC50 Values of Aminopyrimidine-Based Inhibitors
CompoundPrimary TargetIC50 (nM)Key Off-TargetsScaffold
Dasatinib BCR-ABL<1SRC family kinasesAminopyrimidine
Nilotinib BCR-ABL20-30c-KIT, PDGFRAminopyrimidine
Ponatinib BCR-ABL (T315I)0.37VEGFR, FGFR, SRCAminopyrimidine

Note: IC50 values can vary depending on the assay conditions. Data presented here is for illustrative purposes.

Table 2: Comparison of Different Kinase Inhibitor Scaffolds
ScaffoldExample DrugPrimary TargetKey AdvantagesKey Disadvantages
Aminopyrimidine DasatinibBCR-ABLHigh potency, well-establishedCan have significant off-target effects
Quinazoline GefitinibEGFRHigh potency, good oral bioavailabilityCan be susceptible to resistance mutations
Pyrazolopyrimidine RuxolitinibJAK1/2High selectivity for certain targetsMay have class-specific side effects

Conclusion

The aminopyrimidine scaffold remains a cornerstone in the design of potent and effective kinase inhibitors. While it has demonstrated remarkable success in producing clinically approved drugs, a thorough understanding of the cross-reactivity profile of any new inhibitor based on this scaffold is critical. The choice of profiling methodology, from high-throughput binding assays like KINOMEscan® to cell-based target engagement assays like CETSA® and biochemical assays like ADP-Glo™, should be guided by the specific questions being addressed in the drug discovery pipeline.

By objectively comparing the cross-reactivity profiles of aminopyrimidine-based inhibitors with those derived from other scaffolds and by employing rigorous experimental methodologies, researchers can make more informed decisions in the development of the next generation of targeted cancer therapies. The ultimate goal is to design inhibitors with the optimal balance of on-target potency and a well-characterized and manageable off-target profile, leading to safer and more effective treatments for patients.

References

A Senior Application Scientist's Guide to Coupling Reagents for Aminopyrimidine Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. Among the vast landscape of amide-containing scaffolds, aminopyrimidine amides hold a place of particular significance due to their prevalence in biologically active molecules, including approved pharmaceuticals. However, the synthesis of these amides is not without its challenges. The electron-deficient nature of the aminopyrimidine ring can render the amino group less nucleophilic, making amide bond formation a delicate task that requires the careful selection of a coupling reagent.

This guide provides a head-to-head comparison of different classes of coupling reagents for the synthesis of aminopyrimidine amides. We will delve into the mechanistic nuances of each reagent class, present their strengths and weaknesses, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Acylating the Electron-Deficient Aminopyrimidine

The pyrimidine ring, being an aromatic heterocycle with two nitrogen atoms, withdraws electron density from the exocyclic amino group. This reduced nucleophilicity of the amine poses a significant hurdle for amide bond formation, often leading to sluggish reactions, low yields, and the need for forcing conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule. The choice of coupling reagent is therefore paramount to overcoming this challenge and achieving efficient and clean amide synthesis.

Comparative Overview of Coupling Reagents

The selection of an optimal coupling reagent is a multi-faceted decision that hinges on factors such as reaction efficiency, cost, ease of purification, and the propensity for side reactions, most notably racemization when dealing with chiral carboxylic acids. Below is a summary of the most common classes of coupling reagents, with a qualitative assessment of their performance in the context of aminopyrimidine amide synthesis.

Coupling Reagent ClassRepresentative ReagentsKey AdvantagesKey DisadvantagesSuitability for Aminopyrimidines
Carbodiimides DCC, EDC, DICCost-effective, readily availableRacemization risk (requires additives), byproduct removal can be challenging (DCU)Moderate to Good (with additives)
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, low racemization, suitable for hindered substratesByproducts can be difficult to remove, some reagents are toxic (BOP)Good to Excellent
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUVery high reactivity, fast reaction times, low racemizationCan cause guanidinylation of the amine, potentially explosive nature of some reagentsExcellent
Ynamides MYMsA, MYTsAEssentially racemization-free, mild reaction conditionsNewer class of reagents, may be less readily available and more expensivePromising, especially for chiral substrates

In-Depth Analysis of Coupling Reagent Classes

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and widely used coupling reagents.[1][2][3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2]

Mechanism of Action:

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Amide_Product Amide Product (R-CO-NH-Ar) O_Acylisourea->Amide_Product + Aminopyrimidine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Aminopyrimidine Ar-NH2 G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylate R-COO- Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + Phosphonium Salt Phosphonium_Salt Phosphonium Salt (e.g., PyBOP) Amide_Product Amide Product (R-CO-NH-Ar) Acyloxyphosphonium->Amide_Product + Aminopyrimidine Phosphine_Oxide Phosphine Oxide Byproduct Acyloxyphosphonium->Phosphine_Oxide Aminopyrimidine Ar-NH2 G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylate R-COO- Active_Ester Active Ester Intermediate Carboxylate->Active_Ester + Uronium Salt Uronium_Salt Uronium/Aminium Salt (e.g., HATU) Amide_Product Amide Product (R-CO-NH-Ar) Active_Ester->Amide_Product + Aminopyrimidine Urea_Byproduct Urea Byproduct Active_Ester->Urea_Byproduct Aminopyrimidine Ar-NH2 G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Acyloxyenamide α-Acyloxyenamide Intermediate Carboxylic_Acid->Acyloxyenamide + Ynamide Ynamide Ynamide Amide_Product Amide Product (R-CO-NH-Ar) Acyloxyenamide->Amide_Product + Aminopyrimidine Enamide_Byproduct Enamide Byproduct Acyloxyenamide->Enamide_Byproduct Aminopyrimidine Ar-NH2

References

A Senior Application Scientist's Guide to Bioisosteric Potential: A Comparative Assessment of 5-Aminopyrimidine-4-carboxylic acid and Classical Acid Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the carboxylic acid moiety is a double-edged sword. While it is a crucial component of many pharmacophores, capable of forming powerful ionic and hydrogen-bonding interactions with biological targets, it is also frequently associated with significant liabilities.[1][2][3] These drawbacks can include poor passive diffusion across membranes, high plasma protein binding, and metabolic instability, particularly the formation of reactive acyl glucuronides which have been linked to idiosyncratic drug toxicities.[4][5]

An effective strategy to mitigate these issues while preserving or enhancing biological activity is the principle of bioisosterism—the replacement of a functional group with another that possesses similar physicochemical properties, leading to broadly similar biological effects.[4][6] This guide provides an in-depth comparison of several prominent carboxylic acid bioisosteres, with a special focus on the emerging potential of 5-Aminopyrimidine-4-carboxylic acid, a heterocyclic structure offering unique interaction possibilities. We will objectively compare its performance with established isosteres like tetrazoles, acylsulfonamides, and hydroxamic acids, supported by a framework of experimental data and validation protocols.

The Contenders: A Structural Overview

The core of our analysis involves comparing the titular this compound against isosteres that have found extensive use in medicinal chemistry. Each replacement aims to mimic the acidic proton and the spatial arrangement of lone pair electrons of a carboxylate, but each achieves this with a unique structural and electronic signature.

dot digraph "Bioisostere_Structures" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

} dot Figure 1: Lead carboxylic acid structure and its bioisosteric replacements.

Physicochemical Property Showdown: A Data-Driven Comparison

The success of a bioisosteric replacement is governed by its impact on key physicochemical properties that dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The ideal isostere retains the necessary target interactions while improving properties like permeability and metabolic stability.

While this compound is a less traditionally explored isostere, its structure suggests a unique profile. The pyrimidine core is planar, and the amino and carboxylic acid groups provide a rich tapestry of hydrogen bond donors and acceptors. Its properties are compared below with well-documented isosteres.

PropertyCarboxylic Acid (Reference)This compound1H-TetrazoleN-AcylsulfonamideHydroxamic Acid
Typical pKa ~4–5~3-5 (Estimated)~4.5–5.0[7][8]~4–5[4]~8–9[4]
logD at pH 7.4 Variable (Highly Negative)-0.1 (Calculated XLogP3)[9]Generally more lipophilic than COOH[7], but can be less permeable[6][10]Variable, can improve lipophilicityGenerally higher than COOH
Metabolic Stability Prone to glucuronidation[4][5]Potentially more stableResistant to many biological transformations[11]Generally stableCan undergo hydrolysis to COOH[4]
Key Features Strong H-bond acceptor; planarRigid; multiple H-bond donors/acceptorsPlanar; metabolically robust anionNon-planar; strong H-bond acceptorMetal-chelating properties[4]

Expert Analysis:

  • Acidity (pKa): Both tetrazoles and acylsulfonamides are excellent mimics of carboxylic acids in terms of acidity, with pKa values falling squarely in the same range.[4][12] This ensures they exist in the anionic form at physiological pH, capable of making similar ionic interactions. Hydroxamic acids are significantly less acidic, meaning they will be largely unionized at pH 7.4, which can dramatically increase membrane permeability but may sacrifice key ionic interactions at the target.[4][13] this compound is predicted to have a pKa in the acidic range due to the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group itself.

  • Lipophilicity & Permeability (logD): The relationship here is complex. While tetrazoles are often considered more lipophilic than their carboxylate counterparts, studies have shown they can exhibit worse cell permeability, potentially due to a higher desolvation penalty.[6][10] This is a critical lesson: lipophilicity does not always equate to permeability. Isosteres like hydroxamic acids and acylsulfonamides, which can be less acidic, often show superior permeability.[6] The calculated logP for this compound is low[9], suggesting high polarity, which might present permeability challenges that would need to be addressed in the rest of the molecular scaffold.

  • Metabolic Stability: This is a major advantage of isosteric replacement. Carboxylic acids are susceptible to forming reactive acyl glucuronides.[5] Tetrazoles are famously resistant to metabolism and do not form these reactive species, making them a popular choice for improving a drug's safety profile.[7][11] Acylsulfonamides are also generally considered metabolically robust.[14]

Experimental Validation: Protocols for Assessment

Objective comparison requires rigorous experimental validation. The following protocols provide a self-validating framework for assessing the bioisosteric potential of novel candidates against a lead compound.

G

  • Causality: Determining the pKa is the first and most critical step. It confirms whether the isostere has an ionizable proton in the desired pH range to mimic the parent carboxylic acid's ability to form an ionic bond with the target receptor.

  • Methodology:

    • Preparation: Accurately weigh and dissolve the test compound in a suitable co-solvent (e.g., methanol or DMSO) and water to a final concentration of ~1-5 mM. Ensure complete dissolution.

    • Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

    • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir. Titrate the solution with a standardized solution of 0.1 M HCl to a low pH (~2.0).

    • Reverse Titration: Titrate the acidified solution with a standardized solution of 0.1 M NaOH, recording the pH value after each incremental addition of titrant. Add smaller increments near the expected pKa to ensure high resolution.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point of the titration curve. Specialized software can be used to calculate the pKa from the derivative of the titration curve.

    • Validation: Run a known standard with a similar pKa (e.g., benzoic acid) to validate the method and instrumentation setup.

  • Causality: The distribution coefficient (logD) at physiological pH is a more accurate predictor of a drug's behavior in the body than logP. It directly influences solubility, permeability, and plasma protein binding. A shift in logD can dramatically alter a compound's ADME profile.

  • Methodology:

    • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) adjusted to pH 7.4. The organic phase will be n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

    • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (~10 mM).

    • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution such that the final DMSO concentration is <1%.

    • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases.

    • Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the aqueous and organic layers.

    • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Calculation: Calculate logD using the formula: logD7.4 = log([Compound]octanol / [Compound]aqueous).

    • Validation: Perform the assay in triplicate and include control compounds with known logD values.

  • Causality: This assay predicts how quickly a compound will be cleared by metabolic enzymes in the liver. Replacing a metabolically liable carboxylic acid with a stable isostere is a primary goal of this strategy. Low clearance in this assay suggests a longer in vivo half-life.

  • Methodology:

    • Reagent Preparation: Prepare an incubation mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

    • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

    • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line corresponds to the rate of elimination (k). Calculate the in vitro half-life (t½) as 0.693 / k.

    • Controls: Include a positive control (a compound with known high clearance, e.g., verapamil) and a negative control (incubation without the NADPH-regenerating system) to ensure the observed metabolism is enzyme-dependent.

Visualizing Interaction Potential

The true potential of a bioisostere lies in its ability to replicate or improve upon the key interactions of the original functional group. This compound offers a distinct interaction footprint compared to a simple carboxylate or tetrazole.

G

As illustrated, while both the carboxylate and tetrazolate primarily act as hydrogen bond acceptors and engage in ionic interactions, the this compound scaffold introduces an additional hydrogen bond donor (the amino group) and another potential acceptor site (the ring nitrogen). This provides medicinal chemists with new avenues to achieve potency and selectivity by engaging different regions of the target binding pocket.

Conclusion and Future Outlook

The replacement of a carboxylic acid is a nuanced decision that requires a multi-parameter analysis. There is no single "best" bioisostere; the optimal choice is highly dependent on the specific drug target and the desired ADME profile.[2][4]

  • Tetrazoles remain a gold standard for their metabolic stability and similar acidity to carboxylic acids, but their potential for poor permeability must be carefully evaluated.[6][11]

  • Acylsulfonamides offer a similar pKa with a non-planar geometry that can be advantageous for fitting into specific binding pockets.[4][14]

  • Hydroxamic acids are a useful option when a significant boost in permeability is needed and a key ionic interaction can be sacrificed in favor of hydrogen bonding.[4]

In this context, This compound emerges as a compelling but underexplored alternative. Its rigid, planar structure combined with a rich array of hydrogen bond donors and acceptors presents a unique opportunity for molecular design. While its inherent polarity may pose a challenge for passive permeability, its potential to form additional, stabilizing interactions with a target could lead to significant gains in potency and selectivity. The experimental framework provided here offers a clear path for researchers to rigorously assess its potential and determine if this versatile heterocycle holds the key to unlocking the next generation of therapeutics.

References

The Emergence of 5-Aminopyrimidine-4-carboxylic Acid: A Privileged Scaffold for Next-Generation Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of oncology research, the quest for novel molecular entities that can selectively target cancer cells while minimizing off-target effects is a perpetual challenge. Central to this endeavor is the concept of the "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets.[1][2] This guide provides an in-depth validation of 5-Aminopyrimidine-4-carboxylic acid as a burgeoning privileged scaffold in cancer research. Authored for researchers, scientists, and drug development professionals, this document will objectively compare its performance with established alternatives, supported by experimental data and detailed validation protocols.

The Privileged Scaffold Philosophy in Oncology

The principle of privileged structures posits that certain molecular motifs are predisposed to interact with various protein targets, making them ideal starting points for the development of new drugs.[3] Unlike promiscuous compounds that can lead to off-target toxicity, a privileged scaffold offers a versatile template that, with strategic chemical modifications, can be tailored to achieve high potency and selectivity for a desired cancer-related target.[4] This approach accelerates the hit-to-lead optimization process and enhances the "drug-like" properties of new chemical entities.[2]

This compound: A Profile

The this compound core is characterized by a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid group at the 4-position. This arrangement of hydrogen bond donors and acceptors, coupled with its planar aromatic nature, allows for multiple interaction points within the ATP-binding pockets of various protein kinases—a family of enzymes frequently dysregulated in cancer.[5] Derivatives of the aminopyrimidine scaffold have demonstrated significant potential as inhibitors of key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[5][6][7]

Comparative Analysis of Privileged Scaffolds in Cancer Research

To validate the standing of the this compound scaffold, a comparative analysis against other well-established privileged structures in oncology is essential. The following tables summarize the performance of derivatives from the aminopyrimidine, quinazoline, and indole scaffolds against common cancer targets.

Table 1: Comparison of Kinase Inhibitor Scaffolds - EGFR Targeted Therapies

ScaffoldDerivative ExampleTarget KinaseCell LineIC50 (µM)Reference
Aminopyrimidine Compound 10b (a 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione)EGFR-TK-0.7[5]
Aminopyrimidine Compound 6c (a 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazide)EGFR-TK-0.9[5]
Quinazoline GefitinibEGFRMCF-74.1[5]
Quinazoline ErlotinibEGFR-0.056[8]
Quinazoline Compound 6c (an isatin-quinazoline hybrid)EGFR-0.083[9]
Indole N/AEGFR--

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Table 2: Comparison of Kinase Inhibitor Scaffolds - CDK Targeted Therapies

ScaffoldDerivative ExampleTarget KinaseCell LineIC50 (µM)Reference
Aminopyrimidine Compound 10a (a thiazolyl-aminopyrimidine)CDK4-0.002 (Ki)[7]
Aminopyrimidine Compound 2e (a pyrazolo[3,4-b]pyridine)CDK2-0.36[10]
Quinazoline Compound 2i (a quinazolin-4(3H)-one)CDK2-0.173[8]
Indole N/ACDK2--

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions. Ki denotes inhibition constant.

Validating a Privileged Scaffold: A Step-by-Step Workflow

The validation of a compound as a derivative of a privileged scaffold in cancer research follows a rigorous, multi-step process to ascertain its target engagement, selectivity, and cellular efficacy.

G cluster_0 Initial Screening & Synthesis cluster_1 Target Identification & Validation cluster_2 Selectivity & Cellular Efficacy cluster_3 Preclinical Evaluation A Library Synthesis from This compound B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Target Engagement Assay (e.g., CETSA) B->C Hit Identification D In Vitro Kinase Assay (Biochemical IC50 Determination) C->D E Kinome-wide Selectivity Profiling D->E Potent Hit Confirmed F Cell-Based Assays (e.g., Anti-proliferative MTT/MTS) E->F G In Vivo Xenograft Models F->G Lead Candidate Selection H ADME/Tox Studies G->H

Caption: Workflow for the validation of a privileged scaffold in cancer research.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[11][12][13] The principle lies in the ligand-induced thermal stabilization of the target protein.[14]

Step-by-Step Methodology:

  • Cell Treatment: Culture your cancer cell line of interest to optimal confluency. Treat the cells with the this compound derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein quantification methods like AlphaScreen.[15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

In Vitro Anti-proliferative Assay (MTT/MTS)

These colorimetric assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[1]

  • Incubation: Incubate for 1-4 hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Kinase Selectivity Profiling

To ensure the compound's specificity and minimize off-target effects, it is crucial to screen it against a broad panel of kinases.[17][18]

Step-by-Step Methodology:

  • Panel Selection: Choose a commercially available kinase profiling service or an in-house panel that covers a diverse range of the human kinome.

  • Initial Screen: Screen the compound at a single, high concentration (e.g., 1 or 10 µM) against the kinase panel to identify potential off-target hits.[17]

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a dose-response analysis to determine the IC50 values.

  • Selectivity Analysis: Compare the IC50 value for the intended target with the IC50 values for the off-target kinases to determine the selectivity profile of the compound.

Signaling Pathway Modulation

Many derivatives of privileged scaffolds, including aminopyrimidines, exert their anticancer effects by inhibiting kinases involved in critical signaling pathways that drive cell proliferation and survival, such as the EGFR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor 5-Aminopyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 5-aminopyrimidine derivative.

Conclusion

The this compound scaffold represents a promising and versatile platform for the development of novel kinase inhibitors in oncology. Its favorable chemical properties and demonstrated activity against key cancer targets position it as a valuable privileged scaffold for further exploration. The comparative data, while requiring cautious interpretation across different studies, suggests that derivatives of this scaffold can achieve potencies comparable to, and in some cases exceeding, those of established quinazoline-based inhibitors. By employing rigorous validation methodologies as outlined in this guide, researchers can effectively harness the potential of this scaffold to discover and develop the next generation of targeted cancer therapies.

References

A Comparative Guide to the Metal Coordination Properties of Aminopyrimidine Carboxylic Acid Isomers in MOFs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ligand Isomerism and its Impact on Framework Architecture

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate topology, porosity, and functionality of the resulting material. Among the vast library of available ligands, aminopyrimidine carboxylic acids present a fascinating case study in how subtle changes in isomerism can dramatically influence metal coordination and, consequently, the framework's structure. This guide provides an in-depth comparison of different aminopyrimidine carboxylic acid isomers, offering insights into their coordination behaviors and providing experimental context for researchers in materials science and drug development.

The positional isomerism of the amino and carboxylic acid groups on the pyrimidine ring directly impacts the electronic properties and steric accessibility of the coordinating atoms. This, in turn, governs the ligand's binding modes with metal centers, leading to the formation of distinct MOF architectures with varying properties. Understanding these structure-property relationships is crucial for the rational design of MOFs for specific applications.[1][2][3]

The Influence of Isomerism on Coordination Modes and Framework Topology

The specific placement of the amino and carboxylate groups on the pyrimidine ring dictates the potential coordination sites and their geometric arrangement. This variation in ligand geometry is a key factor in what is known as "framework isomerism," where the same chemical components can assemble into different structural topologies.[1][2][3] Let's delve into the specifics of commonly studied isomers.

1. 2-Aminopyrimidine-5-carboxylic Acid:

This isomer presents a unique coordination scenario where the carboxylate group and the pyrimidine ring's nitrogen atoms are the primary coordination sites. The amino group at the 2-position often engages in hydrogen bonding, which can play a significant role in stabilizing the overall framework structure.[4][5]

  • Coordination Behavior: The carboxylate group typically coordinates to metal ions in a bidentate or monodentate fashion.[5] The pyrimidine ring's nitrogen atoms can also coordinate to metal centers, leading to the formation of higher-dimensional networks. The interplay between these coordination sites can result in complex framework topologies.

  • Resulting MOF Architectures: Studies have shown that 2-aminopyrimidine-5-carboxylic acid can form 3D frameworks with interpenetrating structures.[5] For instance, with zinc, it has been observed to form a two-fold interpenetrating pillared-layer 3D framework.[5]

2. 5-Aminopyridine-2-carboxylic Acid (An Analogous System):

While not a pyrimidine, the study of this pyridine-based isomer provides valuable insights into the role of the amino group's position relative to the carboxylate. In this case, the proximity of the amino and carboxylate groups allows for chelation.

  • Coordination Behavior: 5-Aminopyridine-2-carboxylate has been shown to construct a variety of coordination polymers with dimensionalities ranging from 1D chains to more complex structures.[6][7] The ligand can coordinate to metal ions through both the carboxylate oxygen atoms and the pyridine nitrogen atom.

  • Resulting MOF Architectures: The formation of metal-organic chains has been observed with lanthanides and sodium, while reactions with transition metals like cobalt and copper have yielded coordination polymers with varying dimensionalities.[6]

3. Pyrimidine-4,6-dicarboxylate (A Dicarboxylic Acid Example):

To understand the role of the amino group, it is helpful to compare with a non-aminated pyrimidine dicarboxylate. This ligand offers two carboxylate groups for coordination, leading to potentially higher connectivity.

  • Coordination Behavior: Pyrimidine-4,6-dicarboxylate has been shown to act as a hexadentate ligand, leading to the formation of intricate 3D frameworks with unprecedented topologies.[8]

  • Resulting MOF Architectures: A 3D metal-organic framework with lead(II) has been synthesized, showcasing a complex structure with a novel topology.[8] The absence of the amino group removes the possibility of hydrogen bonding interactions that could otherwise influence the framework assembly.

Comparative Analysis of Coordination Properties

The table below summarizes the key differences in the coordination properties of these isomers and their impact on the resulting MOF structures.

Ligand IsomerPrimary Coordination SitesCommon Coordination Modes of CarboxylateInfluence of Amino GroupResulting Framework Dimensionality
2-Aminopyrimidine-5-carboxylic Acid Carboxylate (O, O'), Pyrimidine (N, N')Bidentate, MonodentateHydrogen bonding, influencing packing3D (often interpenetrated)[5]
5-Aminopyridine-2-carboxylic Acid Carboxylate (O, O'), Pyridine (N)Chelating, BridgingDirect involvement in chelation1D, and higher dimensional CPs[6]
Pyrimidine-4,6-dicarboxylic Acid Carboxylate 1 (O, O'), Carboxylate 2 (O, O'), Pyrimidine (N, N')Bridging, ChelatingN/A3D[8]
Experimental Methodologies

The synthesis and characterization of MOFs require a systematic approach to elucidate their structure and properties.

General MOF Synthesis Protocol (Solvothermal Method):

  • Reactant Preparation: A mixture of the chosen aminopyrimidine carboxylic acid isomer and a metal salt (e.g., zinc nitrate, copper nitrate) is prepared in a suitable solvent, often N,N-dimethylformamide (DMF).[9] The molar ratio of metal to ligand is a critical parameter that can influence the final product.[9]

  • Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days.

  • Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried.

Structural Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise atomic arrangement within the MOF crystal, including bond lengths, bond angles, and the overall framework topology.[10][11]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to ensure that the crystal structure determined by SC-XRD is representative of the entire batch.[9][11]

experimental_workflow

Causality Behind Experimental Choices

The choice of solvothermal synthesis is deliberate. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of thermodynamically stable MOF phases. The solvent, typically a high-boiling point polar aprotic solvent like DMF, acts as a medium for the reaction and can sometimes play a role as a template or a coordinating species that is later removed to create porosity.

The selection of characterization techniques is hierarchical. SC-XRD provides the most detailed structural information from a single crystal.[10] However, to ensure this single crystal is representative of the bulk material, PXRD is essential.[11] This dual approach provides a comprehensive and validated understanding of the MOF's structure.

The Impact of Isomerism on Material Properties

The structural diversity arising from the use of different aminopyrimidine carboxylic acid isomers directly translates to variations in material properties. For example, the dimensionality and connectivity of the framework influence its porosity, thermal stability, and potential for applications such as gas storage and separation. The presence and position of the amino group can also be leveraged for post-synthetic modification, allowing for the introduction of further functionality into the MOF.[12]

isomer_coordination_comparison

References

A Comparative Guide to Evaluating the Metabolic Stability of Drug Candidates Containing the 5-Aminopyrimidine-4-carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a suitable pharmacokinetic profile, where metabolic stability plays a pivotal role.[1][2][3] Compounds that are metabolized too quickly fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[4] This guide provides an in-depth comparison of methodologies for evaluating the metabolic stability of drug candidates featuring the 5-aminopyrimidine-4-carboxylic acid scaffold, a common moiety in modern medicinal chemistry, particularly in areas like kinase inhibition.

The Metabolic Landscape of the this compound Moiety

Understanding the potential metabolic liabilities of a chemical scaffold is the first step toward designing more robust drug candidates. The this compound core possesses several functional groups susceptible to biotransformation by drug-metabolizing enzymes.

Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[3][5] For nitrogen-containing heterocycles like pyrimidine, oxidation is a common metabolic route.[6][7] CYP3A4 is the most abundant isoform in the human liver and is responsible for the metabolism of over 50% of marketed drugs.[8][9]

  • Aromatic Hydroxylation: The pyrimidine ring itself can be a substrate for CYP-mediated hydroxylation.

  • N-Oxidation: The nitrogen atoms within the pyrimidine ring can be oxidized.

  • Oxidative Deamination: The 5-amino group is a potential site for oxidation, which could lead to deamination.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the drug candidate, significantly increasing its water solubility and facilitating excretion.[10][11]

  • N-Glucuronidation: The 5-amino group is a prime candidate for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12]

  • Acyl-Glucuronidation: The 4-carboxylic acid group can be converted into a reactive acyl-glucuronide. This pathway is noteworthy as acyl-glucuronides can be chemically reactive and have been implicated in toxicity.[11]

  • Amino Acid Conjugation: Carboxylic acids can be activated to a Coenzyme A thioester and subsequently conjugated with amino acids like glycine or glutamine.[13][14]

  • Sulfation: The 5-amino group can also undergo sulfation by sulfotransferases (SULTs).[14]

The following diagram illustrates the primary potential sites of metabolism on the core scaffold.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis P1 Prepare Microsomes & Test Compound I1 Pre-warm Microsomes + Compound P1->I1 P2 Prepare NADPH Cofactor Solution I2 Initiate Reaction (Add Cofactor) P2->I2 I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 I4 Quench Reaction (Cold Acetonitrile + IS) I3->I4 A1 Protein Precipitation (Centrifuge) I4->A1 A2 LC-MS/MS Analysis of Supernatant A1->A2 A3 Calculate t½ and CLint A2->A3

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe and compliant management of chemical reagents is a critical component of laboratory integrity and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminopyrimidine-4-carboxylic acid, grounding procedural guidance in the causality behind each recommendation. Our aim is to foster a culture of safety and ensure that every member of the lab is equipped with the knowledge to handle chemical waste responsibly.

Part 1: Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a foundational principle: characterization and segregation . Before a single gram of waste is generated, one must understand the material's properties and the applicable regulations. The Resource Conservation and Recovery Act (RCRA) establishes the legal framework for hazardous waste management in the United States, prohibiting the disposal of such wastes in regular trash or sewer systems.[1] Every laboratory that generates hazardous waste must establish a designated "Satellite Accumulation Area" (SAA) for the safe storage of these materials.[2]

Part 2: Hazard Assessment of this compound

While specific hazard classifications for this compound are not universally established in databases like the GHS, a precautionary approach is mandated. Structurally similar compounds, such as other aminopyrimidines and aminocarboxylic acids, exhibit hazards including skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[3][4] Therefore, it is prudent to handle this compound with the assumption that it may present similar risks.

Key physical and chemical properties influence its handling and disposal:

PropertyValueSignificance for Disposal
Molecular Formula C₅H₅N₃O₂Indicates the presence of nitrogen and acidic functional groups.
Molecular Weight 139.11 g/mol Basic information for chemical calculations.[5]
Form SolidAs a solid, it poses a dust inhalation risk.[6]
Chemical Stability Stable under standard ambient conditionsThe product is not expected to degrade under normal lab temperatures.[6][7]
Incompatibilities Strong oxidizing agentsMust be segregated from strong oxidizers to prevent dangerous reactions.[8]
Part 3: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity—weighing, reaction setup, or disposal—the appropriate PPE is non-negotiable.

  • Eye Protection: Safety goggles that meet European standard EN 166 or equivalent are required.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[9]

Part 4: Step-by-Step Waste Disposal Procedures

The fundamental rule is that hazardous chemical waste must not be disposed of via sink drains or in the regular trash.[1][10] All waste containing this compound must be collected through your institution's hazardous waste program.

Workflow: From Generation to Disposal

Caption: Decision workflow for segregating this compound waste.

Procedure 1: Unused or Expired Solid Chemical

  • Container Selection: Obtain a designated hazardous waste container that is chemically compatible with the compound.[1] For acidic compounds, glass or certain types of plastic containers are appropriate; never use steel.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of any mixture by percentage.[2]

  • Accumulation: Keep the container sealed at all times except when adding waste. Store the container in your lab's designated Satellite Accumulation Area (SAA).[2][11]

  • Disposal Request: Once the container is full, or within one year of the first addition of waste, contact your institution's Environmental Health & Safety (EHS) or equivalent office to arrange for pickup.[2][10]

Procedure 2: Contaminated Labware and Debris

This category includes items like gloves, weighing paper, pipette tips, and paper towels used to clean up minor spills.

  • Segregation: Keep solid and liquid waste separate.[12]

  • Collection: Place all chemically contaminated solid items into a designated, puncture-resistant container or a durable, lined cardboard box clearly labeled "Hazardous Waste - Contaminated Debris".[11]

  • Labeling: The label must list the chemical contaminant(s). For example: "Debris contaminated with this compound".

  • Storage and Pickup: Store in the SAA and arrange for EHS pickup as described above.

Procedure 3: Aqueous or Solvent Solutions

Discharge of chemical waste to the sanitary sewer is strictly prohibited.[10][13] This includes solutions of this compound.

  • Container Selection: Use a designated, leak-proof container for liquid hazardous waste. Ensure it has a secure, screw-top cap.[1]

  • Incompatibility Check: Never mix incompatible waste streams. Acids and bases should be stored separately.[2] Specifically, keep this acidic waste stream separate from bases and oxidizing agents.[11]

  • Labeling: Label the container with "Hazardous Waste" and identify all components by percentage (e.g., "this compound: 5%, Water: 95%").

  • Accumulation: Store the sealed container in secondary containment (such as a spill tray) within the SAA to prevent the spread of material in case of a leak.[11][12]

  • Disposal: Arrange for EHS pickup when the container is full or reaches its accumulation time limit.

Part 5: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper equipment. For large spills, evacuate the area and contact EHS immediately.

  • Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles.

  • Containment & Cleanup:

    • Cover the spill with an absorbent material suitable for chemicals.

    • Carefully sweep the solid material and absorbent into a dustpan. Avoid creating dust.[6][7]

    • Place the collected material into a designated hazardous waste container.

    • Clean the affected area with an appropriate solvent (e.g., water, followed by soap and water), collecting all cleaning materials as contaminated debris.

  • Report: Report the incident to your laboratory supervisor and EHS, as per institutional policy.

By adhering to these protocols, you contribute to a safe and compliant research environment, ensuring that the pursuit of scientific discovery does not come at the cost of personal or environmental health. Always consult your institution's specific waste management plan, as local regulations may apply.

References

A Senior Application Scientist's Guide to Handling 5-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance for the safe handling, use, and disposal of 5-Aminopyrimidine-4-carboxylic acid. As drug development professionals, our primary responsibility is to mitigate risk, not just in our final products, but in every step of our discovery process. This guide is structured to provide a comprehensive operational plan, grounded in established safety protocols, to ensure your well-being and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a compound that requires careful handling due to its identified hazards. A thorough understanding of these risks is the foundation of a robust safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several warnings.[1]

Key Hazards:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications dictate that exposure via ingestion, skin contact, eye contact, or inhalation must be actively prevented through the engineering controls and personal protective equipment (PPE) detailed below.

Engineering Controls: Your First and Best Defense

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. PPE is the last line of defense; a properly designed workspace is the first.

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[3][4]

  • Chemical Fume Hood: Any procedure with the potential to generate dust or aerosols—such as weighing the solid compound, preparing stock solutions, or sonicating—is mandatory to perform inside a certified chemical fume hood.[3] This captures airborne particles at the source, preventing inhalation and contamination of the general lab space.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial for minimizing exposure.[3] The specific level of PPE required is dictated by the task being performed. Always inspect PPE for damage (e.g., tears or punctures in gloves) before and during use, and change gloves immediately if contamination is suspected.[3]

Data Presentation: PPE Requirements by Activity
Activity LevelExamplesRequired Personal Protective Equipment
Low-Hazard Handling sealed containers, transporting within the lab.• Standard laboratory coat.• Safety glasses with side shields.• Single pair of nitrile gloves.
Moderate-Hazard Preparing stock solutions, performing dilutions, general benchwork.• Permeation-resistant laboratory coat.• Chemical splash goggles.• Double-gloving with nitrile gloves.[5][6]
High-Hazard Weighing the solid compound (potential for dust), large-scale reactions.• Disposable, solid-front lab gown.• Chemical splash goggles and a face shield.• Double-gloving with nitrile gloves.• Respiratory protection (N95 or higher).[3]

Safe Handling and Operational Workflow

A systematic workflow is essential for ensuring safety and preventing cross-contamination.[3] The following protocols represent a self-validating system for handling this compound.

Experimental Protocols

Protocol 1: Weighing the Solid Compound

  • Preparation: Confirm the chemical fume hood is functioning correctly.

  • Don PPE: At a minimum, don the "High-Hazard" level of PPE as outlined in the table above.

  • Containment: Perform all weighing activities within the fume hood.[3] Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Handling: Use dedicated spatulas and tools. Avoid any actions that could create dust clouds.

  • Post-Weighing: Tightly cap the source container.

  • Decontamination: Clean the spatula, weighing area, and any affected surfaces with a solvent-moistened wipe (e.g., 70% ethanol).

  • Disposal: Treat all disposable materials, including the outer pair of gloves and weighing paper, as contaminated waste.[3]

Protocol 2: Preparing Stock Solutions

  • Preparation: Ensure all necessary materials (solvent, vials, pipettes) are inside the chemical fume hood before you begin.

  • Don PPE: Don the "Moderate-Hazard" level of PPE. If there is a significant splash risk, upgrade to include a face shield.

  • Procedure: Conduct all solution preparation within the fume hood.[3] Add the solvent to the pre-weighed solid slowly to prevent splashing.

  • Sonication (if required): Ensure the vial is securely capped and placed within a secondary container to contain any potential leaks during sonication.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.

Mandatory Visualization: Safe Handling Workflow

cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Execution Phase A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood On) A->B C 3. Select & Don Appropriate PPE (See Table) B->C D 4a. Weigh Solid Compound (High-Hazard PPE) C->D Proceed to Task E 4b. Prepare Solution (Moderate-Hazard PPE) C->E Proceed to Task F 5. Decontaminate Work Area & Equipment D->F Task Complete E->F Task Complete G 6. Segregate & Label Waste F->G H 7. Doff PPE Correctly G->H I 8. Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to ensure environmental safety and regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and paper towels, must be considered contaminated waste. Place them in a suitable, sealed, and clearly labeled container for disposal.[7]

  • Waste Chemical: Unused solid material and solutions should be disposed of as hazardous chemical waste.[4] Do not pour down the drain.

  • Disposal Route: All waste must be disposed of via an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: In Case of Exposure

Immediate and correct action is vital in the event of an accidental exposure. Always have the Safety Data Sheet (SDS) readily available for emergency responders.[2]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[2][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][4] If you feel unwell, call a POISON CENTER or doctor.[2]

  • Ingestion: Rinse mouth.[2] Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.[2]

By adhering to these protocols, you establish a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Aminopyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.